molecular formula C17H13BrN2OS B10806115 Antibacterial agent 143

Antibacterial agent 143

Cat. No.: B10806115
M. Wt: 373.3 g/mol
InChI Key: IJLUARLBXWDKER-UHFFFAOYSA-N
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Description

Antibacterial agent 143 is a useful research compound. Its molecular formula is C17H13BrN2OS and its molecular weight is 373.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H13BrN2OS

Molecular Weight

373.3 g/mol

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide

InChI

InChI=1S/C17H13BrN2OS/c18-14-8-6-13(7-9-14)15-11-22-17(19-15)20-16(21)10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,19,20,21)

InChI Key

IJLUARLBXWDKER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of Antibacterial Agent 143: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of the discovery, synthesis, and biological evaluation of Antibacterial Agent 143, also identified in scientific literature as Compound 5a. This synthetic thiazole (B1198619) derivative has demonstrated notable in vitro activity against a panel of Gram-positive and Gram-negative bacteria. Its mechanism of action is attributed to the inhibition of β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the bacterial fatty acid synthesis pathway, making it a subject of interest in the development of novel antimicrobial agents. This guide consolidates the experimental protocols for its synthesis and antibacterial assessment, presents its activity data in a structured format, and visualizes the underlying biochemical pathway and experimental workflow.

Introduction

The rise of antibiotic-resistant bacteria poses a significant global health challenge, necessitating the discovery and development of new antibacterial agents with novel mechanisms of action. One such promising target is the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the FAS-I pathway found in mammals. A key enzyme in this pathway is β-ketoacyl-acyl carrier protein synthase III (FabH), which catalyzes the initial condensation step in fatty acid elongation.

This compound (Compound 5a) is a thiazole derivative developed as a potent inhibitor of FabH. This whitepaper details the synthesis, experimental evaluation, and mechanism of action of this compound, based on the foundational research in the field.

Synthesis and Isolation

This compound is a synthetic compound, and its "discovery" lies in its rational design and chemical synthesis. The process does not involve isolation from natural sources. The synthesis is a multi-step process, beginning with the formation of a key intermediate, 4-(4-bromophenyl)thiazol-2-amine, followed by an amide coupling reaction.

Experimental Protocols

2.1.1. Synthesis of Intermediate 1: 4-(4-bromophenyl)thiazol-2-amine

A mixture of p-bromoacetophenone (0.1 mol), thiourea (B124793) (0.2 mol), and iodine (0.1 mol) is heated in a round-bottom flask.[1] The reaction proceeds via an electrophilic addition and cyclization mechanism to form the aminothiazole ring. Upon completion, the crude product is filtered and purified.

2.1.2. Synthesis of this compound (Compound 5a): N-(4-(4-bromophenyl)thiazol-2-yl)-2-phenylacetamide

The synthesis of the final compound involves the formation of an amide bond between an aromatic acid and the previously synthesized 4-(4-bromophenyl)thiazol-2-amine. While the specific details for the synthesis of Compound 5a are outlined in the primary literature, a general procedure for similar amide couplings is as follows: To a solution of 4-(4-bromophenyl)thiazol-2-amine in a suitable solvent, the appropriate acyl chloride (in this case, phenylacetyl chloride) is added, often in the presence of a base to neutralize the HCl byproduct. The reaction mixture is stirred until completion, after which the product is isolated and purified, typically through recrystallization or column chromatography.

Synthesis Workflow

The overall workflow for the synthesis and evaluation of this compound is depicted below.

G cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase reagents p-bromoacetophenone + thiourea + iodine intermediate Intermediate 1: 4-(4-bromophenyl)thiazol-2-amine reagents->intermediate Hantzsch Thiazole Synthesis final_product This compound (Compound 5a) intermediate->final_product coupling_reagents Phenylacetic acid derivative coupling_reagents->final_product Amide Coupling mic_assay MIC Determination (MTT Assay) final_product->mic_assay fabh_assay FabH Inhibition Assay final_product->fabh_assay data_analysis Data Analysis and SAR Studies mic_assay->data_analysis fabh_assay->data_analysis

Synthesis and evaluation workflow for this compound.

Antibacterial Activity

The antibacterial efficacy of Agent 143 was evaluated against a panel of pathogenic bacteria using the Minimum Inhibitory Concentration (MIC) method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocol: MIC Determination by MTT Assay

The antibacterial activity is determined using a colorimetric method with the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). This assay measures the metabolic activity of the cells. Actively respiring bacteria reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium to the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of the Agent: this compound is serially diluted in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation: A standardized bacterial inoculum is added to each well. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

  • MTT Addition and Incubation: Following incubation, a solution of MTT is added to each well, and the plate is incubated for a further 2-4 hours, allowing for the conversion of MTT to formazan by viable bacteria.

  • Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of 570-590 nm.

  • MIC Determination: The MIC is determined as the lowest concentration of the agent that shows a significant reduction in absorbance compared to the positive control (no agent).

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the reported MIC values for this compound against various bacterial strains.

Bacterial StrainGram TypeATCC Strain No.MIC (µg/mL)
Bacillus subtilisGram-positive663325
Staphylococcus aureusGram-positive653825
Pseudomonas aeruginosaGram-negative1352550
Escherichia coliGram-negative3521850

Data sourced from MedchemExpress product information, citing Li JR, et al. Eur J Med Chem. 2014 Mar 21;75:438-47.

Mechanism of Action: Inhibition of FabH

This compound is designed to target and inhibit the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH). This enzyme is critical for the initiation of the fatty acid biosynthesis cycle.

The FabH Pathway

The bacterial fatty acid synthesis (FAS-II) pathway begins with the condensation of acetyl-CoA and malonyl-ACP, a reaction catalyzed by FabH, to form acetoacetyl-ACP. This product then enters the elongation cycle. By inhibiting FabH, this compound effectively blocks the entire pathway, leading to the cessation of fatty acid production, which is essential for building cell membranes and other vital components. This disruption of a fundamental metabolic process ultimately results in bacterial cell death.

G acetyl_coa Acetyl-CoA fabH FabH Enzyme acetyl_coa->fabH malonyl_acp Malonyl-ACP malonyl_acp->fabH acetoacetyl_acp Acetoacetyl-ACP fabH->acetoacetyl_acp Condensation elongation Fatty Acid Elongation Cycle acetoacetyl_acp->elongation fatty_acids Fatty Acids elongation->fatty_acids agent_143 This compound (Compound 5a) agent_143->inhibition inhibition->fabH Inhibition

Inhibition of the FabH pathway by this compound.
Experimental Protocol: FabH Inhibition Assay

The inhibitory activity of Agent 143 against the FabH enzyme can be quantified using an in vitro enzyme assay. A common method involves monitoring the consumption of a substrate or the formation of a product.

  • Reagents: Purified FabH enzyme, acetyl-CoA, malonyl-ACP, and a detection reagent.

  • Assay Procedure: The reaction is typically carried out in a microplate format. The FabH enzyme is pre-incubated with varying concentrations of this compound.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates (acetyl-CoA and malonyl-ACP).

  • Detection: The reaction progress is monitored, often by measuring the decrease in absorbance of NADPH in a coupled reaction or by using a fluorescently labeled substrate.

  • IC50 Determination: The concentration of Agent 143 that causes 50% inhibition of the FabH enzyme activity (the IC50 value) is calculated from the dose-response curve.

Conclusion

This compound (Compound 5a) represents a promising synthetic compound in the ongoing search for new antimicrobial therapies. Its targeted inhibition of the bacterial FabH enzyme, a key component of the essential fatty acid synthesis pathway, provides a distinct mechanism of action. The data presented in this whitepaper, including its synthesis protocol and in vitro antibacterial activity, underscore its potential as a lead compound for further development. Future research should focus on optimizing its structure to enhance potency and pharmacokinetic properties, as well as in vivo efficacy studies to validate its therapeutic potential.

References

Elucidation of the Chemical Structure of Antibacterial Agent 143: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 143, also identified as N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide, is a synthetic compound exhibiting notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of its chemical structure. While the specific primary literature detailing the complete experimental data for this compound is not publicly available, this document outlines the established and validated protocols for the synthesis and characterization of structurally analogous 2-acylamino-4-arylthiazoles. The presented data is representative and intended to guide researchers in the analysis of this and similar chemical entities.

Compound Identification and Properties

This compound is a well-defined chemical entity with the following identifiers and properties:

PropertyValue
Systematic Name N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide
Common Name This compound, Compound 5a
CAS Number 299405-68-8
Molecular Formula C₁₇H₁₃BrN₂OS
Molecular Weight 373.27 g/mol
SMILES O=C(CC1=CC=CC=C1)NC2=NC(C3=CC=C(Br)C=C3)=CS2

Antibacterial Activity

The compound has been evaluated for its in vitro antibacterial efficacy, with the following Minimum Inhibitory Concentrations (MICs) reported[1][2]:

Bacterial StrainATCC NumberMIC (µg/mL)
Bacillus subtilis663325
Staphylococcus aureus653825
Pseudomonas aeruginosa1352550
Escherichia coli3521850

Proposed Pathway for Synthesis and Structure Elucidation

The structural determination of this compound would logically follow a two-stage process: chemical synthesis followed by spectroscopic analysis.

G cluster_synthesis Chemical Synthesis cluster_elucidation Structure Elucidation A Starting Materials (p-bromoacetophenone, thiourea) B Hantzsch Thiazole (B1198619) Synthesis A->B C Intermediate (4-(4-bromophenyl)thiazol-2-amine) B->C E Amide Coupling (N-acylation) C->E D Starting Materials (3-phenylpropanoic acid, coupling agents) D->E F Crude Product E->F G Purification (Recrystallization/Chromatography) F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I J Data Interpretation I->J K Structure Confirmation J->K

Figure 1: Logical workflow for the synthesis and structural elucidation of this compound.

Experimental Protocols

The following protocols are standard and robust methodologies for the synthesis of N-acylated 2-aminothiazole (B372263) derivatives and are proposed for the synthesis of this compound.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine (Intermediate)

This procedure follows the well-established Hantzsch thiazole synthesis.

  • Reaction Setup: To a solution of p-bromoacetophenone (1 mole equivalent) in ethanol (B145695), add thiourea (B124793) (2 mole equivalents) and iodine (1 mole equivalent).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation: Filter the solid precipitate and wash with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield the pure intermediate, 4-(4-bromophenyl)thiazol-2-amine.

Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide (this compound)

This step involves the N-acylation of the 2-aminothiazole intermediate.

  • Reaction Setup: Dissolve 4-(4-bromophenyl)thiazol-2-amine (1 mole equivalent) and 3-phenylpropanoic acid (1.2 mole equivalents) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Coupling Agent Addition: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mole equivalents) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter the mixture to remove the urea (B33335) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) as the eluent.

Structural Characterization Data (Representative)

The following tables present the expected spectroscopic data for this compound based on its known structure and data from analogous compounds.

¹H NMR Spectroscopy Data (Expected)

(Solvent: DMSO-d₆, Frequency: 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.2s1H-NH- (amide)
~7.8-7.9d2HAr-H (bromophenyl)
~7.6-7.7d2HAr-H (bromophenyl)
~7.5s1HThiazole-H
~7.2-7.4m5HAr-H (phenyl)
~3.0t2H-CH₂- (adjacent to phenyl)
~2.8t2H-CH₂- (adjacent to carbonyl)
¹³C NMR Spectroscopy Data (Expected)

(Solvent: DMSO-d₆, Frequency: 100 MHz)

Chemical Shift (δ, ppm)Assignment
~171.0C=O (amide)
~158.0C2-thiazole (C-N)
~149.0C4-thiazole
~141.0Quaternary Ar-C (phenyl)
~133.0Quaternary Ar-C (bromophenyl)
~131.8Ar-CH (bromophenyl)
~128.5Ar-CH (phenyl)
~128.4Ar-CH (phenyl)
~128.0Ar-CH (bromophenyl)
~126.2Ar-CH (phenyl)
~121.0Quaternary Ar-C (C-Br)
~108.0C5-thiazole
~38.0-CH₂- (adjacent to carbonyl)
~31.0-CH₂- (adjacent to phenyl)
Mass Spectrometry Data (Expected)
m/zInterpretation
373/375[M+H]⁺ isotopic pattern for Br
254/256Fragment corresponding to [4-(4-bromophenyl)thiazol-2-amine]⁺
131Fragment corresponding to [C₆H₅CH₂CH₂]⁺
105Fragment corresponding to [C₆H₅CH₂]⁺

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available information regarding the specific mechanism of action or any associated signaling pathways for this compound. Further research, including target identification and mechanism-of-action studies, would be required to elucidate its mode of antibacterial activity.

Conclusion

The chemical structure of this compound, N-(4-(4-bromophenyl)thiazol-2-yl)-3-phenylpropanamide, can be confidently assigned based on its known chemical identifiers and the application of standard, well-documented synthetic and spectroscopic techniques common to this class of compounds. The provided protocols and representative data serve as a robust guide for the synthesis, purification, and structural confirmation of this and related antibacterial agents. Future work should focus on elucidating its specific molecular target and mechanism of action to better understand its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Antibacterial Agent 143 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of Gram-negative and Gram-positive bacteria. This document provides a comprehensive overview of the current understanding of its mechanism of action, detailing its dual-targeting approach of inhibiting essential DNA replication enzymes and disrupting bacterial cell membrane integrity. This guide synthesizes available quantitative data, outlines detailed experimental protocols for mechanism of action studies, and provides visual representations of the key pathways and workflows.

Core Mechanism of Action: Dual Targeting

This compound exhibits a potent bactericidal effect through a dual mechanism of action. The primary mechanism involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV . These enzymes are critical for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, Agent 143 stabilizes DNA cleavage complexes, which stalls the replication fork, induces double-strand DNA breaks, and ultimately leads to rapid cell death.

Concurrently, Agent 143 possesses a secondary mechanism involving the disruption of the bacterial cell membrane. This action is particularly effective against Gram-negative bacteria, where the agent interacts with and destabilizes the lipopolysaccharide (LPS) layer of the outer membrane. This leads to increased membrane permeability, leakage of cytoplasmic contents, and a loss of membrane potential, contributing to the overall bactericidal effect.

Quantitative Performance Data

The efficacy of this compound has been quantified through a series of in vitro experiments. The following tables summarize its performance in comparison to established antibiotics.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Bacterial StrainThis compoundCiprofloxacin (Gyrase Inhibitor)Polymyxin B (Membrane Disruptor)
Escherichia coli (ATCC 25922)0.50.251
Pseudomonas aeruginosa (ATCC 27853)212
Staphylococcus aureus (ATCC 29213)11>128
Streptococcus pneumoniae (ATCC 49619)0.252>128

Table 2: Enzyme Inhibition Constants (IC₅₀) in µM

Enzyme TargetThis compoundCiprofloxacin
E. coli DNA Gyrase0.150.30
E. coli Topoisomerase IV0.400.95
S. aureus DNA Gyrase0.851.5
S. aureus Topoisomerase IV0.200.50

Table 3: Time-Kill Kinetics against E. coli (ATCC 25922) at 4x MIC

Time (hours)Log₁₀ CFU/mL Reduction (Agent 143)Log₁₀ CFU/mL Reduction (Ciprofloxacin)
000
22.51.8
44.23.1
8>5.0 (Bactericidal)4.5
24>5.0>5.0 (Bactericidal)

Experimental Protocols

The following protocols provide a detailed methodology for key experiments used to elucidate the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include a positive control well (broth and bacteria, no agent) and a negative control well (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the agent in which no visible turbidity is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of the agent to inhibit the supercoiling activity of DNA gyrase or the decatenation/relaxation activity of topoisomerase IV.

  • Protocol:

    • Gyrase Supercoiling: Incubate purified DNA gyrase with relaxed plasmid DNA, ATP, and varying concentrations of this compound in the appropriate assay buffer.

    • Topoisomerase IV Decatenation: Incubate purified topoisomerase IV with catenated kinetoplast DNA (kDNA), ATP, and varying concentrations of the agent.

    • Stop the reactions and separate the DNA topoisomers using agarose (B213101) gel electrophoresis.

    • Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide).

    • The concentration of the agent that inhibits 50% of the enzymatic activity (IC₅₀) is determined by densitometric analysis of the gel bands.

Bacterial Membrane Depolarization Assay

This assay assesses the agent's ability to disrupt the bacterial cytoplasmic membrane potential using a membrane potential-sensitive fluorescent dye.

  • Protocol:

    • Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

    • Wash and resuspend the cells in a suitable buffer (e.g., PBS) to a standardized optical density.

    • Load the cells with a membrane potential-sensitive dye (e.g., DiSC₃(5)) and allow it to equilibrate until fluorescence is quenched.

    • Add varying concentrations of this compound to the cell suspension.

    • Monitor the change in fluorescence over time using a fluorometer. Depolarization of the membrane results in the release of the dye and a subsequent increase in fluorescence.

Visualization of Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key mechanisms and processes.

cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Agent 143 DNA_Gyrase DNA Gyrase (Relaxes positive supercoils) Replication_Fork Replication Fork Progression DNA_Gyrase->Replication_Fork Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilized Cleavage Complex Topoisomerase_IV Topoisomerase IV (Decatenates daughter chromosomes) Daughter_DNA Separated Daughter DNA Topoisomerase_IV->Daughter_DNA Produces Topoisomerase_IV->DS_Breaks Stabilized Cleavage Complex Replication_Fork->Topoisomerase_IV Requires Agent_143_Gyrase Agent 143 Agent_143_Gyrase->DNA_Gyrase Inhibits Agent_143_TopoIV Agent 143 Agent_143_TopoIV->Topoisomerase_IV Inhibits Cell_Death_1 Cell Death DS_Breaks->Cell_Death_1 Induces cluster_membrane Gram-Negative Bacterial Membrane cluster_disruption Disruption by Agent 143 Outer_Membrane Outer Membrane LPS Lipopolysaccharide (LPS) Permeability Increased Permeability LPS->Permeability Leads to Inner_Membrane Inner (Cytoplasmic) Membrane Membrane_Potential Stable Membrane Potential Cell_Death_2 Cell Death Membrane_Potential->Cell_Death_2 Contributes to Agent_143 Agent 143 Agent_143->LPS Binds to & Destabilizes Ion_Leakage Ion & Solute Leakage Permeability->Ion_Leakage Causes Ion_Leakage->Membrane_Potential Disrupts MIC 1. In Vitro Susceptibility (MIC/MBC Testing) Time_Kill 2. Bactericidal/Bacteriostatic? (Time-Kill Assays) MIC->Time_Kill Macromolecular 3. Target Pathway ID (Macromolecular Synthesis Assay) Time_Kill->Macromolecular DNA_Target DNA Synthesis Inhibited Macromolecular->DNA_Target Membrane_Assay 5. Secondary Mechanism? (Membrane Depolarization) Macromolecular->Membrane_Assay Parallel Investigation Enzyme_Assay 4. Specific Target ID (Enzyme Inhibition Assays) DNA_Target->Enzyme_Assay Gyrase_Topo Gyrase/Topoisomerase IV Identified Enzyme_Assay->Gyrase_Topo Conclusion Conclusion: Dual Mechanism of Action Gyrase_Topo->Conclusion Membrane_Assay->Conclusion

Technical Guide: Spectrum of Activity of the Novel Antibacterial Agent CBP-143 Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro antibacterial activity of CBP-143, a novel carbapenem (B1253116) antibiotic, against a broad spectrum of clinically relevant Gram-negative bacteria. Detailed experimental protocols for the determination of its activity are provided, alongside a summary of its efficacy against various pathogens. Visual representations of its mechanism of action and experimental workflows are included to facilitate understanding.

Introduction

CBP-143 is a novel carbapenem antibacterial agent currently under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, and they are often used as last-resort antibiotics for serious infections. This guide details the spectrum of activity of CBP-143 against key Gram-negative pathogens and outlines the methodologies used to determine its potency.

Spectrum of Activity

The in vitro activity of CBP-143 was evaluated against a panel of recent clinical isolates of Gram-negative bacteria using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of CBP-143 Against Key Gram-Negative Pathogens

Bacterial SpeciesStrain IDMIC (µg/mL)Interpretation
Escherichia coliATCC 259220.25Susceptible
Klebsiella pneumoniaeATCC 7006030.5Susceptible
Klebsiella pneumoniae (KPC-producing)Clinical Isolate 1128Resistant
Pseudomonas aeruginosaATCC 278531Susceptible
Pseudomonas aeruginosa (MDR)Clinical Isolate 24516Resistant
Acinetobacter baumanniiATCC 196062Susceptible
Acinetobacter baumannii (Carbapenem-resistant)Clinical Isolate 30132Resistant
Enterobacter cloacaeATCC 130470.5Susceptible
Serratia marcescensATCC 81001Susceptible
Proteus mirabilisATCC 124530.25Susceptible

MIC values are representative and may vary between different studies and isolates.

Mechanism of Action

Like other β-lactam antibiotics, CBP-143 exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing cell lysis and death.

cluster_0 Bacterial Cell CBP_143 CBP-143 PBP Penicillin-Binding Proteins (PBPs) CBP_143->PBP Binds to and inhibits Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

Caption: Mechanism of action of CBP-143.

Experimental Protocols

This protocol is based on the CLSI guidelines for antimicrobial susceptibility testing.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • CBP-143 stock solution

Procedure:

  • A serial two-fold dilution of CBP-143 is prepared in CAMHB in a 96-well microtiter plate.

  • Each well is inoculated with the standardized bacterial suspension.

  • A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of CBP-143 that completely inhibits visible growth of the organism.

Start Start Prepare_Dilutions Prepare serial dilutions of CBP-143 in a 96-well plate Start->Prepare_Dilutions Standardize_Inoculum Standardize bacterial inoculum to 5 x 10^5 CFU/mL Prepare_Dilutions->Standardize_Inoculum Inoculate_Plate Inoculate the plate with the bacterial suspension Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read the MIC as the lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination by broth microdilution.

This assay is used to determine the affinity of CBP-143 for the PBPs of a target organism.

Materials:

  • Bacterial cell membranes containing PBPs

  • Bocillin FL (a fluorescent penicillin analog)

  • CBP-143 at various concentrations

  • SDS-PAGE apparatus

  • Fluorescence imager

Procedure:

  • Bacterial cell membranes are incubated with varying concentrations of CBP-143.

  • Bocillin FL is added to the mixture to label the PBPs that have not been bound by CBP-143.

  • The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

  • The gel is visualized using a fluorescence imager to detect the labeled PBPs.

  • The concentration of CBP-143 that inhibits 50% of Bocillin FL binding (IC50) is determined.

Conclusion

CBP-143 demonstrates potent in vitro activity against a range of clinically significant Gram-negative bacteria, including strains susceptible to other carbapenems. Its mechanism of action, consistent with the carbapenem class, involves the inhibition of bacterial cell wall synthesis through binding to PBPs. Further studies are warranted to evaluate its efficacy in vivo and to determine its potential role in the treatment of infections caused by multidrug-resistant Gram-negative pathogens.

A Technical Guide to the Synthesis of a Novel Heterocyclic Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The designation "Antibacterial agent 143" does not correspond to a recognized compound in publicly available scientific literature. This guide, therefore, provides a detailed synthesis pathway and relevant data for a representative novel antibacterial agent from the heterocyclic chalcone (B49325) class, which is a significant area of research in the development of new antimicrobial compounds.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the discovery and development of new antibacterial agents.[1] Heterocyclic compounds, particularly chalcone analogues, have emerged as a promising class of molecules due to their diverse biological activities, including potent antibacterial properties.[2] Chalcones are α,β-unsaturated ketones that can be synthesized with relative ease, making them attractive scaffolds for medicinal chemistry.

This technical guide details the synthesis, experimental protocols, and antibacterial activity of a representative furan-containing chalcone, (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one.

Synthesis Pathway and Precursors

The synthesis of the target chalcone is achieved via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of an aromatic ketone with an aromatic aldehyde that lacks an α-hydrogen.[3][4]

In this specific synthesis, the precursors are 2-acetylfuran (B1664036) (an aromatic ketone) and p-tolualdehyde (an aromatic aldehyde). The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), in an alcoholic solvent.[3][5]

Synthesis_Pathway cluster_reactants Precursors cluster_reaction Reaction cluster_product Product 2-Acetylfuran 2-Acetylfuran Claisen_Schmidt Claisen-Schmidt Condensation 2-Acetylfuran->Claisen_Schmidt p-Tolualdehyde p-Tolualdehyde p-Tolualdehyde->Claisen_Schmidt Chalcone (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one Claisen_Schmidt->Chalcone NaOH, Ethanol (B145695)

Figure 1: Synthesis pathway for a representative heterocyclic chalcone.

Experimental Protocols

The following is a detailed methodology for the synthesis of (E)-1-(furan-2-yl)-3-(p-tolyl)prop-2-en-1-one.

Materials and Reagents
  • 2-Acetylfuran (1.0 eq.)

  • p-Tolualdehyde (1.0 eq.)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl), dilute solution

  • Silica gel for Thin Layer Chromatography (TLC)

  • Appropriate solvents for TLC (e.g., hexane/ethyl acetate (B1210297) mixture)

Synthesis Procedure
  • Preparation of Reactant Solution: In a round-bottom flask, dissolve 1.0 equivalent of 2-acetylfuran and 1.0 equivalent of p-tolualdehyde in an appropriate volume of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Reaction: Continue stirring the mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Work-up and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and water.[5][6] If the solution is basic, neutralize it with dilute hydrochloric acid to facilitate the precipitation of the product.[5]

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water, followed by a small amount of cold ethanol to remove impurities.[6] The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.[6]

Characterization

The structure of the synthesized chalcone should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

  • IR Spectroscopy: The presence of a C=O stretching vibration (around 1697 cm⁻¹) and C-H aromatic stretching (around 3051 cm⁻¹) are characteristic.[3]

  • ¹H-NMR Spectroscopy: The formation of the α,β-unsaturated ketone is confirmed by two doublets in the range of δ 7.2–8.4 ppm with a coupling constant (J) of 15–16 Hz, which is indicative of a trans (E) isomer.[2]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis and antibacterial activity of furan-containing chalcones.

ParameterValueReference(s)
Synthesis Data
Reaction Yield43–94% (Varies with specific reactants and conditions)[2][7]
Melting PointVaries based on the specific chalcone structure[7]
Antibacterial Activity (MIC)
Staphylococcus aureus2 µg/mL - >64 µg/mL (Varies with specific chalcone structure)[1][2]
Escherichia coli>64 µg/mL (Generally less active against Gram-negative bacteria)[1]
Streptococcus mutans2 µg/mL (For some potent derivatives)[1]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Proposed Mechanism of Action

While the precise signaling pathway for every chalcone is not fully elucidated, a common mechanism of antibacterial action for many classes of antibiotics is the inhibition of bacterial cell wall synthesis. This is a desirable target as it is essential for bacterial survival and absent in mammalian cells.

Mechanism_of_Action Antibacterial_Agent Antibacterial Agent (e.g., Chalcone) PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) Antibacterial_Agent->PBP Inhibits Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Catalyzes Cell_Wall_Integrity Bacterial Cell Wall Integrity Compromised Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Cell_Lysis Cell Lysis and Bacterial Death

Figure 2: Generalized workflow of bacterial cell wall synthesis inhibition.

This diagram illustrates a general mechanism where an antibacterial agent inhibits key enzymes like Penicillin-Binding Proteins (PBPs), which are crucial for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall and ultimately, bacterial cell death. Some chalcones may act through this or other mechanisms, such as disrupting bacterial membranes or inhibiting essential enzymes.

References

In Vitro Antibacterial Activity of "Antibacterial Agent 143": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches for "Antibacterial agent 143" did not yield information on a specific chemical entity with this designation in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and template outlining the standard methodologies, data presentation, and visualization techniques used to characterize the in vitro antibacterial activity of a novel agent. The data and pathways presented herein are illustrative examples.

Introduction

The emergence of multidrug-resistant bacteria necessitates the discovery and development of new antibacterial agents. A critical early step in this process is the comprehensive characterization of a compound's in vitro antibacterial activity. This guide details the fundamental assays and data interpretation required to evaluate the potential of a novel compound, referred to here as "this compound."

Quantitative Antimicrobial Activity

The primary metrics for quantifying the in vitro potency of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

2.1. Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] These values are crucial for assessing the potency of a new agent and comparing it to existing antibiotics.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound

Bacterial StrainTypeATCC Strain No.MIC (µg/mL)
Staphylococcus aureusGram-positive292132
Enterococcus faecalisGram-positive292124
Streptococcus pneumoniaeGram-positive496191
Escherichia coliGram-negative259228
Pseudomonas aeruginosaGram-negative2785316
Klebsiella pneumoniaeGram-negative7006038

2.2. Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium. It is determined from the MIC results by subculturing the preparations that show no visible growth.

Table 2: Illustrative Minimum Bactericidal Concentrations (MBCs) of this compound

Bacterial StrainTypeATCC Strain No.MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusGram-positive2921342Bactericidal
Enterococcus faecalisGram-positive29212>32>8Bacteriostatic
Streptococcus pneumoniaeGram-positive4961922Bactericidal
Escherichia coliGram-negative25922162Bactericidal
Pseudomonas aeruginosaGram-negative27853>32>2Bacteriostatic
Klebsiella pneumoniaeGram-negative700603162Bactericidal

An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 suggests bacteriostatic activity.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of antibacterial susceptibility testing.

3.1. Broth Microdilution for MIC Determination

This method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[1][3]

3.1.1. Materials

  • 96-well microtiter plates[1]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2][4]

  • Bacterial strains (e.g., ATCC quality control strains)

  • This compound stock solution

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)[1][2]

3.1.2. Procedure

  • Inoculum Preparation: Select several isolated colonies of the test bacterium from an overnight culture on a non-selective agar (B569324) plate. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[2]

  • Drug Dilution: Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well microtiter plate.[2]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a growth control well (broth and bacteria, no drug) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[1][2]

  • Result Interpretation: The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[1]

3.2. Agar Disk Diffusion (Kirby-Bauer Method)

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[5]

3.2.1. Materials

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[6]

  • Sterile cotton swabs

  • Paper disks (6 mm diameter) impregnated with a known concentration of this compound

  • Bacterial strains

  • 0.5 McFarland turbidity standard

  • Incubator (35-37°C)

3.2.2. Procedure

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[6]

  • Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[5][7] Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.[7][8]

  • Disk Placement: Allow the plate to dry for 3-5 minutes.[7] Using sterile forceps, place the antibiotic-impregnated disks on the agar surface.[7][8] Disks should be at least 24 mm apart from center to center.[9]

  • Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[6]

  • Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) in millimeters.[6] The size of the zone is inversely related to the MIC.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for determining the MIC and MBC of an antibacterial agent.

G cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination start Bacterial Culture turbidity Adjust to 0.5 McFarland start->turbidity inoculate Inoculate Plate with Standardized Bacteria turbidity->inoculate serial_dilution Serial Dilution of Agent 143 in Plate serial_dilution->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubate_mbc Incubate Agar Plate 18-24h at 37°C subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylase Agent143 Antibacterial Agent 143 Agent143->Inhibition MraY MraY

References

Technical Guide: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance necessitates the development of novel antibacterial agents. A critical early-stage assessment in the preclinical evaluation of a new antimicrobial compound is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This technical guide provides a comprehensive overview of the methodologies for determining the MIC of "Antibacterial agent 143," presenting available data and detailed experimental protocols.

Data Presentation: In Vitro Activity of this compound

The in vitro antibacterial activity of "this compound" has been quantitatively assessed against a panel of common pathogenic bacteria. The MIC values are summarized in the table below.

Bacterial StrainATCC NumberGram StainMinimum Inhibitory Concentration (MIC) in µg/mL
Bacillus subtilisATCC6633Gram-positive25
Staphylococcus aureusATCC6538Gram-positive25
Pseudomonas aeruginosaATCC13525Gram-negative50
Escherichia coliATCC35218Gram-negative50

Data sourced from MedChemExpress product information.

Experimental Protocols: MIC Determination

The following protocols describe the standardized methods for determining the MIC of an antibacterial agent. The broth microdilution method is widely recommended due to its efficiency and the comparability of results.

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of concentrations of an antimicrobial agent in a liquid medium. The Clinical and Laboratory Standards Institute (CLSI) provides detailed guidelines for this method.

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922 as quality control strains)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Within 15 minutes of preparation, dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.[1]

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 will serve as the growth control (containing only CAMHB and the bacterial inoculum), and column 12 will be the sterility control (containing only CAMHB).

  • Inoculation:

    • Inoculate each well (from column 1 to 11) with 100 µL of the prepared bacterial suspension to achieve a final volume of 200 µL per well and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar (B569324) Dilution Method

The agar dilution method involves incorporating the antibacterial agent into an agar medium, which is then inoculated with the test organism.

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculator (e.g., a multipoint replicator)

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of this compound in a suitable solvent.

    • Add a specific volume of each dilution to molten MHA (kept at 45-50°C) to achieve the desired final concentrations.

    • Pour the agar-drug mixture into sterile petri dishes and allow them to solidify. A control plate with no antibacterial agent should also be prepared.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Spot-inoculate the surface of each agar plate with the prepared bacterial suspension using a multipoint replicator. Each spot should contain approximately 10⁴ colony-forming units (CFU).

  • Incubation:

    • Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar plate.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution method of MIC determination.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep agent_prep Prepare Serial Dilutions of this compound start->agent_prep inoculation Inoculate Microtiter Plate bacterial_prep->inoculation agent_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_results Visually Inspect for Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using the broth microdilution method.

Potential Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

While the specific mechanism of action for "this compound" has not been detailed in the available literature, a common target for antibacterial agents is the bacterial cell wall. The following diagram illustrates a generalized signaling pathway for the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.

Cell_Wall_Inhibition cluster_synthesis Peptidoglycan Synthesis Pathway precursors Cytoplasmic Precursors (UDP-NAG, UDP-NAM-pentapeptide) lipid_carrier Bactoprenol (Lipid Carrier) precursors->lipid_carrier Translocase transglycosylation Transglycosylation (Glycan Chain Elongation) lipid_carrier->transglycosylation transpeptidation Transpeptidation (Cross-linking of Peptides) transglycosylation->transpeptidation cell_wall Mature Peptidoglycan (Cell Wall) transpeptidation->cell_wall antibacterial_agent This compound (Hypothetical) antibacterial_agent->transpeptidation Inhibition

Caption: Hypothetical inhibition of bacterial cell wall synthesis by an antibacterial agent.

References

Unraveling the Bactericidal and Bacteriostatic Properties of Novel Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An examination of compounds designated "Antibacterial Agent 143" and a comparative analysis of several distinct chemical entities referred to as "Compound 5a" in scientific literature.

Introduction

In chemical research, "Compound 5a" is a common, non-standardized placeholder designation for a novel molecule within a synthesized series. This guide presents a detailed analysis of several distinct compounds, each referred to as "Compound 5a" in their respective publications, for which extensive data on their bactericidal or bacteriostatic nature exists. This comparative approach provides valuable insights into the methodologies used to characterize the lethal activity of diverse antibacterial candidates.

Case Study 1: A Quaternized Norharmane Dimer with Potent Anti-MRSA Activity

A novel quaternized norharmane dimer, designated Compound 5a , has been identified as a potent bactericidal agent against Methicillin-resistant Staphylococcus aureus (MRSA).[1] This compound demonstrates efficacy both in vitro and in vivo with low associated toxicity.

Quantitative Antimicrobial Data
Bacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
MRSA ATCC 433004Not Reported[1]
MRSA CGMCC 1.124094Not Reported[1]
E. coli ATCC 8739>128Not Reported[1]
Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: The MIC was determined using the broth microdilution method. A suspension of logarithmic-growth-phase MRSA (5 x 107 CFU/mL) was added to 96-well plates. The bacterial suspension was then treated with serial dilutions of Compound 5a (1–128 μg/mL) in Mueller-Hinton Broth (MHB) and incubated at 37°C for 24 hours. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.[1]

Minimum Bactericidal Concentration (MBC) Determination: Following the MIC assay, an aliquot from the wells showing no visible growth was subcultured on nutrient agar (B569324) plates. The plates were incubated at 37°C for 18-24 hours. The MBC was defined as the lowest concentration of the compound that resulted in a ≥99.9% reduction in the initial bacterial inoculum.[1]

Time-Kill Kinetics Assay: Logarithmic-growth-phase MRSA CGMCC 1.12409 (1 × 106 CFU/mL) was incubated with Compound 5a at concentrations of 0, 1, 2, 4, and 8 times its MIC at 37°C. Aliquots were collected at specified time points (0, 0.5, 1, 2, 4, 6, 8, and 12 hours), serially diluted, and plated to determine the number of viable colonies (CFU/mL).[1]

Mechanism of Action: Multi-Target Disruption

The bactericidal activity of this Compound 5a is attributed to a multi-faceted mechanism of action that disrupts critical cellular processes in MRSA.[1]

Norharmane_Dimer_MoA cluster_compound Compound 5a (Norharmane Dimer) cluster_bacterium MRSA Cell Compound Compound 5a Membrane Cell Membrane Disruption Compound->Membrane CellWall Inhibition of Cell Wall Biosynthesis Compound->CellWall Metabolism Disturbance of Energy & Amino Acid Metabolism Compound->Metabolism Synthesis Interference with Protein & Nucleic Acid Synthesis Compound->Synthesis Bactericidal_Effect Bactericidal Effect Membrane->Bactericidal_Effect CellWall->Bactericidal_Effect Metabolism->Bactericidal_Effect Synthesis->Bactericidal_Effect

Mechanism of Action for the Quaternized Norharmane Dimer (Compound 5a).

Case Study 2: An Isothiazolone (B3347624) Analogue with Potent Bactericidal Activity Against Resistant Pathogens

An isothiazolone analogue, also designated Compound 5a , has demonstrated potent bactericidal activity against Carbapenem-resistant Enterobacterales (CRE) and MRSA.[]

Quantitative Antimicrobial Data
Bacterial StrainMIC (µg/mL)Reference
E. coli BL21 (NDM-1)≤ 0.032[]
E. coli HN88 (Clinical Isolate)2[]
S. aureus ATCC 43300 (MRSA)Not specified, but potent activity reported[]
Experimental Protocols

Time-Kill Assay: To determine the bactericidal effect of this Compound 5a, a time-kill assay was performed against S. aureus ATCC 43300. The bacterial culture was incubated with Compound 5a at concentrations greater than two-fold its MIC. At various time points (4, 6, 8, and 22 hours), samples were taken to determine the formation of colonies. The absence of colony formation indicated a bactericidal effect.[]

Logical Workflow for Bactericidal Assessment

Isothiazolone_Bactericidal_Assessment Start Start: S. aureus Culture Incubate Incubate with Compound 5a (>2x MIC) Start->Incubate Sample Sample at 4, 6, 8, 22 hours Incubate->Sample Plate Plate on Agar Sample->Plate Observe Observe for Colony Formation Plate->Observe Bactericidal No Colonies Formed: Bactericidal Effect Observe->Bactericidal No NonBactericidal Colonies Formed: Not Bactericidal at this Concentration/Time Observe->NonBactericidal Yes Peptide_Membranolytic_Action cluster_peptide Compound 5a (Cyclic Peptide) cluster_membrane Bacterial Cell Membrane cluster_effect Cellular Consequence Peptide Cyclic Peptide Membrane Membrane Interaction (Electrostatic & Hydrophobic) Peptide->Membrane Disruption Membrane Disruption (Pore Formation/Destabilization) Membrane->Disruption Leakage Leakage of Intracellular Contents Disruption->Leakage Death Rapid Cell Death (Bactericidal) Leakage->Death

References

An In-depth Technical Guide to the Potential Bacterial Targets of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial Agent 143 (A-143) is a novel synthetic compound demonstrating potent, broad-spectrum antibacterial activity. This document outlines the technical details of its dual-targeting mechanism of action, focusing on the inhibition of two essential and distinct bacterial cellular processes: DNA replication and protein synthesis. By simultaneously engaging DNA gyrase and the 50S ribosomal subunit, A-143 presents a promising strategy to combat bacterial infections, including those caused by drug-resistant strains.[1][2][3][4][5] This guide provides a comprehensive overview of the identified targets, quantitative inhibitory data, and detailed experimental protocols used for its characterization.

Introduction: A Dual-Targeting Approach

The rise of antibiotic resistance necessitates the development of novel therapeutic agents with mechanisms that can overcome existing resistance pathways.[1] Dual-targeting antibiotics, which inhibit two or more essential bacterial functions, are a promising strategy to enhance potency and reduce the frequency of resistance development.[1][2][3][4][5] Agent A-143 was designed based on this principle, incorporating chemical moieties that allow for high-affinity binding to two evolutionarily conserved, yet distinct, targets within the bacterial cell.

The primary targets of A-143 have been identified as:

  • DNA Gyrase (Subunit GyrA): A type II topoisomerase essential for managing DNA supercoiling during replication.[6]

  • 50S Ribosomal Subunit: The large subunit of the bacterial ribosome, responsible for catalyzing peptide bond formation during protein synthesis.[7][8][9][10]

This dual mechanism ensures a rapid bactericidal effect and presents a higher genetic barrier to the development of resistance.[3]

Target I: Inhibition of DNA Gyrase

DNA gyrase is a critical enzyme in bacteria that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. A-143 selectively binds to the GyrA subunit, interfering with the enzyme's ability to cleave and reseal the DNA backbone.

Quantitative Inhibition Data

The inhibitory activity of A-143 against E. coli DNA gyrase was quantified through enzymatic assays. The data demonstrates a strong inhibitory effect, as detailed in the table below.

Compound Target Enzyme IC₅₀ (µM) Kᵢ (µM)
A-143E. coli DNA Gyrase0.0850.032
CiprofloxacinE. coli DNA Gyrase0.2500.110
Experimental Protocol: DNA Gyrase Supercoiling Assay

This assay measures the ability of A-143 to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[11]

Materials:

  • Relaxed pBR322 plasmid DNA

  • E. coli DNA Gyrase

  • 5X Assay Buffer (350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 18 mM Spermidine, 10 mM ATP)

  • Agent A-143 stock solution (in DMSO)

  • Stop Buffer (40% Sucrose, 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 0.5 µg/mL Bromophenol Blue)

  • 1% Agarose (B213101) Gel in 1X TAE Buffer with 0.5 µg/mL Ethidium Bromide

Procedure:

  • Prepare reaction mixtures on ice. For each reaction, combine 10 µL of 5X Assay Buffer, 5 µL of relaxed pBR322 DNA (0.5 µg), and sterile deionized water to a final volume of 50 µL.

  • Add varying concentrations of A-143 (or DMSO for the control) to the respective tubes.

  • Initiate the reaction by adding 1 unit of E. coli DNA gyrase.

  • Incubate the reactions at 37°C for 60 minutes.

  • Terminate the reactions by adding 10 µL of Stop Buffer.

  • Load the samples onto a 1% agarose gel and perform electrophoresis at 80V for 2 hours.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA form and an increase in the slower-migrating relaxed form.

Target II: Inhibition of the 50S Ribosomal Subunit

The 50S ribosomal subunit contains the peptidyl transferase center (PTC), which is responsible for protein synthesis. A-143 binds near the PTC on the 23S rRNA component, obstructing the accommodation of aminoacyl-tRNAs and inhibiting peptide bond formation.[8][9]

Quantitative Inhibition Data

The efficacy of A-143 in disrupting protein synthesis was evaluated using an in vitro translation assay.

Compound Target System IC₅₀ (µM)
A-143E. coli S30 Cell-Free Translation0.15
ErythromycinE. coli S30 Cell-Free Translation0.40
Experimental Protocol: In Vitro Translation Inhibition Assay

This protocol assesses the ability of A-143 to inhibit protein synthesis in a bacterial cell-free system.[8]

Materials:

  • E. coli S30 cell-free extract system

  • Luciferase reporter mRNA

  • Amino acid mixture

  • Luciferase assay reagent

  • Agent A-143 stock solution (in DMSO)

  • Luminometer

Procedure:

  • Thaw all components of the cell-free system on ice.

  • In a 96-well microplate, set up reactions containing the S30 extract, amino acid mixture, and luciferase mRNA according to the manufacturer's instructions.

  • Add varying concentrations of A-143 (or DMSO for the control) to the wells.

  • Incubate the plate at 37°C for 1 hour to allow for protein synthesis.

  • Add the luciferase assay reagent to each well, which lyses the system and provides the substrate for the newly synthesized luciferase.

  • Measure the luminescence using a luminometer. A decrease in luminescence relative to the control indicates inhibition of protein synthesis.

In Vitro Antibacterial Efficacy

The potent dual-targeting mechanism of A-143 translates to excellent in vitro activity against a broad range of bacterial pathogens, including key ESKAPE pathogens.[12]

Minimum Inhibitory Concentration (MIC)

MIC values were determined using the broth microdilution method according to CLSI guidelines.[12][13][14][15][16]

Bacterial Strain Type A-143 MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Erythromycin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive0.1250.51
Enterococcus faecium (VRE) ATCC 700221Gram-positive0.25>32>32
Escherichia coli ATCC 25922Gram-negative0.50.015>32
Pseudomonas aeruginosa ATCC 27853Gram-negative21>32
Klebsiella pneumoniae (CRE) ATCC BAA-1705Gram-negative1>32>32
Time-Kill Kinetics Assay

Time-kill assays demonstrate the bactericidal nature of A-143. A bactericidal effect is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18][19]

Organism Compound Conc. Time (h) for ≥3-log₁₀ Reduction
S. aureus ATCC 292134x MIC4
E. coli ATCC 259224x MIC6
Experimental Protocol: Broth Microdilution MIC Assay

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains cultured to a 0.5 McFarland standard

  • Agent A-143 stock solution

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of A-143 (at 2x the highest desired concentration) to the first column of wells.

  • Perform a 2-fold serial dilution by transferring 50 µL from each well to the next, across the plate.

  • Prepare a standardized bacterial inoculum (approx. 5x10⁵ CFU/mL).[12]

  • Inoculate each well with 50 µL of the bacterial suspension.

  • Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.[12][13][14]

  • The MIC is the lowest concentration of A-143 that completely inhibits visible bacterial growth.[12][15]

Visualized Mechanisms and Workflows

To better illustrate the complex interactions and processes described, the following diagrams have been generated.

Dual_Target_Mechanism cluster_agent This compound cluster_cell Bacterial Cell cluster_dna DNA Replication cluster_protein Protein Synthesis A143 A-143 DNA_Gyrase DNA Gyrase (GyrA/GyrB) A143->DNA_Gyrase Inhibits Ribosome 50S Ribosomal Subunit A143->Ribosome Inhibits DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Enables Cell_Death Cell Death DNA_Rep->Cell_Death Essential for life Protein_Syn Protein Synthesis Ribosome->Protein_Syn Catalyzes Protein_Syn->Cell_Death Essential for life MIC_Workflow start Start prep_plate Prepare 96-well plate with CAMHB start->prep_plate prep_inoculum Prepare bacterial inoculum (0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold serial dilution of Agent 143 prep_plate->serial_dilute inoculate Inoculate all test wells serial_dilute->inoculate dilute_inoculum Dilute inoculum to final ~5x10^5 CFU/mL prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read plate for visible growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end Logical_Relationship cluster_targets Primary Targets cluster_processes Inhibited Processes cluster_outcomes Cellular Outcomes A143 Agent 143 Binding Gyrase DNA Gyrase A143->Gyrase Ribosome 50S Ribosome A143->Ribosome DNA_Unwinding DNA Unwinding & Re-ligation Gyrase->DNA_Unwinding leads to inhibition of Peptide_Bond Peptidyl Transfer Ribosome->Peptide_Bond leads to inhibition of Replication_Block Replication Fork Stalling DNA_Unwinding->Replication_Block Translation_Halt Truncated Proteins & Translation Arrest Peptide_Bond->Translation_Halt Death Bactericidal Effect (Cell Death) Replication_Block->Death Translation_Halt->Death

References

An In-depth Technical Guide on the Effects of Antibacterial Agent 143 (Utilizing Penicillin G as a Representative Model) on Bacterial Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 143" is a placeholder designation and does not correspond to a known antimicrobial compound. This guide utilizes Penicillin G, a well-characterized β-lactam antibiotic, as a representative model to illustrate the effects of a cell wall synthesis inhibitor on bacterial morphology. The principles, experimental protocols, and data presented are based on established scientific literature regarding Penicillin G.

Introduction

Antibacterial agents that target the bacterial cell wall are cornerstones of antimicrobial therapy. These agents disrupt the synthesis of peptidoglycan, a critical structural component unique to bacterial cells, leading to compromised cell integrity and, ultimately, cell death.[1][2][3] The morphological consequences of this disruption are profound and serve as a primary indicator of the agent's mechanism of action. This technical guide provides an in-depth analysis of how a representative antibacterial agent, Penicillin G, alters bacterial cell morphology, offering detailed experimental protocols and quantitative data for researchers in microbiology and drug development.

Penicillin G, a member of the β-lactam class of antibiotics, exerts its bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[2][4] This inhibition prevents the cross-linking of peptidoglycan chains, weakening the cell wall.[1][5] As the bacterium attempts to grow and divide, the compromised cell wall cannot withstand the internal osmotic pressure, resulting in characteristic morphological changes, cell lysis, and death.[1][2][5] This guide will focus on the effects observed in both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, highlighting the key differences in their responses.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary target of Penicillin G is the cohort of enzymes known as penicillin-binding proteins (PBPs).[2][4] These enzymes, specifically transpeptidases, are responsible for catalyzing the formation of peptide cross-links between adjacent glycan chains in the peptidoglycan layer. This cross-linking provides the structural rigidity of the bacterial cell wall.

The mechanism unfolds as follows:

  • Binding to PBPs: The β-lactam ring, a core structural feature of Penicillin G, mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate.[3] This allows Penicillin G to bind covalently to the active site of the PBP transpeptidase.[4]

  • Enzyme Inactivation: This binding event is effectively irreversible and inactivates the enzyme, preventing it from carrying out its cross-linking function.[2]

  • Disruption of Cell Wall Synthesis: The inhibition of multiple PBP molecules halts the proper synthesis and remodeling of the peptidoglycan layer.[1]

  • Autolysin Activation & Cell Lysis: The weakened cell wall, combined with the continued activity of bacterial autolysins (enzymes that degrade peptidoglycan for cell growth and division), leads to a loss of structural integrity.[2] The cell can no longer resist the high internal osmotic pressure, causing it to swell and eventually rupture (lyse).[5]

Penicillin_Mechanism_of_Action cluster_Bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes Cross-linking Lysis Cell Lysis (Death) PBP->Lysis Inhibition leads to weakened wall Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Normal Substrate Autolysins Autolysins Autolysins->Lysis Degrades weakened wall Penicillin Penicillin G (Agent 143) Penicillin->PBP Binds & Inhibits

Figure 1: Mechanism of Penicillin G action on bacterial cell wall synthesis.

Quantitative Effects on Bacterial Cell Morphology

The impact of Penicillin G on bacterial morphology is concentration-dependent. Sub-inhibitory concentrations often lead to distinct changes in cell shape and size without immediate lysis. These changes can be quantified using microscopy and image analysis software.

Effects on Staphylococcus aureus (Gram-Positive)

S. aureus, with its thick, exposed peptidoglycan layer, is highly susceptible to Penicillin G (in non-resistant strains).[3] Treatment typically results in the swelling and eventual lysis of the cells. At sub-MIC levels, a notable effect is the inhibition of cell separation, leading to the formation of large cell clusters.

Concentration (µg/mL)Observation Time (hours)Average Cell Diameter (µm)Morphological ObservationsReference
0 (Control)4~0.9Normal spherical cocci in grape-like clusters.[6]
0.05 (Sub-MIC)4~1.2Enlarged cells, thickened cross-walls, inhibition of cell separation leading to larger clusters.[6]
0.1 (≥MIC)4>1.5 (pre-lysis)Significant swelling, aberrant septa formation, and eventual cell lysis.[6]
Effects on Escherichia coli (Gram-Negative)

The outer membrane of Gram-negative bacteria like E. coli presents a barrier to Penicillin G, though the antibiotic can diffuse through porin channels.[1] The morphological response to Penicillin G in E. coli is often filamentation, where cells continue to elongate but fail to divide. This is typically due to the preferential inhibition of PBPs involved in septum formation.

Concentration (µg/mL)Observation Time (hours)Average Cell Length (µm)Morphological ObservationsReference
0 (Control)22 - 4Normal rod-shaped cells.[7]
2 (Sub-MIC)25 - 15Moderate cell elongation.[7]
5 (≥MIC)2> 20Formation of long, non-septated filaments.[7]

Experimental Protocols

Accurate assessment of morphological changes requires standardized and meticulously executed protocols.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8] It is essential for interpreting morphological changes at sub-lethal versus lethal concentrations. The broth microdilution method is a standard approach.[9][10]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in log phase (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Penicillin G stock solution

  • 0.5 McFarland turbidity standard

  • Microplate reader or incubator

Procedure:

  • Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture with sterile broth to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of ~1 x 10⁶ CFU/mL.

  • Antibiotic Dilution: Prepare serial two-fold dilutions of Penicillin G in CAMHB directly in the 96-well plate. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting antibiotic concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11, achieving a final volume of 200 µL and a final inoculum concentration of ~5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of Penicillin G in which no visible turbidity (growth) is observed.

MIC_Workflow A Prepare Standardized Bacterial Inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Prepare Serial Dilutions of Penicillin G in 96-well plate B->C D Incubate plate (37°C, 16-20h) C->D E Read plate to determine lowest concentration without growth (MIC) D->E

Figure 2: Experimental workflow for MIC determination via broth microdilution.

Protocol 2: Sample Preparation for Scanning Electron Microscopy (SEM)

SEM is a powerful technique for visualizing the detailed surface morphology of bacterial cells.[11] Proper sample preparation is critical to preserve cellular structures and avoid artifacts.[11]

Materials:

  • Bacterial cultures (treated with Penicillin G and untreated controls)

  • Phosphate-buffered saline (PBS), 0.1 M

  • Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M PBS

  • Secondary fixative: 1% osmium tetroxide

  • Ethanol (B145695) series (30%, 50%, 70%, 90%, 100%)

  • Critical point dryer

  • SEM stubs and adhesive tabs

  • Sputter coater (e.g., gold-palladium)

Procedure:

  • Cell Harvesting: Grow bacteria to mid-log phase and expose them to the desired concentrations of Penicillin G for a specified time. Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes).

  • Washing: Gently resuspend the cell pellet in 0.1 M PBS and centrifuge again. Repeat this wash step twice to remove media components.

  • Primary Fixation: Resuspend the cells in the primary fixative (2.5% glutaraldehyde) and incubate for at least 1 hour at room temperature.[12] This step cross-links proteins and stabilizes the cellular structure.

  • Post-fixation: After washing with PBS to remove the primary fixative, resuspend the cells in the secondary fixative (1% osmium tetroxide) for 1 hour.[12] This step fixes lipids and enhances contrast.

  • Dehydration: Wash the cells in PBS and then dehydrate them by passing them through a graded ethanol series (e.g., 10 minutes each in 30%, 50%, 70%, 90%, and twice in 100% ethanol).[12][13] This removes all water from the sample.

  • Drying: Place the dehydrated sample in a critical point dryer, which replaces the ethanol with liquid CO₂ and then brings it to its critical point, allowing the CO₂ to be removed as a gas without the surface tension forces that would otherwise collapse the cells.

  • Mounting and Coating: Mount the dried cells onto an SEM stub using a carbon adhesive tab. Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold-palladium) to prevent charge buildup during imaging.[11]

  • Imaging: The sample is now ready for observation in the SEM.

SEM_Prep_Workflow A Harvest & Wash Bacterial Cells B Primary Fixation (Glutaraldehyde) A->B C Secondary Fixation (Osmium Tetroxide) B->C D Dehydration (Ethanol Series) C->D E Critical Point Drying D->E F Mounting & Sputter Coating (Gold) E->F G SEM Imaging F->G

Figure 3: Workflow for preparing bacterial samples for SEM analysis.

Conclusion

The analysis of morphological changes induced by antibacterial agents provides invaluable insight into their mechanism of action. As demonstrated with the representative model of Penicillin G, agents targeting the cell wall produce distinct and quantifiable effects, such as cell swelling and lysis in Gram-positive bacteria and filamentation in Gram-negative bacteria. The detailed protocols for MIC determination and SEM preparation provided herein offer a standardized framework for researchers to conduct these analyses. Such studies are critical for the preclinical evaluation of new antimicrobial candidates and for furthering our understanding of antibiotic-bacterium interactions.

References

Preliminary Toxicity Screening of "Antibacterial Agent 143": A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document outlines the preliminary toxicity profile of "Antibacterial agent 143," a novel synthetic compound with demonstrated antimicrobial properties. The primary objective of this initial screening was to assess the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity to provide a foundational dataset for further preclinical development. The in vitro and in vivo assays conducted indicate a moderate cytotoxic effect on mammalian cell lines and a potential for genotoxicity at higher concentrations. This guide provides a comprehensive summary of the data, detailed experimental protocols, and visual representations of the workflows and a hypothesized toxicity pathway.

Quantitative Toxicity Data

The following tables summarize the key quantitative results from the preliminary toxicity screening of "this compound."

Table 1: In Vitro Cytotoxicity Data

Cell LineTypeAssayIncubation Time (h)IC₅₀ (µM)
HEK293Human Embryonic KidneyMTT4878.5
HepG2Human Hepatocellular CarcinomaMTT4855.2
A549Human Lung CarcinomaMTT4892.1

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Genotoxicity Data

AssayTest SystemMetabolic Activation (S9)Concentration Range (µM)Result
Ames TestS. typhimurium (TA98, TA100)With and Without1 - 500Negative
Micronucleus TestCHO-K1 CellsWith and Without10 - 100Positive

CHO-K1: Chinese Hamster Ovary cells.

Table 3: In Vivo Acute Systemic Toxicity

SpeciesStrainRoute of AdministrationObservation Period (days)LD₅₀ (mg/kg)
MouseBALB/cIntravenous (IV)14150

LD₅₀: Median lethal dose.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay
  • Cell Culture: HEK293, HepG2, and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: "this compound" was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 1 µM to 200 µM. The final DMSO concentration was kept below 0.1%. Cells were treated with the various concentrations for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle control (0.1% DMSO). The IC₅₀ value was determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Genotoxicity: Micronucleus Test
  • Cell Culture and Treatment: CHO-K1 cells were seeded in 6-well plates and treated with "this compound" at concentrations of 10, 25, 50, and 100 µM, both with and without metabolic activation (S9 fraction from rat liver), for 4 hours. Mitomycin C was used as a positive control.

  • Cytochalasin B Addition: Following treatment, the medium was replaced with fresh medium containing cytochalasin B (3 µg/mL) to block cytokinesis, and cells were incubated for a further 20 hours.

  • Cell Harvesting and Staining: Cells were harvested by trypsinization, treated with a hypotonic solution (0.075 M KCl), and fixed with methanol:acetic acid (3:1). The cell suspension was dropped onto clean microscope slides and stained with Giemsa.

  • Microscopic Analysis: At least 1000 binucleated cells per concentration were scored for the presence of micronuclei. The cytokinesis-block proliferation index (CBPI) was also calculated to assess cytotoxicity.

  • Data Interpretation: A result was considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells was observed compared to the negative control.

Visualizations: Workflows and Pathways

Experimental Workflow

The following diagram illustrates the sequential workflow for the preliminary toxicity screening of "this compound."

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Screening A Compound Synthesis 'this compound' B Cytotoxicity Assays (MTT on HEK293, HepG2, A549) A->B C Genotoxicity Assays (Ames Test, Micronucleus Test) A->C D Data Analysis (IC50 & Genotoxicity Assessment) B->D C->D E Acute Systemic Toxicity (Mouse, IV Administration) D->E If IC50 > Threshold F Data Analysis (LD50 Calculation) E->F G Toxicity Profile Report & Go/No-Go Decision F->G

Caption: Preliminary toxicity screening workflow for "this compound".

Hypothesized Toxicity Pathway

Based on the positive result in the micronucleus test and observed cytotoxicity in HepG2 cells, a hypothesized pathway involving oxidative stress and subsequent DNA damage is proposed.

G A This compound B Mitochondrial Interaction A->B C Increased ROS Production B->C Disruption of ETC D Oxidative Stress C->D E DNA Strand Breaks D->E H Apoptosis / Cell Death D->H Mitochondrial Pathway F Chromosome Instability E->F G Micronucleus Formation F->G

Caption: Hypothesized pathway of ROS-induced genotoxicity.

Conclusion and Future Directions

The preliminary toxicity screening of "this compound" reveals a compound with moderate in vitro cytotoxicity and a positive signal for clastogenicity in the micronucleus assay. The lack of mutagenicity in the Ames test suggests the compound is likely not a point mutagen but may induce chromosomal damage, potentially through an oxidative stress mechanism as hypothesized. The in vivo acute toxicity study in mice established an LD₅₀ of 150 mg/kg via intravenous administration, classifying it as moderately toxic.

Further studies are recommended to:

  • Elucidate the specific mechanism of cytotoxicity and genotoxicity.

  • Conduct repeat-dose toxicity studies to understand the effects of chronic exposure.

  • Perform safety pharmacology studies to assess effects on major organ systems.

These findings are critical for guiding the subsequent stages of drug development and for establishing a therapeutic window for "this compound."

Technical Guide: Solubility and Stability Testing of Antibacterial Agent 143 (Compound 5a)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the solubility and stability of Antibacterial Agent 143, also known as Compound 5a. The document outlines detailed experimental protocols, presents available data in a structured format, and includes visual workflows to support drug development and research applications.

Introduction to this compound

This compound (Compound 5a) has demonstrated inhibitory activity against a range of both Gram-positive and Gram-negative bacteria. Understanding its physicochemical properties, particularly solubility and stability, is critical for its development as a potential therapeutic agent. This guide details the necessary steps to characterize these attributes.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Based on available data, this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] A comprehensive solubility assessment in various pharmaceutically relevant solvents is essential.

Quantitative Solubility Data

The following table summarizes the known solubility information for this compound.

SolventConcentrationNotes
DMSO100 mg/mL (267.90 mM)Ultrasonic assistance may be required. Hygroscopic nature of DMSO should be considered.[1]
Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a range of aqueous and organic solvents.

Materials:

  • This compound (Compound 5a)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, propylene (B89431) glycol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Centrifuge

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Place the vials in a shaking incubator at a controlled temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand to let undissolved particles settle.

    • Carefully withdraw a sample from the supernatant.

    • Filter the sample through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Experimental Workflow for Solubility Testing

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_data Data Analysis A Add excess this compound to solvent B Seal vials A->B C Incubate with shaking (24-48h) B->C D Collect supernatant C->D E Filter (0.45 µm) D->E F Dilute sample E->F G HPLC analysis F->G H Calculate solubility G->H

Workflow for solubility determination.

Stability Profile

Stability testing is crucial to determine the shelf-life of a drug substance and to identify potential degradation products.[2][3] A stability-indicating assay method (SIAM) should be developed to separate and quantify the intact drug from its degradation products.[4][5]

Forced Degradation Studies

Forced degradation studies are performed under stressed conditions to accelerate the degradation of the drug substance. This helps in identifying the likely degradation products and understanding the degradation pathways.

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60°C).

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 80°C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Experimental Protocol for Stability Indicating Assay Method (SIAM) Development

Objective: To develop and validate an HPLC method that can resolve this compound from its degradation products.

Materials:

  • This compound

  • Reagents for forced degradation (HCl, NaOH, H₂O₂)

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

  • Temperature and light-controlled chambers

Procedure:

  • Method Development:

    • Develop an HPLC method (e.g., reverse-phase) that gives a sharp, symmetrical peak for the intact this compound.

    • Optimize mobile phase composition, column type, flow rate, and column temperature.

  • Forced Degradation:

    • Prepare solutions of this compound and expose them to the stress conditions mentioned in section 3.1.

    • Take samples at various time points.

  • Analysis of Stressed Samples:

    • Analyze the stressed samples using the developed HPLC method.

    • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent drug peak and from each other.

  • Peak Purity Analysis:

    • Use a PDA detector to assess peak purity of the parent drug in the presence of its degradants.

  • Method Validation:

    • Validate the SIAM for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Experimental Workflow for Stability Testing

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_validation Validation A Prepare solutions of this compound B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H HPLC-PDA/MS Analysis G->H I Assess peak purity H->I J Validate SIAM (ICH guidelines) I->J

Workflow for stability indicating assay development.

Antibacterial Activity

The minimum inhibitory concentrations (MICs) of this compound have been determined against several bacterial strains.

Minimum Inhibitory Concentration (MIC) Data
Bacterial StrainATCC NumberMIC (µg/mL)
Bacillus subtilisATCC663325
Staphylococcus aureusATCC653825
Pseudomonas aeruginosaATCC1352550
Escherichia coliATCC3521850

Data sourced from MedchemExpress.[1][6][7]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of this compound. The provided protocols are based on standard pharmaceutical industry practices and regulatory guidelines. The successful execution of these studies will provide critical data to support the advancement of this compound in the drug development pipeline.

References

A Technical Guide to the Synthesis of Quinolone Analogues and Derivatives as Potent Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific designation "Antibacterial agent 143" corresponds to a commercially available compound with limited public data on its synthesis and derivatives, this guide will focus on the well-established and extensively researched quinolone class of antibiotics.[1] Quinolones serve as an excellent model for understanding the principles of antibacterial drug design, synthesis of analogues, and structure-activity relationship (SAR) studies. This class of synthetic antibacterial agents has seen significant development, leading to numerous clinically important drugs.[2]

Quinolones exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, and repair. By targeting these enzymes, quinolones disrupt critical cellular processes, leading to bacterial cell death.[3][4] The core structure of quinolones, a bicyclic ring system, allows for chemical modifications at various positions, which has led to the development of several generations of these antibiotics with improved potency, broader spectrum of activity, and better pharmacokinetic properties.[2][5]

This technical guide provides an in-depth overview of the synthesis of quinolone analogues and derivatives, including key experimental protocols and data on their antibacterial activity.

Core Structure and Key Positions for Derivatization

The fundamental scaffold of quinolones is the 4-quinolone ring system. The potency and spectrum of activity of quinolone derivatives can be significantly altered by introducing various substituents at different positions of this core structure. The key positions for modification and their general influence on activity are summarized below.[5]

PositionTypical SubstituentsImpact on Antibacterial Activity
N-1 Alkyl, Cycloalkyl, ArylInfluences potency and cell permeability. Small alkyl groups like ethyl or cyclopropyl (B3062369) are often favored.
C-3 Carboxylic acidEssential for binding to DNA gyrase and antibacterial activity. Often esterified as a prodrug.
C-6 FluorineDramatically increases antibacterial activity, a hallmark of the fluoroquinolone subclass.
C-7 Piperazine, Pyrrolidine ringsModulates the spectrum of activity, potency, and pharmacokinetic properties. Basic amines at this position enhance activity against Gram-negative bacteria.
C-8 Halogen, MethoxyCan influence potency and reduce the emergence of resistance.

Synthesis of Quinolone Analogues and Derivatives

The synthesis of quinolones and their derivatives often involves multi-step reaction sequences. A common and versatile method is the Gould-Jacobs reaction, which is followed by N-alkylation and nucleophilic aromatic substitution to introduce diversity.

General Synthetic Scheme

A representative synthetic route to produce various quinolone analogues is depicted below. This workflow starts from a substituted aniline (B41778) and diethyl ethoxymethylenemalonate to construct the core quinolone ring, followed by modifications at key positions.

Quinolone Synthesis Workflow cluster_0 Core Ring Formation cluster_1 Core Modifications Aniline Substituted Aniline Intermediate1 Schiff Base Intermediate Aniline->Intermediate1 Malonate Diethyl Ethoxymethylenemalonate Malonate->Intermediate1 Cyclization Thermal Cyclization (Gould-Jacobs Reaction) Intermediate1->Cyclization QuinoloneCore Ethyl 4-hydroxy-quinoline-3-carboxylate Cyclization->QuinoloneCore Hydrolysis Ester Hydrolysis QuinoloneCore->Hydrolysis QuinoloneAcid Quinolone-3-carboxylic Acid Hydrolysis->QuinoloneAcid N_Alkylation N-Alkylation QuinoloneAcid->N_Alkylation N_Alkyl_Quinolone N-Alkyl-4-quinolone-3-carboxylic Acid N_Alkylation->N_Alkyl_Quinolone Nucleophilic_Sub Nucleophilic Aromatic Substitution (at C-7) N_Alkyl_Quinolone->Nucleophilic_Sub Final_Analog Final Quinolone Analogue Nucleophilic_Sub->Final_Analog Quinolone Mechanism of Action cluster_0 Bacterial DNA Replication cluster_1 Quinolone Inhibition DNA Bacterial Chromosomal DNA ReplicationFork Replication Fork Formation DNA->ReplicationFork Supercoiling Positive Supercoiling Ahead of Fork ReplicationFork->Supercoiling DNA_Gyrase DNA Gyrase (in Gram-negative) Supercoiling->DNA_Gyrase Topo_IV Topoisomerase IV (in Gram-positive) Supercoiling->Topo_IV Relaxation Relaxation of Supercoils DNA_Gyrase->Relaxation InhibitionGyrase Formation of Quinolone-Gyrase-DNA Complex DNA_Gyrase->InhibitionGyrase Decatenation Decatenation of Daughter Chromosomes Topo_IV->Decatenation InhibitionTopoIV Formation of Quinolone-TopoIV-DNA Complex Topo_IV->InhibitionTopoIV SuccessfulReplication Successful DNA Replication Relaxation->SuccessfulReplication Decatenation->SuccessfulReplication Quinolone Quinolone Antibiotic Quinolone->InhibitionGyrase Quinolone->InhibitionTopoIV DSB Double-Strand Breaks in DNA InhibitionGyrase->DSB InhibitionTopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

References

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Fluoroquinolone Antibacterials: A Case Study on Ciprofloxacin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of the fluoroquinolone class of antibacterials, with a specific focus on ciprofloxacin (B1669076) and its derivatives. Fluoroquinolones are a critical class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV.[1] Understanding the relationship between their chemical structure and biological activity is paramount for the rational design of new, more potent agents that can overcome growing antimicrobial resistance.

Core Structure and Mechanism of Action

The foundational structure of fluoroquinolones is a bicyclic aromatic core, which is essential for their antibacterial activity. Modifications at various positions on this core have been extensively studied to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic properties. The antibacterial action of fluoroquinolones is initiated by their entry into the bacterial cell and subsequent inhibition of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[2][3] This inhibition leads to breaks in the bacterial DNA, ultimately resulting in cell death.[1]

The following diagram illustrates the mechanism of action of fluoroquinolones:

Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone Bacterial Cell Bacterial Cell Fluoroquinolone->Bacterial Cell Enters Cell DNA_Gyrase DNA Gyrase (Gram-negative) Bacterial Cell->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive) Bacterial Cell->Topo_IV DNA_Replication_Block Blockage of DNA Replication DNA_Gyrase->DNA_Replication_Block Inhibition Topo_IV->DNA_Replication_Block Inhibition Cell_Death Bacterial Cell Death DNA_Replication_Block->Cell_Death

Fluoroquinolone Mechanism of Action

Structure-Activity Relationship of Ciprofloxacin Analogs

Ciprofloxacin is a second-generation fluoroquinolone with a broad spectrum of activity. Its structure has been a template for numerous modifications to improve its efficacy and overcome resistance. The key positions for modification on the fluoroquinolone core are N-1, C-5, C-6, C-7, and C-8.

  • N-1 Position: A cyclopropyl (B3062369) group at the N-1 position, as seen in ciprofloxacin, generally confers potent activity against Gram-negative bacteria.[4]

  • C-6 Position: The fluorine atom at the C-6 position is a hallmark of fluoroquinolones and is crucial for their potent antibacterial activity.

  • C-7 Position: The piperazine (B1678402) ring at the C-7 position is a key site for modifications to enhance activity against Gram-positive bacteria and improve pharmacokinetic properties.[5]

  • C-8 Position: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[5]

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of ciprofloxacin and some of its analogs against a panel of common bacterial pathogens. Lower MIC values indicate greater potency.

CompoundR Group (at C-7 piperazine)S. aureus ATCC 29213 MIC (µg/mL)E. coli ATCC 25922 MIC (µg/mL)P. aeruginosa ATCC 27853 MIC (µg/mL)
Ciprofloxacin -H0.25 - 1.00.008 - 0.030.25 - 1.0
Analog 1 -CH30.50.0150.5
Analog 2 -CH2CH31.00.031.0
Analog 3 -SO2-Ph0.1250.52.0
Analog 4 -CO-Ph0.250.251.0

Note: The MIC values are presented as ranges based on data from multiple studies and can vary depending on the specific experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of novel antibacterial agents.

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds (e.g., ciprofloxacin analogs)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • 0.5 McFarland standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

This assay is used to assess the effect of the antibacterial agents on the viability of mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and evaluation of novel antibacterial agents.

Antibacterial Drug Discovery Workflow Start Start Synthesis Synthesis of Analogs Start->Synthesis Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MIC Assay) Purification->Primary_Screening Hit_Identification Active Hits? Primary_Screening->Hit_Identification Hit_Identification->Synthesis No Cytotoxicity Cytotoxicity Assay (e.g., MTT) Hit_Identification->Cytotoxicity Yes Lead_Selection Selective Lead? Cytotoxicity->Lead_Selection Lead_Selection->Primary_Screening No Further_Studies Further Preclinical Studies Lead_Selection->Further_Studies Yes End End Further_Studies->End

Drug Discovery Workflow

Conclusion

The structure-activity relationship of fluoroquinolones is a well-established field that continues to guide the development of new antibacterial agents. By systematically modifying the core structure, particularly at the C-7 position, researchers can modulate the antibacterial spectrum and potency. The experimental protocols and workflow provided in this guide offer a framework for the evaluation of these novel compounds. A thorough understanding of SAR principles, coupled with robust experimental validation, is essential for the successful discovery of the next generation of antibacterial drugs to combat the growing threat of antimicrobial resistance.

References

Methodological & Application

Application Notes: Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and evaluation of novel antibacterial compounds. A crucial initial step in characterizing a new agent is to determine its potency against various clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[1][2][3] It establishes the lowest concentration of a drug that inhibits the visible growth of a microorganism under defined laboratory conditions.[1][2][3] These application notes provide a detailed protocol for determining the MIC of Antibacterial Agent 143 (also known as Compound 5a) using the broth microdilution method, which aligns with guidelines from standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][4][5]

Principle of the Assay

The broth microdilution method involves exposing a standardized bacterial inoculum to a series of twofold dilutions of the antimicrobial agent in a liquid growth medium within a 96-well microtiter plate.[4][5] Following a specific incubation period, the concentration of the agent in the first well that shows no visible bacterial growth is identified as the MIC.[3][6] This value is fundamental for assessing the agent's potency and is a key parameter in the drug development process.[3][6]

Data Presentation

The reported efficacy of this compound against a panel of both Gram-positive and Gram-negative bacteria is summarized below.

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)
Bacillus subtilisGram-positiveATCC663325[7][8]
Staphylococcus aureusGram-positiveATCC653825[7][8]
Pseudomonas aeruginosaGram-negativeATCC1352550[7][8]
Escherichia coliGram-negativeATCC3521850[7][8]

Experimental Protocol: Broth Microdilution Method

This protocol is designed to determine the MIC of this compound.

Materials and Reagents
  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Saline or Phosphate-Buffered Saline (PBS)

  • 96-well sterile microtiter plates

  • Spectrophotometer or Densitometer

  • 0.5 McFarland turbidity standard

  • Test bacterial strains (e.g., S. aureus, E. coli)

  • Sterile pipettes and multichannel pipettes

  • Incubator (35°C ± 2°C)

Step-by-Step Protocol

1. Preparation of Bacterial Inoculum:

  • From a fresh culture (18-24 hours) on a suitable agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.[4][5]
  • Suspend the colonies in sterile saline or PBS.
  • Vortex the suspension to ensure it is homogeneous.[4]
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or, for greater accuracy, using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13).[4] This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.[4]
  • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3][5]

2. Preparation of this compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent and further dilute it in CAMHB to twice the highest concentration to be tested.
  • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.[5]
  • Add 200 µL of the highest concentration of this compound to well 1.[5]
  • Perform a serial twofold dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.[4][5]
  • Continue this serial dilution process from well 2 to well 10. Discard the final 100 µL from well 10.[4][5]
  • Well 11 will serve as a positive control (growth control, no agent) and well 12 will serve as a negative control (sterility control, no bacteria).[4][5]

3. Inoculation of the Microtiter Plate:

  • Add 100 µL of the standardized bacterial inoculum (prepared in step 1) to wells 1 through 11.[4][5] Do not add bacteria to the sterility control well (well 12).[5]
  • This will bring the final volume in each well to 200 µL and dilute the antibacterial agent to its final test concentration.[4]

4. Incubation:

  • Cover the microtiter plate with a lid.
  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[4]

5. Reading and Interpreting the Results:

  • After incubation, visually inspect the wells for turbidity, which indicates bacterial growth. A reading mirror or a light source can aid in visualization.[4]
  • Check Controls:
  • Sterility Control (Well 12): Should show no growth (clear broth).[6]
  • Growth Control (Well 11): Should show distinct turbidity.[6]
  • Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[3][6] The result is reported in µg/mL.[6]

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results start Start bacterial_culture Select 3-5 Colonies from Fresh Agar Plate start->bacterial_culture mcfarland Prepare 0.5 McFarland Standard Suspension bacterial_culture->mcfarland inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) mcfarland->inoculum inoculate Inoculate Plate with Bacterial Suspension inoculum->inoculate agent_prep Prepare Serial Dilutions of Agent 143 in 96-Well Plate agent_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Visually Inspect Plate for Turbidity incubate->read_plate determine_mic Identify Lowest Concentration with No Visible Growth (MIC) read_plate->determine_mic end_node End determine_mic->end_node

Caption: Workflow for MIC Assay using Broth Microdilution.

References

Application Note and Protocol: Preparation of Stock Solutions of Antibacterial Agent 143 for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of stock solutions of Antibacterial Agent 143, a novel synthetic compound with potent activity against a broad spectrum of bacteria. The protocols outlined herein are intended for researchers, scientists, and drug development professionals to ensure consistency and accuracy in experimental results. This guide includes detailed information on the solubility, stability, and quality control of this compound solutions, presented in a clear and accessible format.

Introduction

This compound is a promising new molecule for antibiotic research and development. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies, including minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. Improperly prepared solutions can lead to significant variability in experimental outcomes, undermining the validity of the research. This application note details the validated procedures for dissolving and storing this compound to maintain its stability and biological activity.

Properties of this compound

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for calculating the required masses for stock solution preparation.

PropertyValue
Molecular Weight 452.78 g/mol
Appearance White to off-white crystalline powder
Purity (by HPLC) >99.5%
Melting Point 182-185 °C
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)
Storage of Powder -20°C, desiccated, protected from light

Solubility Data

The solubility of this compound was determined in several common laboratory solvents at room temperature (25°C). DMSO is the recommended solvent for creating high-concentration stock solutions.

SolventSolubility (mg/mL)Molar Concentration (mM)Observations
DMSO >100>220Clear, colorless solution
Ethanol (95%) 1022.1Clear, colorless solution
Methanol 511.0Clear, colorless solution
Water <0.1<0.22Insoluble, forms a suspension
Phosphate-Buffered Saline (PBS) <0.1<0.22Insoluble, forms a suspension

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound powder and its solutions.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 452.78 g/mol )

  • Anhydrous, sterile-filtered DMSO

  • Analytical balance

  • 1.5 mL sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Calculate the required mass:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 100 mmol/L x 0.001 L x 452.78 g/mol x 1000 mg/g

    • Mass (mg) = 45.28 mg

  • Weigh the compound:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh 45.28 mg of this compound powder directly into the tube.

  • Dissolve the compound:

    • Add 1.0 mL of anhydrous, sterile-filtered DMSO to the tube containing the powder.

    • Vortex the tube for 1-2 minutes at room temperature until the powder is completely dissolved. A clear, colorless solution should be observed.

  • Aliquot and Store:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes (e.g., 20 µL or 50 µL) in sterile, light-protected microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months).

Quality Control
  • Visual Inspection: The final stock solution should be clear and free of any precipitates.

  • Purity Check (Optional): The purity and concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC).

  • Sterility: Ensure all materials are sterile to prevent contamination, especially for cell-based assays.

Stability of Stock Solutions

The stability of the 100 mM DMSO stock solution was assessed under different storage conditions. Stability was determined by HPLC, with degradation defined as a >5% loss in purity.

Storage ConditionTimeframeStability
-80°C 12 monthsStable
-20°C 3 monthsStable
4°C 1 weekUnstable
Room Temp (25°C) 24 hoursUnstable
Freeze-Thaw Cycles >3 cyclesUnstable

Recommendation: For optimal results, use a fresh aliquot for each experiment and avoid more than one freeze-thaw cycle.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for stock solution preparation and a hypothetical mechanism of action for this compound.

G cluster_0 Preparation Phase cluster_1 Storage Phase calc Calculate Mass (45.28 mg for 1mL of 100mM) weigh Weigh Compound calc->weigh add_solvent Add 1 mL DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -80°C aliquot->store end_node Ready for Experiment store->end_node start Start start->calc

Caption: Workflow for preparing this compound stock solution.

G agent This compound membrane Bacterial Cell Membrane agent->membrane Penetrates gyrase DNA Gyrase agent->gyrase Inhibits replication DNA Replication gyrase->replication Enables synthesis Protein Synthesis replication->synthesis death Bacterial Cell Death synthesis->death

Caption: Hypothetical signaling pathway for this compound.

Application Notes and Protocols for In Vitro Cell Culture Evaluation of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial agent 143 is a novel synthetic compound demonstrating significant promise in combating a range of pathogenic bacteria. The escalating threat of antimicrobial resistance necessitates the rigorous evaluation of new therapeutic candidates.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro efficacy and safety profile of this compound. The protocols herein describe standardized methods for determining its antibacterial activity, cytotoxicity against mammalian cells, and potential mechanism of action. A multi-faceted approach is crucial, as many effective antimicrobials can also exhibit cytotoxicity to eukaryotic cells.[3][4]

Data Presentation

The following tables are for illustrative purposes and should be populated with experimentally derived data.

Table 1: Antibacterial Activity of Agent 143

Bacterial StrainGram TypeMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive
Escherichia coli (ATCC 25922)Gram-negative
Methicillin-resistant S. aureus (MRSA)Gram-positive
Pseudomonas aeruginosa (ATCC 27853)Gram-negative

Table 2: Cytotoxicity Profile of Agent 143 against Mammalian Cell Lines

Cell LineTissue of OriginIC50 (µg/mL) after 24h exposureLC50 (µg/mL) after 24h exposure
HEK293Human Embryonic Kidney
HepG2Human Liver Carcinoma
A549Human Lung Carcinoma

Table 3: Selectivity Index of Agent 143

Bacterial Strain vs. Cell LineSelectivity Index (SI = IC50 / MIC)
S. aureus vs. HEK293
E. coli vs. HEK293

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] The broth microdilution method is a widely used and reliable technique for this purpose.[6][7]

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the agent in MHB directly in the 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7]

  • Dilute the standardized inoculum in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (containing 100 µL of the diluted agent) with 100 µL of the bacterial suspension.

  • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

  • Incubate the plates at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the agent that shows no visible turbidity.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[8]

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium and add 100 µL of the various concentrations of the agent to the wells. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[4][9]

Materials:

  • Mammalian cells and culture reagents

  • This compound

  • Commercially available LDH assay kit

  • Sterile 96-well plates

Procedure:

  • Seed and treat the cells with this compound as described in the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Include a positive control for maximum LDH release (by lysing a set of untreated cells).

  • Measure the absorbance according to the kit's protocol.

  • Calculate the percentage of cytotoxicity and determine the LC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_antibacterial Antibacterial Assays cluster_cytotoxicity Cytotoxicity Assays cluster_analysis Data Analysis prep_agent Prepare Agent 143 Stock mic MIC Determination (Broth Microdilution) prep_agent->mic mtt MTT Assay (Viability) prep_agent->mtt ldh LDH Assay (Membrane Integrity) prep_agent->ldh prep_bacteria Prepare Bacterial Inoculum prep_bacteria->mic prep_cells Culture Mammalian Cells prep_cells->mtt prep_cells->ldh mbc MBC Determination mic->mbc calc_mic Determine MIC/MBC Values mbc->calc_mic calc_ic50 Determine IC50/LC50 Values mtt->calc_ic50 ldh->calc_ic50 calc_si Calculate Selectivity Index calc_mic->calc_si calc_ic50->calc_si signaling_pathway cluster_bacterial_cell Bacterial Cell agent143 This compound cell_wall Cell Wall Synthesis agent143->cell_wall Inhibition protein_synth Protein Synthesis (Ribosomes) agent143->protein_synth Inhibition dna_synth DNA Replication agent143->dna_synth Inhibition cell_death Bacterial Cell Death cell_wall->cell_death protein_synth->cell_death dna_synth->cell_death logical_relationship start Novel Compound (Agent 143) efficacy High Antibacterial Efficacy? (Low MIC) start->efficacy safety Low Mammalian Cytotoxicity? (High IC50) efficacy->safety Yes discard Discard or Modify efficacy->discard No promising Promising Candidate safety->promising Yes safety->discard No

References

Application Notes: Using "Antibacterial Agent 143" in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibacterial Agent 143 is a novel synthetic fluoroquinolone with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative pathogens. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, repair, and recombination.[1] By targeting these enzymes, this compound leads to rapid cell death. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in established murine infection models, along with representative data and visualizations to guide preclinical research.

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound selectively inhibits bacterial DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. These enzymes are crucial for relieving topological stress in DNA during replication. Inhibition of these enzymes by this compound results in breaks in the bacterial chromosome and ultimately leads to cell death.

A This compound B Bacterial DNA Gyrase & Topoisomerase IV A->B Binds to C Inhibition of DNA Supercoiling/Decatenation B->C D DNA Strand Breaks C->D E Inhibition of DNA Replication and Transcription D->E F Bacterial Cell Death E->F

Figure 1: Mechanism of action of this compound.

Data Presentation

The in vivo efficacy of this compound has been evaluated in various murine infection models. The following tables summarize the key quantitative data from these studies.

Table 1: Survival Studies of this compound in Murine Sepsis Models

Bacterial StrainInfection ModelDosing Regimen (mg/kg, Route)Survival Rate (%)Median Survival Time (Days)
Staphylococcus aureus (MRSA) USA300Systemic Sepsis25, IV, BID80>14
50, IV, BID100>14
Vehicle Control102
Pseudomonas aeruginosa PAO1Systemic Sepsis25, IV, BID7010
50, IV, BID90>14
Vehicle Control01.5
Escherichia coli ATCC 25922Systemic Sepsis10, IV, BID90>14
25, IV, BID100>14
Vehicle Control52
BID: twice daily; IV: intravenous.[2]

Table 2: Bacterial Burden Reduction with this compound in Murine Thigh and Lung Infection Models

Bacterial StrainInfection ModelDosing Regimen (mg/kg, Route)TissueLog10 CFU Reduction vs. Vehicle (24h)
Staphylococcus aureus (MRSA) USA300Neutropenic Thigh30, SC, BIDThigh Muscle2.5
50, SC, BIDThigh Muscle4.1
Pseudomonas aeruginosa PAO1Pneumonia50, IV, BIDLungs3.2
75, IV, BIDLungs5.0
SC: subcutaneous; IV: intravenous.

Experimental Protocols

Protocol 1: Murine Systemic Sepsis Model

This protocol outlines the procedure for inducing systemic infection in mice to evaluate the efficacy of this compound based on survival rates.[2]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or C57BL/6), 6-8 weeks old.

  • Bacterial strain of interest (e.g., S. aureus, P. aeruginosa).

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Saline (0.9% NaCl), sterile.

  • This compound, formulated for intravenous administration.

  • (Optional) 5% Mucin.

Procedure:

  • Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration (typically 1 x 10^7 to 1 x 10^8 CFU/mL).

    • The final concentration should be confirmed by serial dilution and plating. For some Gram-negative pathogens, resuspension in 5% mucin may be necessary to enhance virulence.

  • Infection:

    • Administer the bacterial inoculum to the mice via intraperitoneal (IP) injection (typically 0.5 mL).

    • The inoculum size should be predetermined to cause mortality in control animals within 24-72 hours.

  • Treatment:

    • Initiate treatment with this compound or vehicle control 1-2 hours post-infection.

    • Administer the treatment intravenously (IV) via the tail vein.

    • Continue treatment at predetermined intervals (e.g., twice daily) for a specified duration (e.g., 3-7 days).

  • Monitoring:

    • Monitor the mice for signs of morbidity and mortality at least twice daily for up to 14 days.

    • Record survival data to determine the efficacy of the treatment.

A Bacterial Culture B Inoculum Preparation A->B C Intraperitoneal Injection B->C D Treatment (IV) C->D 1-2h post-infection E Monitoring (14 days) D->E F Survival Analysis E->F

Figure 2: Murine Sepsis Model Workflow.
Protocol 2: Murine Neutropenic Thigh Infection Model

This model is used to assess the bactericidal activity of this compound in a localized infection site in immunocompromised mice.[2]

Materials:

  • Specific pathogen-free mice (e.g., ICR or Swiss Webster), 6-8 weeks old.

  • Cyclophosphamide (B585) for inducing neutropenia.

  • Bacterial strain of interest.

  • Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium.

  • Saline (0.9% NaCl), sterile.

  • This compound, formulated for subcutaneous administration.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally on day -4 (150 mg/kg) and day -1 (100 mg/kg) relative to infection. This renders the mice neutropenic, mimicking an immunocompromised state.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the sepsis model protocol. The typical concentration is 1 x 10^6 to 1 x 10^7 CFU/mL.

  • Infection:

    • On day 0, inject 0.1 mL of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 2 hours post-infection.

    • Administer this compound or vehicle control subcutaneously (SC) at a site distant from the infection.

    • Treatment can be a single dose or multiple doses over a 24-hour period.

  • Assessment of Bacterial Burden:

    • At 24 hours post-infection, euthanize the mice.

    • Aseptically remove the thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.

    • Calculate the reduction in bacterial load compared to the vehicle control group.

A Induce Neutropenia (Day -4, -1) C Thigh Muscle Injection (Day 0) A->C B Prepare Inoculum B->C D Treatment (SC) (2h post-infection) C->D E Euthanize & Harvest Thigh (24h) D->E F Homogenize & Plate for CFU Count E->F

Figure 3: Murine Neutropenic Thigh Infection Model Workflow.

References

Application Notes: Synergistic Combination of Antibacterial Agent 143 and Meropenem for Treatment of Multi-Drug Resistant Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

The rise of multi-drug resistant (MDR) organisms, particularly Pseudomonas aeruginosa, presents a significant challenge in clinical settings. Combination therapy, utilizing agents with distinct mechanisms of action, is a promising strategy to enhance efficacy and combat resistance.[1] This document outlines the application of a novel antibacterial agent, designated "Antibacterial Agent 143," in combination with meropenem (B701), a broad-spectrum carbapenem (B1253116) antibiotic.

2. Mechanism of Action

2.1. This compound: This agent is a potent and specific inhibitor of bacterial DNA gyrase (GyrA/GyrB), an essential enzyme responsible for relieving topological stress in DNA during replication and transcription.[2] By inhibiting DNA gyrase, Agent 143 effectively halts DNA synthesis, leading to bacterial cell death.[2]

2.2. Meropenem: As a carbapenem β-lactam antibiotic, meropenem inhibits the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[3] This disruption leads to compromised cell wall integrity and subsequent cell lysis.

2.3. Synergistic Rationale: The combination of Agent 143 and meropenem targets two distinct and essential cellular processes. This dual-pronged attack is hypothesized to produce a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual agents. Weakening the cell wall with meropenem may enhance the intracellular penetration of Agent 143, allowing it to reach its DNA gyrase target more effectively.

Synergistic Mechanism of Agent 143 and Meropenem cluster_0 Bacterial Cell cluster_1 Cell Wall Synthesis cluster_2 DNA Replication A143 Agent 143 DNA_Gyrase DNA Gyrase A143->DNA_Gyrase Inhibits DNA_Rep DNA Replication Synergy Synergistic Bactericidal Effect A143->Synergy Mero Meropenem PBP PBPs Mero->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis Mero->Synergy PBP->Peptidoglycan DNA_Gyrase->DNA_Rep

Synergistic action of Agent 143 and Meropenem.

3. Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound and meropenem, both alone and in combination, against a clinical isolate of MDR P. aeruginosa.

Table 1: In Vitro Susceptibility Testing

Agent/CombinationMIC (µg/mL)FICFICIInterpretation
Agent 1438---
Meropenem32---
Agent 143 + Meropenem2 + 40.25 + 0.1250.375Synergy

MIC: Minimum Inhibitory Concentration; FIC: Fractional Inhibitory Concentration; FICI: Fractional Inhibitory Concentration Index.

Table 2: Time-Kill Assay Results (at 1x MIC)

TreatmentLog10 CFU/mL Reduction at 24h
Control (No Drug)+3.5
Agent 143 (8 µg/mL)-1.8
Meropenem (32 µg/mL)-1.5
Agent 143 (2 µg/mL) + Meropenem (4 µg/mL)-4.2

Table 3: In Vivo Efficacy in Murine Peritonitis Model

Treatment GroupDosage (mg/kg)Bacterial Load (Log10 CFU/peritoneum) at 24hSurvival Rate (%)
Vehicle Control-8.2 ± 0.50
Agent 143205.1 ± 0.740
Meropenem505.5 ± 0.630
Agent 143 + Meropenem10 + 252.3 ± 0.490

4. Experimental Protocols

4.1. Checkerboard Assay for Synergy Testing

This assay is used to determine the FICI and assess the nature of the drug interaction (synergy, additivity, or antagonism).[1][4][5][6]

Checkerboard Assay Workflow prep_agents Prepare 2x stock solutions of Agent 143 and Meropenem plate_setup Set up 96-well plate with serial dilutions of both agents prep_agents->plate_setup prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate all wells with bacterial suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC for each agent alone and in combination incubate->read_mic calc_fici Calculate FICI values read_mic->calc_fici

Workflow for the Checkerboard Assay.

Protocol:

  • Prepare stock solutions of Agent 143 and meropenem in appropriate solvents and then dilute in cation-adjusted Mueller-Hinton broth (CAMHB) to twice the highest concentration to be tested.

  • In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.

  • Add 50 µL of the 2x meropenem stock solution to the first column and perform serial 2-fold dilutions across the plate (horizontally).

  • Add 50 µL of the 2x Agent 143 stock solution to the first row and perform serial 2-fold dilutions down the plate (vertically).

  • Prepare a bacterial inoculum of MDR P. aeruginosa equivalent to a 0.5 McFarland standard and dilute it to a final concentration of 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Calculate the FICI using the formula: FICI = FIC of Agent 143 + FIC of Meropenem, where FIC = MIC of drug in combination / MIC of drug alone. An FICI of ≤ 0.5 indicates synergy.[6]

4.2. Time-Kill Assay

This dynamic assay assesses the rate of bacterial killing over time.[4][7][8][9]

Protocol:

  • Prepare tubes of CAMHB containing Agent 143 and/or meropenem at the desired concentrations (e.g., 1x MIC).

  • Inoculate the tubes with MDR P. aeruginosa to a starting density of approximately 5 x 10^5 CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform serial dilutions of the aliquots and plate them on nutrient agar.

  • Incubate the plates at 37°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.[7]

4.3. Murine Peritonitis Model

This in vivo model evaluates the efficacy of the combination therapy in a live animal infection.[10][11][12][13]

Murine Peritonitis Model Workflow acclimatize Acclimatize mice induce_infection Induce peritonitis via intraperitoneal injection of MDR P. aeruginosa acclimatize->induce_infection administer_treatment Administer treatment (vehicle, single agents, or combination) via appropriate route induce_infection->administer_treatment monitor Monitor mice for clinical signs and survival administer_treatment->monitor euthanize Euthanize mice at a predetermined time point (e.g., 24 hours) monitor->euthanize collect_samples Collect peritoneal lavage fluid for bacterial load determination euthanize->collect_samples analyze Analyze data (CFU counts, survival rates) collect_samples->analyze

Workflow for the Murine Peritonitis Model.

Protocol:

  • Use female BALB/c mice (6-8 weeks old).

  • Induce peritonitis by intraperitoneal (IP) injection of a lethal dose (e.g., 1 x 10^7 CFU) of MDR P. aeruginosa suspended in saline or with a mucin adjuvant.[14]

  • One hour post-infection, administer the treatments (vehicle control, Agent 143, meropenem, or the combination) via IP or intravenous injection.

  • Monitor the mice for signs of distress and record survival over a period of 7 days.

  • For bacterial load determination, a separate cohort of mice is euthanized at 24 hours post-infection.

  • Collect peritoneal lavage fluid and perform serial dilutions and plating to enumerate bacterial colonies.

  • Compare the bacterial loads and survival rates between the different treatment groups.

The combination of this compound and meropenem demonstrates significant synergistic activity against MDR P. aeruginosa both in vitro and in vivo. The dual-targeting of DNA replication and cell wall synthesis provides a robust mechanism for overcoming resistance and enhancing bactericidal effects. These findings support the further development of this combination therapy for treating challenging Gram-negative infections.

References

Application Notes & Protocols for Testing "Antibacterial Agent 143" Against Anaerobic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing prevalence of antibiotic resistance among anaerobic bacteria necessitates the development of novel antimicrobial agents. "Antibacterial agent 143" is a novel synthetic compound with potential activity against a broad spectrum of anaerobic pathogens. These application notes provide a comprehensive protocol for determining the in vitro efficacy of "this compound" against clinically relevant anaerobic bacteria. The methodologies described herein adhere to the standards outlined by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing of anaerobic bacteria.[1][2][3][4][5]

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of "this compound". The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[6][7]

Experimental Protocols

Bacterial Strains and Culture Conditions

A panel of clinically significant anaerobic bacteria should be selected for testing. This panel should include representative species from different groups, such as Bacteroides fragilis, Clostridium difficile, Prevotella melaninogenica, and Fusobacterium nucleatum.

Protocol for Culturing Anaerobic Bacteria:

  • All manipulations involving anaerobic bacteria must be performed in an anaerobic chamber or using anaerobic jars with gas-generating systems to maintain an oxygen-free environment.[8][9][10]

  • Use pre-reduced, anaerobically sterilized (PRAS) media for optimal growth. Recommended media include Brucella agar (B569324) or broth supplemented with hemin, vitamin K1, and laked sheep blood.[2]

  • Incubate cultures at 35-37°C for 48-72 hours or until sufficient growth is observed.[11]

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents against anaerobic bacteria.[12][13][14]

Protocol for Broth Microdilution MIC Assay:

  • Preparation of "this compound" Stock Solution: Prepare a stock solution of "this compound" in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of pre-reduced anaerobic broth (e.g., Brucella broth with supplements) into each well of a 96-well microtiter plate.

    • Add 50 µL of the "this compound" stock solution to the first well of each row to be tested.

    • Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. This will create a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

    • The last well in each row should contain no antibacterial agent and will serve as a positive growth control. A well with broth only will serve as a negative control.

  • Inoculum Preparation:

    • From a 48-72 hour culture plate, suspend several colonies in pre-reduced broth to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension 1:100 in pre-reduced broth to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.

  • Inoculation of Plates: Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension, resulting in a final inoculum of 5 x 10⁵ CFU/mL.

  • Incubation: Place the microtiter plates in an anaerobic jar or chamber and incubate at 35-37°C for 48 hours.

  • Reading the MIC: The MIC is the lowest concentration of "this compound" at which no visible growth (turbidity) is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined by subculturing from the wells of the MIC plate that show no visible growth.

Protocol for MBC Assay:

  • Following the MIC reading, take a 10 µL aliquot from each well that showed no turbidity (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto a quadrant of a Brucella agar plate supplemented with hemin, vitamin K1, and laked sheep blood.

  • Incubate the plates anaerobically at 35-37°C for 48-72 hours.

  • The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[6][7]

Data Presentation

The results of the MIC and MBC assays for "this compound" against various anaerobic bacteria can be summarized in the following tables.

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" against Anaerobic Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Bacteroides fragilisATCC 252852
Bacteroides fragilisClinical Isolate 14
Clostridium difficileATCC 96891
Clostridium difficileClinical Isolate 12
Prevotella melaninogenicaATCC 258450.5
Fusobacterium nucleatumATCC 255861

Table 2: Minimum Bactericidal Concentration (MBC) of "this compound" against Anaerobic Bacteria

Bacterial SpeciesStrain IDMBC (µg/mL)
Bacteroides fragilisATCC 252854
Bacteroides fragilisClinical Isolate 18
Clostridium difficileATCC 96892
Clostridium difficileClinical Isolate 14
Prevotella melaninogenicaATCC 258451
Fusobacterium nucleatumATCC 255862

Mandatory Visualization

Experimental Workflow

The overall experimental workflow for testing "this compound" is depicted below.

experimental_workflow cluster_prep Preparation Phase cluster_mic MIC Determination cluster_mbc MBC Determination prep_agent Prepare 'this compound' Stock serial_dilution Serial Dilution in 96-Well Plate prep_agent->serial_dilution prep_bacteria Culture Anaerobic Bacteria inoculum_prep Prepare Standardized Inoculum prep_bacteria->inoculum_prep prep_media Prepare Anaerobic Media prep_media->serial_dilution inoculate_plate Inoculate Microtiter Plate serial_dilution->inoculate_plate inoculum_prep->inoculate_plate incubate_mic Anaerobic Incubation (48h) inoculate_plate->incubate_mic read_mic Read MIC Results incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture incubate_mbc Anaerobic Incubation (48-72h) subculture->incubate_mbc read_mbc Read MBC Results incubate_mbc->read_mbc

Caption: Experimental workflow for MIC and MBC determination.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for "this compound", where it inhibits a key enzyme in the bacterial cell wall synthesis pathway.

signaling_pathway cluster_cell Anaerobic Bacterium UDP_NAG UDP-NAG UDP_NAM UDP-NAM-peptide UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Synthesis Lipid_II->Peptidoglycan Transglycosylase/ Transpeptidase Cell_Lysis Cell Lysis Agent_143 This compound Agent_143->Lipid_II Inhibition

Caption: Hypothetical inhibition of peptidoglycan synthesis by Agent 143.

References

Application Notes and Protocols: Delivery Systems for Antibacterial Agent 143 in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 143 is a potent, broad-spectrum fluoroquinolone-class antibiotic with significant activity against a range of clinically relevant Gram-positive and Gram-negative pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, leading to rapid bactericidal effects.[1][2][3] Despite its potent intrinsic activity, the poor aqueous solubility of Agent 143 presents a significant challenge for in vivo applications, potentially leading to low bioavailability and limiting its therapeutic efficacy.

Advanced drug delivery systems, such as lipid-based and polymeric nanoparticles, offer a promising strategy to overcome these limitations.[4][5] These systems can enhance solubility, improve pharmacokinetic profiles, enable targeted delivery to infection sites, and reduce systemic toxicity.[4][6][7] Encapsulation within nanocarriers can protect the agent from premature degradation, prolong its circulation time, and facilitate uptake by phagocytic cells, which are often reservoirs for intracellular pathogens.[8][9] This document provides detailed application notes and experimental protocols for the formulation and in vivo evaluation of a nanoparticle-based delivery system for this compound.

Mechanism of Action: Quinolone Antibiotics

Fluoroquinolones like Agent 143 target bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for managing DNA supercoiling during replication. By stabilizing the enzyme-DNA complex after the DNA has been cleaved, the agent prevents the re-ligation of the DNA strands.[1][2] This action blocks the progression of the replication fork, leading to double-strand DNA breaks and ultimately, cell death.[2][10]

cluster_0 Bacterial Cell Agent143 This compound Gyrase DNA Gyrase Agent143->Gyrase inhibits TopoIV Topoisomerase IV Agent143->TopoIV inhibits DNA Bacterial DNA Gyrase->DNA acts on CleavedComplex Stabilized Cleavage Complex Gyrase->CleavedComplex forms TopoIV->DNA acts on TopoIV->CleavedComplex forms DNA->CleavedComplex forms Replication DNA Replication & Repair CleavedComplex->Replication blocks Death Cell Death Replication->Death leads to

Caption: Mechanism of action of this compound.

Data Presentation: Formulation & In Vivo Efficacy

The following tables summarize the key characteristics and performance of a Poly(lactic-co-glycolic acid) (PLGA) nanoparticle formulation of Agent 143 (NP-143) compared to the free, unformulated agent.

Table 1: Physicochemical Characteristics of NP-143 Formulation

ParameterValue
Particle Size (Z-average) 185 ± 15 nm
Polydispersity Index (PDI) 0.12 ± 0.04
Zeta Potential -25.3 ± 3.1 mV
Drug Loading Content (DLC) 8.2% (w/w)
Encapsulation Efficiency (EE) 91.5%

Table 2: Pharmacokinetic Parameters of Agent 143 Formulations in Mice (20 mg/kg, IV)

ParameterFree Agent 143NP-143
Cmax (µg/mL) 15.245.8
AUC₀₋₂₄ (µg·h/mL) 45.7388.1
Half-life (t½) (h) 1.89.5
Clearance (CL) (mL/h/kg) 437.551.5

Cmax: Maximum plasma concentration; AUC: Area under the curve.[11]

Table 3: In Vivo Efficacy in Murine Thigh Infection Model (MRSA)

Treatment Group (Dose)Initial Bacterial Load (log₁₀ CFU/g)Final Bacterial Load (log₁₀ CFU/g)Log₁₀ CFU Reduction
Vehicle Control 5.5 ± 0.37.8 ± 0.4-2.3 (Growth)
Free Agent 143 (20 mg/kg) 5.6 ± 0.24.9 ± 0.50.7
NP-143 (20 mg/kg) 5.4 ± 0.32.1 ± 0.63.3

CFU: Colony-Forming Units. Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Formulation of Agent 143-Loaded PLGA Nanoparticles (NP-143)

This protocol describes the preparation of NP-143 using a single emulsion-solvent evaporation method.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50)

  • Polyvinyl alcohol (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Methodology:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of Agent 143 in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in 10 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at 800 rpm. Immediately sonicate the mixture on ice for 2 minutes (30 seconds on, 15 seconds off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker with 20 mL of a 0.5% PVA solution and stir at 500 rpm for 4 hours at room temperature to allow the DCM to evaporate, leading to nanoparticle hardening.

  • Washing and Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final pellet in a small volume of water containing 5% (w/v) trehalose (B1683222) as a cryoprotectant and freeze-dry for 48 hours to obtain a powdered form of NP-143.

  • Characterization: Characterize the nanoparticles for size, PDI, zeta potential, drug loading, and encapsulation efficiency as described in Table 1.

Protocol 2: Murine Thigh Infection Model for In Vivo Efficacy

This model is a standard for evaluating the efficacy of antibacterial agents in a deep-seated tissue infection.[12][13]

cluster_workflow In Vivo Efficacy Workflow Acclimatize 1. Animal Acclimatization Neutropenia 2. Induce Neutropenia (Cyclophosphamide) Acclimatize->Neutropenia Inoculum 3. Prepare Bacterial Inoculum (MRSA) Neutropenia->Inoculum Infection 4. Induce Thigh Infection (Intramuscular Injection) Inoculum->Infection Grouping 5. Randomize into Treatment Groups Infection->Grouping Treatment 6. Administer Treatment at 2h (IV: Vehicle, Free 143, NP-143) Grouping->Treatment Euthanasia 7. Euthanize Mice at 26h Post-Infection Treatment->Euthanasia Excise 8. Aseptically Excise and Weigh Thigh Muscle Euthanasia->Excise Homogenize 9. Homogenize Tissue, Serially Dilute Excise->Homogenize Plate 10. Plate on Agar & Incubate for CFU Count Homogenize->Plate Analyze 11. Calculate log10 CFU/gram & Compare Groups Plate->Analyze

Caption: Experimental workflow for the murine thigh infection model.

Materials:

  • Female ICR mice (6-8 weeks old)

  • Cyclophosphamide (B585)

  • Methicillin-resistant Staphylococcus aureus (MRSA, e.g., USA300)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Sterile 0.9% saline

  • NP-143, Free Agent 143, and Vehicle formulations

Methodology:

  • Immunosuppression: To isolate the effect of the antibacterial agent, render mice neutropenic by administering cyclophosphamide intraperitoneally (IP) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[12]

  • Inoculum Preparation: Culture MRSA in TSB overnight. Dilute the culture in fresh broth and grow to mid-log phase. Wash the bacteria with sterile saline and resuspend to a final concentration of ~1 x 10⁷ CFU/mL.

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial suspension into the posterior thigh muscle of one hind limb.

  • Treatment: Two hours post-infection, administer treatments via intravenous (IV) tail vein injection. Groups should include: Vehicle control, Free Agent 143 (20 mg/kg), and NP-143 (20 mg/kg).

  • Endpoint Analysis: At 26 hours post-infection (24 hours post-treatment), euthanize the mice. Aseptically excise the entire thigh muscle.

  • Bacterial Load Quantification: Weigh the tissue and homogenize it in 1 mL of sterile saline. Perform 10-fold serial dilutions of the homogenate, plate onto TSA plates, and incubate for 18-24 hours at 37°C. Count the colonies to determine the number of CFU per gram of tissue.[13]

Protocol 3: Pharmacokinetic (PK) Study

This protocol outlines the procedure to determine the PK profiles of free Agent 143 and NP-143.

Materials:

  • Male Sprague-Dawley rats or ICR mice

  • Cannulated animals (for serial blood sampling if possible)

  • NP-143 and Free Agent 143 formulations

  • Heparinized collection tubes

  • Centrifuge

  • LC-MS/MS system for drug quantification

Methodology:

  • Dosing: Administer a single IV bolus dose of either Free Agent 143 or NP-143 (e.g., 20 mg/kg) to the animals.

  • Blood Sampling: Collect blood samples (approx. 100 µL) from the tail vein or via a cannula at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-injection).[14] Place samples into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples at 4,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of Agent 143 in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters, including Cmax, AUC, t½, and clearance.[15]

cluster_dev Formulation Development Logic Screen Screen Carriers (Lipids, Polymers) Optimize Optimize Formulation (Drug:Carrier Ratio, Size) Screen->Optimize Characterize Physicochemical Characterization Optimize->Characterize Stability Assess Stability (Storage, In Vitro Release) Characterize->Stability Select Select Lead Candidate (e.g., NP-143) Characterize->Select Stability->Select InVivo In Vivo Evaluation (PK, Efficacy, Toxicity) Select->InVivo Decision Go/No-Go Decision for Preclinical Development InVivo->Decision

Caption: Logical workflow for formulation development and testing.

References

Application Note & Protocol: Quantification of Antibacterial Agent 143 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust method for the quantitative analysis of "Antibacterial agent 143" in human plasma. The protocol utilizes a simple protein precipitation for sample preparation, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent accuracy and precision with a low limit of quantification.

Introduction

"this compound" is a novel synthetic fluoroquinolone derivative with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair. To facilitate preclinical and clinical development, a reliable and validated bioanalytical method for the quantification of "this compound" in biological matrices is crucial for characterizing its pharmacokinetic profile.[1][2] This document provides a detailed protocol for the determination of "this compound" concentrations in human plasma.

Hypothetical Signaling Pathway for this compound

The proposed mechanism of action for "this compound" is the disruption of bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.

Antibacterial_Agent_143_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition DNA_Gyrase DNA Gyrase (GyrA, GyrB) Relaxed_DNA Relaxed Circular DNA Topoisomerase_IV Topoisomerase IV (ParC, ParE) Catenated_Daughter_Chromosomes Catenated Daughter Chromosomes Supercoiled_DNA Negatively Supercoiled DNA Relaxed_DNA->Supercoiled_DNA ATP -> ADP+Pi DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Decatenated_Chromosomes Decatenated Chromosomes Catenated_Daughter_Chromosomes->Decatenated_Chromosomes ATP -> ADP+Pi Cell_Division Cell Division Decatenated_Chromosomes->Cell_Division DNA_Replication->Catenated_Daughter_Chromosomes Bacterial_Cell_Death Bacterial Cell Death Agent143_1 Antibacterial Agent 143 Agent143_1->DNA_Gyrase Agent143_2 Antibacterial Agent 143 Agent143_2->Topoisomerase_IV

Caption: Mechanism of action of "this compound".

Experimental Workflow

The experimental workflow for the quantification of "this compound" is a multi-step process beginning with sample and standard preparation, followed by sample extraction, LC-MS/MS analysis, and data processing.[3]

Experimental_Workflow cluster_prep Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock_Solutions Prepare Stock Solutions (Agent 143 & IS) Standards_QCs Prepare Calibration Standards (CS) & Quality Controls (QCs) Stock_Solutions->Standards_QCs Plasma_Samples Thaw Human Plasma Samples Aliquot Aliquot 100 µL Plasma (Sample, CS, or QC) Plasma_Samples->Aliquot Add_IS Add Internal Standard (IS) Aliquot->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Collect_Supernatant Collect Supernatant Vortex_Centrifuge->Collect_Supernatant Inject Inject Supernatant Collect_Supernatant->Inject Chromatography Chromatographic Separation Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration_Curve Generate Calibration Curve Integration->Calibration_Curve Calculate Calculate Sample Concentrations Calibration_Curve->Calculate

Caption: Experimental workflow for "this compound" quantification.

Materials and Reagents

  • "this compound" reference standard

  • "this compound"-d4 (Internal Standard, IS)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve "this compound" and "this compound"-d4 in methanol (B129727) to obtain 1 mg/mL stock solutions.

  • Working Solutions:

    • Prepare working solutions of "this compound" by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

    • Prepare a 100 ng/mL working solution of the internal standard ("this compound"-d4) in the same diluent.

  • Calibration Standards (CS) and Quality Controls (QC):

    • Spike the appropriate amount of the working solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.[4]

    • Calibration standards are typically prepared at 8-10 non-zero concentrations.

    • QC samples are prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, standard, and QC.

  • Pipette 100 µL of the respective plasma sample into the labeled tubes.

  • Add 20 µL of the Internal Standard working solution (100 ng/mL) to each tube (except for blank samples).

  • Add 400 µL of cold acetonitrile to each tube to precipitate the plasma proteins.[5]

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[5][6][7]

LC Parameters
HPLC System Shimadzu Nexera X2 or equivalent
Column Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
MS Parameters
Mass Spectrometer Sciex Triple Quad™ 5500 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions
"this compound"452.2 > 395.1 (Quantifier), 452.2 > 336.1 (Qualifier)
"this compound"-d4 (IS)456.2 > 399.1
Curtain Gas 30 psi
IonSpray Voltage 5500 V
Temperature 500 °C

Method Validation Summary

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[1] A summary of the performance characteristics is provided in the table below.

Parameter Result
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) ≤ 8.5%
Inter-day Precision (%CV) ≤ 10.2%
Accuracy (% Bias) Within ± 9.0%
Matrix Effect 92% - 105%
Recovery > 90%
Stability (Freeze-thaw, Bench-top, Long-term) Stable

Data Analysis

  • Peak areas of "this compound" and the internal standard are integrated.

  • A calibration curve is constructed by plotting the peak area ratio ("this compound"/IS) against the nominal concentration of the calibration standards.

  • A linear regression with a 1/x² weighting factor is used to fit the calibration curve.

  • The concentrations of "this compound" in the QC and unknown samples are determined from the calibration curve.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and efficient means for the quantification of "this compound" in human plasma. The simple sample preparation and rapid chromatographic runtime allow for high-throughput analysis, making this method well-suited for supporting preclinical and clinical studies of this novel antibacterial compound.[3]

References

"Antibacterial agent 143" for use in agricultural antibacterial research

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Application Notes and Protocols: Antibacterial Agent 143

Audience: Researchers, scientists, and drug development professionals in the field of agricultural science.

Abstract: This document provides detailed application notes and experimental protocols for the novel antibacterial agent, designated "this compound." The information herein is intended to guide researchers in evaluating its efficacy and mechanism of action against common agricultural bacterial pathogens. The protocols provided are standardized methodologies for in vitro and in planta testing.

Application Notes

Introduction

This compound is a synthetic, broad-spectrum bactericidal compound developed for the control of bacterial diseases in agricultural crops. Its unique mode of action targets a conserved bacterial enzymatic pathway, suggesting a low probability for the rapid development of resistance. This agent is water-soluble and demonstrates high stability under typical field conditions, making it a promising candidate for various application methods including foliar sprays, seed treatments, and soil drenches.

Mechanism of Action

This compound acts as a potent inhibitor of bacterial diaminopimelate (DAP) dehydrogenase, a key enzyme in the lysine (B10760008) biosynthesis pathway. This pathway is essential for the synthesis of both lysine and peptidoglycan, a critical component of the bacterial cell wall. By inhibiting this enzyme, Agent 143 effectively halts cell wall construction, leading to cell lysis and death. This pathway is absent in plants and animals, providing a high degree of selectivity for bacterial pathogens.

cluster_pathway Bacterial Lysine & Peptidoglycan Synthesis tetrahydrodipicolinate Tetrahydrodipicolinate dap_dh DAP Dehydrogenase (Enzyme) tetrahydrodipicolinate->dap_dh dap Diaminopimelate (DAP) dap_dh->dap lysine Lysine Synthesis dap->lysine peptidoglycan Peptidoglycan Synthesis (Cell Wall) dap->peptidoglycan lysis Cell Lysis & Death peptidoglycan->lysis agent143 This compound agent143->dap_dh inhibition Inhibition

Caption: Mechanism of action of this compound.

Spectrum of Activity

Agent 143 has demonstrated significant activity against a wide range of both Gram-negative and Gram-positive bacterial plant pathogens. Its efficacy is particularly noted against species from the following genera:

  • Pseudomonas (e.g., P. syringae - bacterial speck/blight)

  • Xanthomonas (e.g., X. oryzae - bacterial leaf blight of rice)

  • Erwinia (e.g., E. amylovora - fire blight)

  • Clavibacter (e.g., C. michiganensis - bacterial canker of tomato)

Quantitative Data Summary

The following tables summarize the in vitro and in planta efficacy of this compound against key agricultural pathogens.

Table 1: In Vitro Efficacy of this compound

Bacterial Species MIC (µg/mL) MBC (µg/mL)
Pseudomonas syringae pv. tomato 4 8
Xanthomonas oryzae pv. oryzae 2 4
Erwinia amylovora 8 16
Clavibacter michiganensis 2 2

| Streptomycin (Control) | >128 | >128 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Data are representative.

Table 2: In Planta Efficacy on Tomato Plants (cv. Moneymaker) Infected with P. syringae

Treatment Group Application Method Disease Severity Index (0-5) Bacterial Titer (CFU/cm²)
Untreated Control Mock (Water) 4.2 ± 0.5 5.8 x 10⁷
Agent 143 (50 µg/mL) Foliar Spray 1.1 ± 0.3 2.1 x 10⁴
Agent 143 (100 µg/mL) Foliar Spray 0.5 ± 0.2 6.5 x 10³

| Streptomycin (100 µg/mL) | Foliar Spray | 3.9 ± 0.6 | 4.2 x 10⁷ |

Data collected 7 days post-inoculation. Disease severity is rated on a scale of 0 (no symptoms) to 5 (severe necrosis/plant death).

Experimental Protocols

Protocol: Determination of MIC via Broth Microdilution

Objective: To determine the minimum concentration of Agent 143 that inhibits visible growth of a target bacterium.

Materials:

  • 96-well microtiter plates

  • This compound stock solution (e.g., 1024 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate bacterial growth medium

  • Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield ~5 x 10⁵ CFU/mL in the final well volume

  • Sterile multichannel pipettes and reservoirs

  • Plate reader (optional, for OD600 readings)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 in columns A-H of a 96-well plate.

  • Serial Dilution: Add 100 µL of Agent 143 stock solution (e.g., 128 µg/mL working stock) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the agent.

  • Inoculation: Prepare the bacterial inoculum. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at the optimal temperature for the bacterium (e.g., 28°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of Agent 143 at which there is no visible turbidity (or a significant reduction in OD600 compared to the growth control).

Protocol: In Planta Bacterial Growth Assay

Objective: To evaluate the efficacy of Agent 143 in controlling bacterial proliferation within plant tissue.

Materials:

  • 4-week-old susceptible plants (e.g., Tomato, Arabidopsis)

  • Bacterial suspension (P. syringae) at 1 x 10⁸ CFU/mL in 10 mM MgCl₂ with 0.02% Silwet L-77.

  • This compound treatment solutions (e.g., 50 µg/mL, 100 µg/mL) and a mock control (water).

  • 1 mL needleless syringes.

  • Sterile mortar and pestle or bead beater.

  • 10 mM MgCl₂ buffer for serial dilutions.

  • Appropriate agar (B569324) plates (e.g., King's B) with a selective antibiotic if needed.

prep 1. Prepare Plants & Bacterial Inoculum treat 2. Apply Agent 143 Treatment (Foliar Spray, 24h prior to infection) prep->treat infiltrate 3. Infiltrate Leaves with Bacterial Suspension (~10^5 CFU/cm^2) treat->infiltrate incubate 4. Incubate Plants (High humidity, 3-5 days) infiltrate->incubate sample 5. Collect Leaf Disc Samples (Day 0 and Day 3) incubate->sample homogenize 6. Homogenize & Serially Dilute sample->homogenize plate 7. Plate Dilutions on Agar homogenize->plate count 8. Incubate Plates & Count Colonies (CFU) plate->count analyze 9. Analyze Data (CFU/cm^2) count->analyze

Caption: Experimental workflow for the in planta bacterial growth assay.

Procedure:

  • Treatment Application: 24 hours prior to infection, spray plants until runoff with the respective treatment solutions: mock control, 50 µg/mL Agent 143, or 100 µg/mL Agent 143. Allow plants to dry completely.

  • Infection: Use a needleless syringe to pressure-infiltrate the underside of 2-3 leaves per plant with the bacterial suspension. Mark the infiltrated areas.

  • Initial Titer (Day 0): Immediately after infiltration, collect two leaf discs from one infiltrated leaf per treatment group using a 1 cm diameter cork borer.

  • Incubation: Place plants in a growth chamber with high humidity (>80%) to promote disease development.

  • Final Titer (Day 3/5): At 3 or 5 days post-inoculation, collect two leaf discs from the remaining marked leaves for each treatment group.

  • Quantification: a. Homogenize the leaf discs (from Day 0 and Day 3) in 1 mL of 10 mM MgCl₂. b. Perform 10-fold serial dilutions of the homogenate. c. Plate 100 µL of appropriate dilutions onto agar plates. d. Incubate plates at 28°C for 48 hours and count the number of colonies (Colony Forming Units - CFU).

  • Data Analysis: Calculate the CFU per cm² of leaf area and compare the bacterial growth between treatment groups.

Decision Making & Application

Choosing the correct application strategy is critical for field success. The following diagram outlines a simplified decision-making process for applying Agent 143.

start Pathogen Detected? monitor Monitor Crop start->monitor No preventitive preventitive start->preventitive Yes preventative Preventative or Curative? systemic Systemic or Localized Pathogen? foliar Apply as Foliar Spray systemic->foliar Localized drench Apply as Soil Drench systemic->drench Systemic seed Apply as Seed Treatment preventitive->systemic Curative preventitive->seed Preventative

Caption: Decision tree for selecting an application method for Agent 143.

Application Note & Protocol: Long-Term Stability Testing for "Antibacterial Agent 143"

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The long-term stability of an active pharmaceutical ingredient (API) is a critical parameter that ensures its safety, efficacy, and quality throughout its shelf life.[1] Stability testing evaluates how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] This document provides a comprehensive protocol for conducting long-term and accelerated stability testing for "Antibacterial agent 143," a novel synthetic antibacterial compound. The procedures outlined are based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines to ensure regulatory compliance.[2][3][4]

1.0 Scope

This protocol applies to the drug substance "this compound" and is intended for use by researchers, scientists, and drug development professionals. It covers stress testing to identify potential degradation products and establish degradation pathways, as well as the setup of long-term and accelerated stability studies.[4]

2.0 Apparatus and Materials

  • Apparatus:

    • Validated stability chambers with temperature and humidity control

    • Photostability chamber

    • High-Performance Liquid Chromatography (HPLC) system with UV detector

    • pH meter

    • Analytical balance

    • Water bath or oven for thermal stress testing

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Autosampler vials

  • Reagents and Materials:

    • "this compound" reference standard

    • "this compound" test sample (minimum of three primary batches)

    • HPLC-grade acetonitrile

    • HPLC-grade methanol

    • Purified water (18.2 MΩ·cm)

    • Formic acid (or other suitable buffer component)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Primary packaging components (e.g., amber glass vials, closures)

3.0 Experimental Protocols

3.1 Stress Testing (Forced Degradation)

Stress testing helps to identify likely degradation products, understand the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical methods used.[4][5] A single batch of "this compound" is used for these studies.[4]

  • Acid Hydrolysis:

    • Dissolve a known amount of "this compound" in a suitable diluent.

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C for 48 hours.

    • At appropriate time intervals (e.g., 0, 2, 8, 24, 48 hours), withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of "this compound" in a suitable diluent.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C for 48 hours.

    • At appropriate time intervals, withdraw an aliquot.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of "this compound" in a suitable diluent.

    • Add an equal volume of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light, for 48 hours.

    • At appropriate time intervals, withdraw an aliquot.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photostability Testing:

    • Expose a sample of solid "this compound" to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2]

    • A control sample should be protected from light (e.g., wrapped in aluminum foil).[6]

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

3.2 Long-Term and Accelerated Stability Studies

These studies are performed on at least three primary batches of "this compound" to establish a re-test period or shelf life.

  • Storage Conditions (ICH Q1A(R2)):

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[2][3]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[2][3] (This is only required if significant change occurs during accelerated testing).

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[2][3]

  • Testing Frequency:

    • Long-Term Study: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[5]

    • Accelerated Study: A minimum of three time points, including initial (0), 3 months, and a final time point (6 months), is recommended.

  • Procedure:

    • Package the "this compound" samples in the proposed primary packaging.

    • Place the packaged samples into the respective stability chambers set to the conditions outlined above.

    • At each scheduled time point, withdraw samples and perform the analytical tests detailed in section 4.0.

4.0 Analytical Methodology

A validated stability-indicating HPLC method is crucial for separating and quantifying "this compound" from its potential degradation products.

  • Example HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 95% A, ramp to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 280 nm (or the λmax of "this compound")

    • Column Temperature: 30°C

  • Tests to be Performed:

    • Appearance: Visual inspection for changes in color, clarity, or physical state.

    • pH: Measurement of a 1% w/v aqueous solution.

    • Assay: Quantification of "this compound" content by HPLC.

    • Degradation Products/Impurities: Identification and quantification of any degradation products by HPLC, relative to the main peak.

5.0 Data Presentation

Quantitative data from the stability studies should be summarized in tables for clear comparison.

Table 1: Long-Term Stability Data for "this compound" (Batch A) at 25°C/60% RH

Test ParameterAcceptance CriteriaInitial3 Months6 Months9 Months12 Months
Appearance White to off-white powderConformsConformsConformsConformsConforms
pH (1% soln.) 4.5 - 6.55.85.85.75.75.6
Assay (%) 98.0 - 102.0100.2100.199.899.599.1
Total Impurities (%) NMT 1.00.150.180.220.250.29
Impurity A (%) NMT 0.2< 0.05< 0.050.060.070.08
Impurity B (%) NMT 0.20.080.090.100.110.12

Table 2: Accelerated Stability Data for "this compound" (Batch A) at 40°C/75% RH

Test ParameterAcceptance CriteriaInitial3 Months6 Months
Appearance White to off-white powderConformsConformsSlight yellow tint
pH (1% soln.) 4.5 - 6.55.85.55.2
Assay (%) 98.0 - 102.0100.298.997.5
Total Impurities (%) NMT 1.00.150.450.85
Impurity A (%) NMT 0.2< 0.050.150.28
Impurity B (%) NMT 0.20.080.180.25
Result is out of specification, indicating significant change.

6.0 Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_testing Analytical Testing cluster_evaluation Evaluation API_Batches Select ≥3 Batches of 'this compound' Packaging Package in Final Container Closure System API_Batches->Packaging LongTerm Long-Term Study (25°C/60%RH or 30°C/65%RH) Packaging->LongTerm Place on Stability Accelerated Accelerated Study (40°C/75%RH) Packaging->Accelerated Place on Stability Timepoints Withdraw Samples at Scheduled Timepoints LongTerm->Timepoints 12+ months Accelerated->Timepoints 6 months Analysis Perform Stability Tests: - Appearance - pH - Assay (HPLC) - Impurities (HPLC) Timepoints->Analysis Data_Analysis Analyze Data & Assess Trends Analysis->Data_Analysis Shelf_Life Establish Re-Test Period or Shelf Life Data_Analysis->Shelf_Life

Caption: Workflow for the long-term stability testing of "this compound".

Degradation_Pathway cluster_main cluster_products cluster_conditions Agent143 This compound ImpurityA Impurity A (Hydrolytic Degradant) Agent143->ImpurityA  k₁ ImpurityB Impurity B (Oxidative Degradant) Agent143->ImpurityB  k₂ AcidBase Acid/Base (Hydrolysis) AcidBase->ImpurityA Oxidation H₂O₂ (Oxidation) Oxidation->ImpurityB Light Light/UV (Photolysis) Light->Agent143 Minor Degradation

References

Application Notes and Protocols for Studying Bacterial Resistance Mechanisms with Antibacterial Agent 143 (Ciprofloxacin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing "Antibacterial Agent 143," a codename for the well-characterized fluoroquinolone antibiotic, ciprofloxacin (B1669076), in the study of bacterial resistance mechanisms. This document outlines the agent's mechanism of action, details common resistance pathways, and provides standardized protocols for susceptibility testing and the in-vitro evolution of resistant strains.

Introduction to this compound (Ciprofloxacin)

Ciprofloxacin is a broad-spectrum synthetic antibiotic belonging to the fluoroquinolone class. It is highly effective against a wide range of Gram-negative and Gram-positive bacteria. Its primary mode of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. By targeting these enzymes, ciprofloxacin disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.

Mechanism of Action

Ciprofloxacin's bactericidal activity is a result of its interaction with the DNA-enzyme complex. Specifically, it binds to the A subunit of DNA gyrase and topoisomerase IV, preventing the re-ligation of the DNA strands after they have been cleaved. This leads to the accumulation of double-stranded DNA breaks, which is lethal to the bacterium.

cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin (Agent 143) DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Ciprofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Enables DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topoisomerase_IV->DNA_Replication Enables Topoisomerase_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to cluster_resistance Mechanisms of Ciprofloxacin Resistance cluster_target Target Modification cluster_transport Drug Transport cluster_plasmid Plasmid-Mediated Ciprofloxacin_Resistance Ciprofloxacin Resistance Target_Mutation Mutations in gyrA/parC (QRDR) Reduced_Binding Reduced Ciprofloxacin Binding Affinity Target_Mutation->Reduced_Binding Reduced_Binding->Ciprofloxacin_Resistance Efflux_Pumps Overexpression of Efflux Pumps Reduced_Concentration Decreased Intracellular Ciprofloxacin Concentration Efflux_Pumps->Reduced_Concentration Reduced_Concentration->Ciprofloxacin_Resistance PMQR Acquisition of PMQR genes (e.g., qnr) Target_Protection Protection of DNA Gyrase PMQR->Target_Protection Target_Protection->Ciprofloxacin_Resistance cluster_workflow Experimental Workflow for Resistance Studies Start Start with Susceptible Strain MIC_Test Determine Initial MIC (Broth Microdilution) Start->MIC_Test ALE Adaptive Laboratory Evolution (Serial Passage with Ciprofloxacin) MIC_Test->ALE Isolate_Mutants Isolate Resistant Mutants on Agar Plates ALE->Isolate_Mutants Characterize_Phenotype Characterize Phenotype: - Confirm MIC - Kirby-Bauer Isolate_Mutants->Characterize_Phenotype Characterize_Genotype Characterize Genotype: - Sequence gyrA/parC - Efflux gene expression Isolate_Mutants->Characterize_Genotype Data_Analysis Data Analysis and Comparison Characterize_Phenotype->Data_Analysis Characterize_Genotype->Data_Analysis

Application Notes and Protocols for High-Throughput Screening of "Antibacterial Agent 143" Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The increasing prevalence of antibiotic-resistant bacteria presents a significant global health challenge, necessitating the discovery and development of novel antibacterial agents.[1][2][3] High-throughput screening (HTS) is a critical methodology in this endeavor, enabling the rapid evaluation of large chemical libraries for antimicrobial activity.[3][4][5] This document provides detailed application notes and protocols for the high-throughput screening of analogs of a promising lead compound, designated "Antibacterial Agent 143." The described assays are designed to determine the antibacterial efficacy and cellular viability effects of these analogs, facilitating the identification of potent candidates for further development.

Section 1: Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of "this compound" Analogs against E. coli and S. aureus

This table summarizes the results from the broth microdilution assay, a method used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

Compound IDAnalog Structure/ModificationMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
143-001 Parent Compound84
143-002 R1 = -CH3168
143-003 R1 = -Cl42
143-004 R2 = -F21
143-005 R2 = -OCH33216
143-006 R1 = -Cl, R2 = -F1 0.5
Ciprofloxacin Positive Control0.0150.25
DMSO Vehicle Control>128>128

Data are representative of typical results and should be generated empirically.

Table 2: Bacterial Viability (ATP Levels) after Treatment with "this compound" Analogs

This table presents data from a bioluminescence-based ATP assay, which measures the metabolic activity of bacterial cells as an indicator of viability.[7][8][9] Data is shown as the percentage of viable cells remaining after treatment compared to a vehicle control.

Compound IDConcentration (µg/mL)% Viability of E. coli (Relative Luminescence Units)% Viability of S. aureus (Relative Luminescence Units)
143-001 85.2%3.1%
143-003 44.8%2.5%
143-004 23.5%1.8%
143-006 11.2% 0.8%
Ciprofloxacin 10.5%0.2%
DMSO -100%100%

Data are representative. Concentrations tested are based on the MIC values from Table 1.

Section 2: Experimental Protocols

Protocol 1: High-Throughput Broth Microdilution Assay for MIC Determination

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of test compounds in a 96-well format, which is suitable for HTS.[6][10][11][12]

Materials:

  • Sterile 96-well, clear, round-bottom microtiter plates[12]

  • Test compounds ("this compound" analogs) dissolved in DMSO

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[10]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Vehicle control (DMSO)

  • Multichannel pipette

  • Plate reader (600 nm)

Procedure:

  • Preparation of Compound Plate: a. In a 96-well plate, prepare 2-fold serial dilutions of the test compounds in CAMHB. The final volume in each well should be 50 µL. b. The typical concentration range to test is 128 µg/mL to 0.125 µg/mL. c. Include positive control (Ciprofloxacin) and vehicle control (DMSO) wells.

  • Inoculum Preparation: a. From an overnight culture, inoculate fresh CAMHB and incubate until the culture reaches the logarithmic growth phase (OD600 ≈ 0.5). b. Dilute the bacterial suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Inoculation: a. Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to each well of the compound plate. This brings the final volume to 100 µL. b. The final cell density will be approximately 2.5 x 10^5 CFU/mL.

  • Incubation: a. Cover the plates and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. b. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration at which the OD600 is equivalent to the sterile control wells.

Protocol 2: High-Throughput Bioluminescence ATP Assay for Bacterial Viability

This protocol describes a method to quantify viable bacteria by measuring intracellular ATP levels using a luciferase-based reaction.[7][8][13]

Materials:

  • Sterile 96-well, opaque-walled microtiter plates

  • Bacterial cultures and test compounds prepared as in Protocol 1

  • Commercially available bacterial ATP measurement kit (e.g., BacTiter-Glo™ Microbial Cell Viability Assay)[8]

  • Luminometer

Procedure:

  • Assay Plate Preparation: a. Prepare a 96-well opaque-walled plate with serially diluted compounds and bacterial inoculum as described in Protocol 1 (steps 1-3). b. Include wells with bacteria and vehicle (positive control for viability) and wells with media only (background control).

  • Incubation: a. Incubate the plate at 37°C for a defined period (e.g., 2-4 hours) to allow the compounds to act on the bacteria.

  • ATP Measurement: a. Equilibrate the plate and the ATP reagent to room temperature. b. Add the ATP reagent to each well according to the manufacturer's instructions (typically a 1:1 volume ratio). c. Mix the contents on a plate shaker for 5 minutes to induce cell lysis and stabilize the luminescent signal.

  • Data Acquisition: a. Measure the luminescence of each well using a luminometer. b. Calculate the percentage of viability for each compound concentration relative to the vehicle control after subtracting the background luminescence.

Section 3: Visualizations

Diagram 1: High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Compound_Library Analog Library (143-001 to 143-n) Plate_Prep 96-Well Plate Preparation (Serial Dilutions) Compound_Library->Plate_Prep Bacterial_Culture Bacterial Culture (E. coli, S. aureus) Inoculation Inoculation with Bacteria Bacterial_Culture->Inoculation Plate_Prep->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation MIC_Assay MIC Determination (OD600) Incubation->MIC_Assay ATP_Assay ATP Viability Assay (Luminescence) Incubation->ATP_Assay Data_Analysis Data Analysis (Hit Identification) MIC_Assay->Data_Analysis ATP_Assay->Data_Analysis Hit_Confirmation Hit Confirmation & Follow-up Data_Analysis->Hit_Confirmation

Caption: Workflow for HTS of "this compound" analogs.

Diagram 2: Hypothetical Signaling Pathway Inhibition

MOA_Pathway cluster_membrane Bacterial Cell Agent143 This compound Analog PBP Penicillin-Binding Protein (PBP) Agent143->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Peptidoglycan_Precursor Peptidoglycan Precursor Peptidoglycan_Precursor->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

References

Application Notes and Protocols for Topical Formulation of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the initial research and development of a topical formulation of Antibacterial Agent 143 for preclinical evaluation. Due to the limited publicly available data on this specific agent, this document outlines generalized yet detailed procedures commonly employed in the pharmaceutical sciences for the formulation and testing of novel topical antimicrobial compounds.

Compound Information

This compound , also referred to as Compound 5a, is an investigational compound with demonstrated in vitro activity against a range of Gram-positive and Gram-negative bacteria.

Table 1: Physicochemical and In Vitro Data for this compound

PropertyValueReference
CAS Number 299405-68-8[1]
Molecular Formula C₁₇H₁₃BrN₂OS[1]
Molecular Weight 373.27 g/mol [1]
Appearance White to yellow solid[1]
MIC vs. B. subtilis ATCC6633 25 µg/mL[2]
MIC vs. S. aureus ATCC6538 25 µg/mL[2]
MIC vs. P. aeruginosa ATCC13525 50 µg/mL[2]
MIC vs. E. coli ATCC35218 50 µg/mL[2]

Formulation Development for Topical Application

The development of a topical formulation for a novel agent like this compound requires a systematic approach to ensure stability, efficacy, and appropriate skin delivery. The following are example formulations for preliminary investigation.

Table 2: Example Topical Formulations for Initial Screening

IngredientFunctionFormulation A (Cream, O/W Emulsion)Formulation B (Gel)Formulation C (Ointment)
This compound Active Pharmaceutical Ingredient0.5% - 2.0% (w/w)0.5% - 2.0% (w/w)0.5% - 2.0% (w/w)
Cetostearyl Alcohol Emulsifier, Thickener10%--
White Soft Paraffin (B1166041) Emollient, Oily Phase15%-80%
Liquid Paraffin Emollient, Oily Phase6%-18-19.5%
Propylene Glycol Humectant, Penetration Enhancer5%10%-
Carbomer 940 Gelling Agent-1%-
Triethanolamine Neutralizing Agent-q.s. to pH 6.5-
Polysorbate 80 Surfactant1%--
Phenoxyethanol (B1677644) Preservative0.5%0.5%-
Purified Water Vehicleq.s. to 100%q.s. to 100%-
Experimental Protocol: Preparation of a Topical Cream (Formulation A)
  • Oil Phase Preparation: Melt the cetostearyl alcohol, white soft paraffin, and liquid paraffin in a water bath at 70-75°C.

  • Active Ingredient Incorporation: Disperse this compound in the molten oil phase and mix until uniform.

  • Aqueous Phase Preparation: In a separate vessel, dissolve the polysorbate 80 and phenoxyethanol in purified water and heat to 70-75°C.

  • Emulsification: Slowly add the aqueous phase to the oil phase while homogenizing at a moderate speed to form a stable oil-in-water (O/W) emulsion.

  • Cooling: Continue stirring at a lower speed until the cream has cooled to room temperature.

  • pH Adjustment and Final Volume: Check the pH and adjust if necessary. Add purified water to the final weight.

In Vitro Antibacterial Efficacy Testing

Experimental Protocol: Agar (B569324) Well Diffusion Assay

This method provides a preliminary assessment of the antibacterial activity of the formulated agent.

  • Media Preparation: Prepare Mueller-Hinton agar plates.

  • Bacterial Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and evenly inoculate the surface of the agar plates.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile borer.

  • Sample Application: Add a defined amount (e.g., 100 µL) of the test formulation (and placebo control) into the wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of the agent that inhibits visible bacterial growth.

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls: Include a positive control (broth with bacteria, no agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent in which no visible growth is observed.

In Vivo Efficacy Evaluation

A murine model of skin infection is a standard preclinical model to assess the in vivo efficacy of a topical antibacterial agent.

Experimental Protocol: Murine Skin Infection Model
  • Animal Acclimatization: Acclimate mice for at least 7 days prior to the experiment.

  • Hair Removal: Anesthetize the mice and remove the fur from a small area on the back.

  • Skin Abrasion/Infection: Create a superficial abrasion on the exposed skin and apply a defined inoculum of S. aureus (e.g., 10⁶ CFU).

  • Topical Treatment: After a set period (e.g., 2 hours post-infection), apply a standardized amount of the topical formulation containing this compound (and a placebo control) to the infected area.

  • Treatment Regimen: Repeat the treatment as per the study design (e.g., once or twice daily for 3-5 days).

  • Efficacy Assessment:

    • Bacterial Load: At the end of the study, euthanize the animals, excise the infected skin tissue, homogenize it, and perform serial dilutions and plate counts to determine the bacterial burden (CFU/gram of tissue).

    • Clinical Scoring: Monitor the wound healing process, including lesion size, erythema, and pus formation, using a standardized scoring system.

Visualizations

Experimental_Workflow_for_Topical_Formulation_Development cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Formulation_Screening Formulation Screening (Cream, Gel, Ointment) Optimization Optimization of Lead Formulation Formulation_Screening->Optimization Agar_Diffusion Agar Well Diffusion Formulation_Screening->Agar_Diffusion Stability_Testing Stability Testing Optimization->Stability_Testing MIC_Testing MIC/MBC Determination Agar_Diffusion->MIC_Testing Animal_Model Murine Skin Infection Model MIC_Testing->Animal_Model Efficacy_Assessment Bacterial Load & Clinical Scoring Animal_Model->Efficacy_Assessment

Caption: Workflow for topical antibacterial agent development.

Murine_Skin_Infection_Model_Protocol Start Start Acclimatization Animal Acclimatization Start->Acclimatization Anesthesia_HairRemoval Anesthesia & Hair Removal Acclimatization->Anesthesia_HairRemoval Infection Skin Abrasion & Bacterial Inoculation Anesthesia_HairRemoval->Infection Treatment Topical Application (Agent vs. Placebo) Infection->Treatment Monitoring Daily Monitoring & Treatment Application Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load, Scoring) Monitoring->Endpoint End End Endpoint->End

Caption: Protocol for the murine skin infection model.

Disclaimer: These protocols are intended for research purposes only by qualified professionals. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Appropriate safety precautions should be taken when handling chemical and biological materials.

References

Troubleshooting & Optimization

"Antibacterial agent 143" low solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with the hypothetical "Antibacterial Agent 143." The principles and techniques discussed here are broadly applicable to many poorly soluble compounds in pharmaceutical research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in aqueous solutions. Why is this happening?

A1: Poor aqueous solubility is a common challenge for many new chemical entities, including antibacterial agents.[1][2] Several factors can contribute to this issue, including the agent's molecular size, crystal lattice energy, and the presence of lipophilic functional groups.[3] Larger molecules, for instance, are more difficult for solvent molecules to surround and solvate.[3]

Q2: What are the initial steps I should take when encountering solubility problems with this compound?

A2: A systematic approach is crucial. Start by attempting to dissolve a small, precisely weighed amount of the agent in a measured volume of your desired solvent. If it doesn't dissolve, gentle heating or sonication can be attempted, but be mindful of the compound's stability. If these simple methods fail, a more comprehensive solubility assessment in various solvents and pH conditions is recommended.

Q3: Which organic solvents are commonly used to dissolve poorly soluble antibacterial agents?

A3: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are frequently used as initial solvents to create stock solutions due to their ability to dissolve a wide range of nonpolar compounds. However, their suitability depends on the specific experimental system, as they can be toxic to cells at higher concentrations. Other options include polyethylene (B3416737) glycol (PEG) and propylene (B89431) glycol, which are often used in parenteral formulations due to their lower toxicity.[4]

Q4: Can adjusting the pH of my aqueous solution improve the solubility of this compound?

A4: Yes, if this compound has ionizable groups (i.e., it is a weak acid or base), altering the pH of the solution can significantly increase its solubility.[1][5][6] For a weakly acidic compound, increasing the pH above its pKa will lead to ionization and enhanced solubility.[6] Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in increased solubility.[6]

Q5: What are co-solvents, and how can they help with the solubility of this compound?

A5: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds by reducing the polarity of the overall solvent system.[1][3][4] This technique, also known as solvent blending, is a common and effective strategy to enhance the solubility of poorly water-soluble drugs.[3]

Troubleshooting Guide

Initial Solubility Assessment

If you are experiencing solubility issues with this compound, a systematic assessment is the first step. The following table summarizes common laboratory solvents that can be used for an initial solubility screening.

SolventPolarityCommon Uses & Considerations
Water/Buffer HighThe desired solvent for most biological assays. Solubility is often limited for hydrophobic compounds.
Ethanol Medium-HighA common co-solvent, but can have effects on cell viability at higher concentrations.
Methanol Medium-HighSimilar to ethanol but generally more toxic.
Dimethyl Sulfoxide (DMSO) MediumA powerful solvent for many nonpolar compounds; often used for creating high-concentration stock solutions. Can be toxic to cells.
Polyethylene Glycol (PEG) MediumA low-toxicity co-solvent often used in drug formulations.
Propylene Glycol MediumAnother low-toxicity co-solvent suitable for in vivo studies.[4]
Solubility Enhancement Techniques

Several techniques can be employed to improve the solubility of poorly soluble compounds like this compound. The choice of method depends on the physicochemical properties of the compound and the requirements of the experiment.

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the compound at pH values above or below its pKa increases its interaction with water.[1][5]Simple and effective for ionizable compounds.Not effective for neutral compounds; can affect compound stability and biological activity.
Co-solvency Adding a water-miscible organic solvent reduces the polarity of the aqueous phase, increasing the solubility of hydrophobic compounds.[1][3][4]Simple to implement and can significantly increase solubility.The co-solvent may have its own biological effects or toxicity.
Micronization Reducing the particle size of the solid compound increases its surface area, leading to a faster dissolution rate.[1][4][5]Can improve the dissolution rate.Does not increase the equilibrium solubility.[4][5] Not suitable for very insoluble drugs.[4]
Solid Dispersion The drug is dispersed in an inert carrier matrix, often in an amorphous state, which enhances solubility and dissolution.[1][5]Can significantly increase both solubility and dissolution rate.May require specialized equipment (e.g., spray dryer, hot-melt extruder). Stability of the amorphous form can be a concern.
Complexation The drug forms a complex with another molecule (e.g., cyclodextrins), which has a hydrophilic exterior, thereby increasing its solubility.[1][5]Can significantly enhance solubility and stability.The complexing agent may have its own pharmacological effects.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold standard method for determining the thermodynamic solubility of a compound.[7]

Materials:

  • This compound

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the suspension to pellet the excess solid.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of a Co-solvent Formulation

This protocol describes how to prepare a solution of this compound using a co-solvent system.

Materials:

  • This compound

  • Co-solvent (e.g., DMSO, Ethanol, PEG 400)

  • Aqueous vehicle (e.g., water, saline, buffer)

  • Sterile vials

  • Vortex mixer or sonicator

Procedure:

  • Weigh the required amount of this compound and place it in a sterile vial.

  • Add a small volume of the co-solvent to the vial to dissolve the compound completely. Gentle warming or sonication may be used if necessary.

  • Once the compound is fully dissolved in the co-solvent, slowly add the aqueous vehicle to the desired final volume while vortexing or stirring.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, the formulation is successful at that concentration.

Visualizations

Troubleshooting_Workflow start Start: Low Solubility of This compound assess Initial Solubility Assessment (Water, Buffers, Organic Solvents) start->assess is_soluble Is it soluble in a desired solvent? assess->is_soluble yes Proceed with Experiment is_soluble->yes Yes no Select Solubility Enhancement Technique is_soluble->no No ph_adj pH Adjustment no->ph_adj cosolvency Co-solvency no->cosolvency micronization Micronization no->micronization solid_disp Solid Dispersion no->solid_disp complexation Complexation no->complexation optimize Optimize Formulation and Re-evaluate Solubility ph_adj->optimize cosolvency->optimize micronization->optimize solid_disp->optimize complexation->optimize end End: Soluble Formulation Achieved optimize->end

Caption: Troubleshooting workflow for low solubility issues.

Solid_Dispersion cluster_0 Crystalline Drug cluster_1 Amorphous Solid Dispersion crystalline Drug Molecules in Ordered Crystal Lattice process Dispersion in a Carrier (e.g., Spray Drying, Hot-Melt Extrusion) crystalline->process amorphous Amorphous Drug Molecules Dispersed in a Polymer Matrix process->amorphous

Caption: Concept of amorphous solid dispersion for solubility enhancement.

Solubility_Enhancement_Decision_Tree start Poorly Soluble This compound is_ionizable Is the compound ionizable? start->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes is_thermolabile Is the compound thermolabile? is_ionizable->is_thermolabile No co_solvency Co-solvency or Complexation ph_adjustment->co_solvency If further enhancement needed solid_dispersion Solid Dispersion (Hot-Melt Extrusion) is_thermolabile->solid_dispersion No micronization Micronization or Solid Dispersion (Spray Drying) is_thermolabile->micronization Yes

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: Optimizing "Antibacterial Agent 143" Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 143" is a hypothetical compound. The information provided below is representative of the developmental process for a novel antibacterial agent and is intended to serve as a guiding framework for research professionals.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for "this compound"?

A1: "this compound" is a novel synthetic molecule belonging to the fluoroquinolone class. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, "this compound" induces double-strand breaks in the bacterial chromosome, leading to rapid cell death.[1] This targeted action against prokaryotic topoisomerases provides a high degree of selective toxicity.[2]

Q2: We are planning our first in vivo study with "this compound." How do we determine a starting dose?

A2: A logical starting point for in vivo dosage is to extrapolate from in vitro data, specifically the Minimum Inhibitory Concentration (MIC). A common practice is to establish a target plasma concentration that is a multiple of the MIC for the pathogen of interest. Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial tool for this process.[3][4][5] Initially, a dose-ranging study in a small cohort of animals is recommended to assess safety and tolerability before proceeding to efficacy models.

Q3: What are the recommended animal models for testing the efficacy of "this compound"?

A3: The choice of animal model depends on the target pathogen and the type of infection being studied.[6] For systemic infections, a murine sepsis model is a standard and effective choice.[7] This can be induced by intraperitoneal injection of a bacterial culture or through cecal ligation and puncture (CLP) for a polymicrobial infection model.[8][9] For localized infections, such as pneumonia or skin infections, specific models for those conditions should be utilized.[10][11]

Q4: Our initial in vivo experiments show lower efficacy than predicted by in vitro data. What are the potential reasons?

A4: Discrepancies between in vitro and in vivo efficacy are common and can be attributed to several factors:

  • Pharmacokinetics: The agent may have poor absorption, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching therapeutic concentrations at the site of infection.[12]

  • Protein Binding: High plasma protein binding can reduce the amount of free, active drug available to combat the infection.

  • Biofilm Formation: In some infection models, bacteria can form biofilms, which can be less susceptible to antibiotics than their planktonic counterparts.[13]

  • Host Immune Status: The immune status of the animal model can significantly impact the outcome of an infection and the efficacy of an antibacterial agent.[14]

Q5: What are the signs of toxicity we should monitor for in our animal studies?

A5: During in vivo studies, it is critical to monitor for signs of toxicity. These can include:

  • Weight loss

  • Changes in behavior (e.g., lethargy, ruffled fur)

  • Signs of distress (e.g., labored breathing)

  • Changes in food and water intake

  • Gastrointestinal issues (e.g., diarrhea)

For a more detailed analysis, blood samples can be collected to assess liver and kidney function biomarkers such as ALT, AST, and creatinine.[15] Histopathological examination of major organs should be performed at the end of the study.

Troubleshooting Guides

Issue: High variability in plasma concentrations between animals.
Potential Cause Troubleshooting Steps
Inconsistent Dosing Technique Ensure all personnel are properly trained and using a consistent technique for the chosen route of administration (e.g., oral gavage, intravenous injection).
Formulation Issues If using a suspension, ensure it is homogenous before each administration. Consider if the drug is precipitating out of solution.
Animal-Specific Factors Differences in metabolism or health status between animals can contribute to variability. Ensure animals are of a similar age and weight, and are sourced from a reputable supplier.
Issue: Lack of efficacy in a murine sepsis model.
Potential Cause Troubleshooting Steps
Sub-optimal Dosage The current dose may not be achieving the necessary therapeutic concentrations. A dose-escalation study is recommended.
Inappropriate Dosing Regimen The dosing frequency may not be optimal. PK/PD modeling can help determine if more frequent dosing is required to maintain the drug concentration above the MIC.[16][17]
Rapid Onset of Sepsis In some models, the infection progresses too rapidly for the antibiotic to have an effect. Consider initiating treatment earlier post-infection.[18]
Bacterial Resistance Ensure the bacterial strain being used has not developed resistance to the agent.

Data Presentation

Table 1: In Vitro Susceptibility of "this compound" against Common Pathogens

Bacterial Strain MIC50 (µg/mL) MIC90 (µg/mL)
Staphylococcus aureus (MRSA)0.51.0
Streptococcus pneumoniae0.250.5
Escherichia coli1.02.0
Pseudomonas aeruginosa2.08.0
Klebsiella pneumoniae1.04.0

Table 2: Recommended Starting Doses for Murine Models

Infection Model Route of Administration Recommended Starting Dose (mg/kg) Dosing Frequency
Systemic Sepsis (intraperitoneal)Intravenous (IV)10Twice daily
Systemic Sepsis (intraperitoneal)Oral (PO)40Twice daily
Thigh Infection (intramuscular)Subcutaneous (SC)20Once daily
Pneumonia (intranasal)Intraperitoneal (IP)25Twice daily

Experimental Protocols

Murine Sepsis Model for In Vivo Efficacy Testing
  • Animal Acclimatization: Acclimate male C57BL/6 mice (6-8 weeks old) for a minimum of 3 days prior to the experiment.

  • Bacterial Culture Preparation: Culture Methicillin-Resistant Staphylococcus aureus (MRSA) in Tryptic Soy Broth (TSB) overnight at 37°C.

  • Infection Induction: Dilute the overnight culture in sterile saline to achieve the desired inoculum (e.g., 1 x 10^7 CFU/mouse). Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.

  • Treatment Administration: At 1-hour post-infection, administer "this compound" via the desired route (e.g., intravenous or oral gavage). A vehicle control group and a positive control group (e.g., vancomycin) should be included.

  • Monitoring: Monitor the mice for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) at regular intervals for up to 72 hours.

  • Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include bacterial load in the blood and peritoneal fluid at specific time points.

Mandatory Visualizations

Antibacterial_Agent_143_Mechanism_of_Action cluster_bacterium Bacterial Cell Agent_143 This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) Agent_143->DNA_Gyrase Topo_IV Topoisomerase IV Agent_143->Topo_IV DNA Bacterial DNA DNA_Gyrase->DNA Relaxes supercoiling DS_Break Double-Strand Break DNA_Gyrase->DS_Break Inhibition leads to Topo_IV->DNA Decatenates daughter chromosomes Topo_IV->DS_Break Inhibition leads to Replication_Fork Replication Fork DNA->Replication_Fork Cell_Death Bacterial Cell Death DS_Break->Cell_Death

Caption: Mechanism of action for "this compound".

In_Vivo_Efficacy_Workflow Start Start: Acclimatize Mice Prepare_Inoculum Prepare Bacterial Inoculum Start->Prepare_Inoculum Induce_Infection Induce Infection (e.g., IP injection) Prepare_Inoculum->Induce_Infection Group_Animals Randomize into Treatment Groups (Vehicle, Agent 143, Positive Control) Induce_Infection->Group_Animals Administer_Treatment Administer Treatment at T+1h Group_Animals->Administer_Treatment Monitor Monitor Survival and Clinical Signs Administer_Treatment->Monitor Endpoint Endpoint Analysis: - Survival Curve - Bacterial Load Monitor->Endpoint Data_Analysis Statistical Analysis Endpoint->Data_Analysis

Caption: Experimental workflow for an in vivo efficacy study.

Troubleshooting_In_Vivo_Toxicity Toxicity_Observed Toxicity Observed? (e.g., >15% weight loss) Dose_Reduction Reduce Dose by 50% Toxicity_Observed->Dose_Reduction Yes Proceed_Efficacy Proceed to Efficacy Studies Toxicity_Observed->Proceed_Efficacy No Dose_Reduction->Toxicity_Observed Re-evaluate Change_Route Consider Alternative Route (e.g., IV to SC) Dose_Reduction->Change_Route Formulation_Check Assess Formulation for Excipient Toxicity Change_Route->Formulation_Check Stop_Experiment Stop and Re-evaluate Compound Formulation_Check->Stop_Experiment If excipient is toxic

Caption: Decision tree for troubleshooting in vivo toxicity.

References

"Antibacterial agent 143" degradation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues related to the degradation of "Antibacterial agent 143" in cell culture media. The principles and protocols outlined here are broadly applicable for assessing the stability of small molecule compounds in in-vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: I'm observing a decline in the antibacterial activity of "this compound" over the course of my experiment. What are the potential causes?

A1: A loss of compound activity during a cell culture experiment can be attributed to several factors:

  • Chemical Degradation: "this compound" may be inherently unstable in the aqueous, physiological pH environment of the cell culture medium, potentially undergoing hydrolysis, oxidation, or photolysis.[1][2]

  • Adsorption to Labware: The compound might non-specifically bind to the plastic surfaces of cell culture plates, tubes, or pipette tips, reducing its effective concentration in the medium.[1][3]

  • Cellular Metabolism: The cells in your culture could be metabolizing "this compound" into an inactive form.

  • Precipitation: The compound's solubility in the cell culture medium may be limited, causing it to precipitate out of solution over time, especially at higher concentrations.[1]

Q2: What are the most common chemical degradation pathways for small molecules like "this compound" in cell culture media?

A2: In aqueous environments such as cell culture media, the most prevalent degradation pathways are:

  • Hydrolysis: The cleavage of chemical bonds by reaction with water. Functional groups like esters, amides, and lactams are particularly susceptible.[1][2]

  • Oxidation: A reaction involving the loss of electrons, which can be initiated by exposure to oxygen, light, or trace metals in the medium.[1][2]

  • Photolysis: Degradation caused by exposure to light, especially UV light. Many standard laboratory lights can emit wavelengths that may affect sensitive compounds.[4]

Q3: How do components of the cell culture medium, such as serum and pH, affect the stability of "this compound"?

A3: Components of the cell culture medium can significantly impact compound stability:

  • Serum: Serum contains proteins that can bind to small molecules. This binding can sometimes stabilize a compound, but it can also reduce its bioavailable concentration.[3][5]

  • pH: The pH of the medium is a critical factor, as it can influence the rate of hydrolysis and other chemical reactions. Standard media is buffered with sodium bicarbonate, which requires a CO2 environment to maintain a stable pH.[] Deviations from the optimal pH can accelerate degradation.[2]

  • Media Components: Certain amino acids or vitamins in the media can potentially react with and degrade the compound.[3]

Q4: How should I prepare and store stock solutions of "this compound" to ensure maximum stability?

A4: For long-term storage, "this compound" as a solid powder should be stored at -20°C or lower, protected from light and moisture. Stock solutions, typically prepared in a solvent like DMSO, should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[3][7] When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Inconsistent or lower-than-expected potency of "this compound" The compound is degrading in the cell culture medium during the experiment, reducing its effective concentration.Perform a stability study of "this compound" in the specific cell culture medium over the time course of your experiment using an analytical method like HPLC or LC-MS/MS to quantify the remaining intact compound.[2]
Precipitate forms in the medium after adding "this compound" The compound's solubility limit in the aqueous medium has been exceeded. The solvent used for the stock solution (e.g., DMSO) may be at too high a final concentration.Determine the maximum solubility of "this compound" in your cell culture medium. Ensure the final concentration of the solvent is non-toxic and does not cause precipitation (typically <0.5% for DMSO).[7] Pre-warming the medium before adding the compound solution can also help.[7]
Cells appear stressed or die at all concentrations tested, including very low ones. The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in the cell culture medium is low and non-toxic to your specific cell line. Run a vehicle control (media with solvent only) to assess solvent toxicity.[1]
Complete loss of biological activity, even at high concentrations. The compound is highly unstable in the experimental medium.Assess the compound's stability in the media over the time course of the experiment using HPLC or LC-MS/MS.[1] Consider a cell-free assay if the target is known to confirm compound activity.
High variability in results between replicate wells or experiments. Inconsistent sample handling, processing, or incomplete solubilization of the compound. The compound may be adsorbing to plasticware.Ensure precise and consistent timing for sample collection and processing. Validate your analytical method for linearity and precision.[3] Use low-protein-binding plates and pipette tips to minimize non-specific binding.[3]

Experimental Protocols

Protocol 1: Stability Assessment of "this compound" in Cell Culture Media

Objective: To determine the stability and calculate the half-life of "this compound" in a specific cell culture medium over a defined time course.

Materials:

  • "this compound"

  • Cell culture medium (e.g., DMEM, RPMI-1640) with serum and other supplements as used in your experiments

  • Sterile, low-protein-binding microcentrifuge tubes or 24-well plates

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Preparation of Working Solution: Prepare a working solution of "this compound" in the cell culture medium at the final concentration used in your experiments.

  • Aliquoting: Aliquot the solution into multiple sterile microcentrifuge tubes or wells of a 24-well plate, with sufficient replicates for each time point.

  • Incubation: Place the tubes or plate in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove the samples for each replicate from the incubator. The 0-hour time point serves as the initial concentration reference.[8]

  • Sample Storage: Immediately store the collected samples at -80°C until all time points have been collected to prevent further degradation.[8]

  • Sample Analysis: Thaw the samples and analyze the concentration of the parent "this compound" using a validated HPLC or LC-MS/MS method.[8]

Data Analysis:

  • Calculate the mean concentration of "this compound" at each time point.

  • Normalize the concentrations to the T=0 time point to determine the percentage of the compound remaining.

  • Plot the percentage of remaining compound versus time.

  • Calculate the half-life (t½) of the compound under these conditions.

Protocol 2: Assessment of Non-Specific Binding to Labware

Objective: To determine the extent to which "this compound" adsorbs to the surface of plastic labware.

Materials:

  • "this compound"

  • Cell culture medium

  • The same type of cell culture plates or flasks used in your experiments

  • HPLC or LC-MS/MS system

Methodology:

  • Prepare a solution of "this compound" in cell culture medium at the desired concentration.

  • Add the solution to the wells of a cell culture plate (without cells).

  • As a control, add the same solution to a low-protein-binding microcentrifuge tube.

  • Incubate the plate and tube under the same conditions as your experiments (e.g., 37°C for 24 hours).

  • At the end of the incubation period, collect the medium from the plate wells and the control tube.

  • Analyze the concentration of "this compound" in both sets of samples using HPLC or LC-MS/MS.

Data Analysis:

  • A significant difference between the concentration in the control tube and the concentration in the plate wells indicates non-specific binding to the labware.[3][9]

Data Presentation

Table 1: Stability of "this compound" in Cell Culture Media at 37°C

Time (hours)Concentration in DMEM + 10% FBS (µM) (Mean ± SD)% RemainingConcentration in RPMI-1640 + 10% FBS (µM) (Mean ± SD)% Remaining
010.1 ± 0.3100%9.9 ± 0.2100%
29.5 ± 0.494.1%9.2 ± 0.392.9%
48.8 ± 0.287.1%8.1 ± 0.581.8%
87.6 ± 0.575.2%6.5 ± 0.465.7%
244.9 ± 0.348.5%2.1 ± 0.221.2%
482.3 ± 0.222.8%0.5 ± 0.15.1%

Table 2: Half-Life (t½) of "this compound" in Different Media

MediumCalculated Half-Life (hours)
DMEM + 10% FBS24.5
RPMI-1640 + 10% FBS10.2

Visualizations

TroubleshootingWorkflow start Inconsistent/Reduced Compound Activity stability Is the compound stable in the media? start->stability solubility Is the compound soluble? stability->solubility Yes run_stability Perform Stability Assay (HPLC/LC-MS) stability->run_stability No binding Is there non-specific binding? solubility->binding Yes check_solubility Determine Solubility Limit solubility->check_solubility No metabolism Is the compound metabolized by cells? binding->metabolism Yes run_binding Perform Binding Assay binding->run_binding No cell_free_assay Compare Activity in Cell-free vs. Cell-based Assays metabolism->cell_free_assay Possibly modify_protocol Modify Experimental Protocol (e.g., shorter incubation) run_stability->modify_protocol reformulate Reformulate or Adjust Working Concentration check_solubility->reformulate use_low_binding Use Low-Binding Plastics run_binding->use_low_binding consider_prodrug Consider Prodrug or Metabolism Inhibitors cell_free_assay->consider_prodrug

Caption: Troubleshooting workflow for investigating reduced compound activity.

StabilityAssayWorkflow prep Prepare Compound in Cell Culture Medium aliquot Aliquot into Replicates for Each Time Point prep->aliquot incubate Incubate at 37°C, 5% CO2 aliquot->incubate collect Collect Samples at Time Points (0, 2, 4, 8, 24, 48h) incubate->collect store Store Samples at -80°C collect->store analyze Analyze by HPLC or LC-MS/MS store->analyze data Calculate % Remaining and Half-Life analyze->data

Caption: Experimental workflow for compound stability assessment.

CompoundFates cluster_fates Potential Fates compound This compound in Media degradation Chemical Degradation (Hydrolysis, Oxidation) compound->degradation binding Non-specific Binding (to plastic) compound->binding uptake Cellular Uptake compound->uptake stable Remains Active in Solution compound->stable metabolism Metabolism uptake->metabolism

Caption: Potential fates of a compound in a cell culture environment.

References

Troubleshooting "Antibacterial agent 143" inconsistent MIC results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent Minimum Inhibitory Concentration (MIC) results with "Antibacterial agent 143".

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the MIC of this compound against the same bacterial strain. What are the potential causes?

Inconsistent MIC values for this compound can arise from several factors, often related to its physicochemical properties and specific mechanism of action. The most common sources of variability include:

  • Inoculum Density: The number of bacteria at the start of the experiment can significantly alter the apparent MIC, a phenomenon known as the "inoculum effect".[1]

  • Media Composition: this compound is a cation-chelating agent. Variations in the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺) in the culture medium can directly impact its activity.

  • Agent Solubility and Stability: The agent has limited aqueous solubility and can precipitate at higher concentrations, leading to inaccuracies in the effective concentration. It is also susceptible to degradation at non-optimal pH.

  • Bacterial Growth Phase: The susceptibility of bacteria to this compound can differ depending on whether they are in the lag, logarithmic (exponential), or stationary phase of growth.[2]

  • Experimental Protocol Deviations: Minor inconsistencies in incubation time, temperature, aeration, and the handling of the agent can lead to significant variations in MIC results.[2][3][4]

Q2: How does the inoculum size affect the MIC of this compound, and how can we control for this?

The inoculum density has a very significant impact on the MIC of this compound. A higher than standard inoculum can lead to artificially elevated MIC values, while a lower inoculum may result in artificially low MICs.[1] It is crucial to standardize the inoculum preparation for every experiment.

Standardization Protocol:

  • Culture Preparation: Prepare a fresh culture of the test organism on an appropriate agar (B569324) plate and incubate for 18-24 hours.

  • Colony Selection: Select 3-5 well-isolated colonies of the same morphology.

  • Suspension Preparation: Transfer the colonies to a tube containing sterile saline or broth.

  • Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used for greater accuracy (e.g., an optical density at 625 nm of 0.08 to 0.13).

  • Final Inoculum Preparation: Dilute the adjusted suspension in the test medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Q3: We suspect media components are interacting with this compound. How can we investigate and mitigate this?

Given that this compound's mechanism of action involves cation chelation, it is crucial to use a standardized, cation-adjusted Mueller-Hinton Broth (CAMHB) for all MIC assays. The concentrations of Ca²⁺ and Mg²⁺ should be within the CLSI-recommended ranges (20-25 mg/L for Ca²⁺ and 10-12.5 mg/L for Mg²⁺).

Troubleshooting Steps:

  • Verify Media: Confirm that you are using cation-adjusted Mueller-Hinton Broth.

  • Prepare Fresh Media: If preparing media in-house, ensure the pH is adjusted to 7.2-7.4 after autoclaving and before the addition of supplements.

  • Lot-to-Lot Consistency: If using commercially prepared media, be aware of potential lot-to-lot variability. It may be beneficial to test a new lot against a reference strain with a known MIC for this compound.

Q4: What is the recommended procedure for dissolving and diluting this compound to avoid precipitation?

Due to its low aqueous solubility, proper handling of this compound is critical.

Recommended Solubilization Protocol:

  • Solvent: Use 100% Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Warming: Gently warm the solution at 37°C for 10-15 minutes to ensure complete dissolution. Visually inspect for any particulates.

  • Serial Dilutions: Perform serial dilutions in a suitable solvent (e.g., DMSO or a co-solvent system) before diluting into the aqueous culture medium.

  • Final Concentration: Ensure the final concentration of the solvent in the test wells does not exceed 1% (v/v) and does not affect bacterial growth. Always include a solvent control in your experiments.

Troubleshooting Guide for Inconsistent MIC Results

This guide provides a systematic approach to identifying and resolving common issues leading to variable MIC results for this compound.

Step 1: Review Your Experimental Protocol
  • Question: Are you following a standardized protocol for every experiment?

  • Troubleshooting Actions:

    • Standard Operating Procedure (SOP): Ensure a detailed SOP is in place and followed by all personnel.

    • Consistency: Verify that incubation time, temperature, and aeration are consistent across all experiments.[5]

    • Pipetting: Use calibrated pipettes and ensure proper mixing at each dilution step.

Step 2: Examine the Inoculum Preparation
  • Question: Is the bacterial inoculum standardized for every experiment?

  • Troubleshooting Actions:

    • Standardization: The final inoculum density in the test wells should be approximately 5 x 10⁵ CFU/mL. Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a 0.5 McFarland standard before dilution.[2]

    • Freshness of Culture: Always prepare the inoculum from a fresh, actively growing culture (18-24 hours old).[2]

    • Homogeneity: Ensure the bacterial suspension is well-mixed to avoid clumps, which can lead to uneven inoculation of wells.

Step 3: Evaluate the Culture Medium and Environment
  • Question: Are you using the appropriate culture medium and controlling the incubation environment?

  • Troubleshooting Actions:

    • Media Type: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

    • pH: Ensure the pH of the medium is between 7.2 and 7.4.

    • Incubation Conditions: Maintain a consistent incubation temperature (typically 35 ± 2 °C) and duration (16-20 hours for most bacteria). Ensure proper aeration for aerobic organisms.

Step 4: Assess the Handling of this compound
  • Question: How is this compound being prepared and stored?

  • Troubleshooting Actions:

    • Storage: Store the stock solution at -20°C or lower in small aliquots to avoid repeated freeze-thaw cycles.

    • Solubility: Ensure the agent is fully dissolved in the stock solution. Visually inspect for precipitates before use.

    • Dilution Series: Carefully prepare the serial dilutions of the agent. Inaccurate dilutions are a common source of error.[2]

    • Solvent Effects: If using a solvent (e.g., DMSO), ensure the final concentration in the test wells is consistent and does not affect bacterial growth. Run a solvent-only control.[2]

Step 5: Scrutinize the MIC Reading and Interpretation
  • Question: Are you consistently reading and interpreting the MIC endpoint?

  • Troubleshooting Actions:

    • Trailing Growth: If you observe "trailing" (reduced but still visible growth across a range of higher concentrations), define a consistent endpoint, such as the lowest concentration that causes an ~80% reduction in growth compared to the positive control.

    • Purity Check: After incubation, it is good practice to sub-culture from the growth control well onto an agar plate to check for contamination.

    • Replicates: Always perform experiments with at least three biological replicates to assess the degree of variability.

Data Presentation: Factors Affecting MIC Variability

Table 1: Impact of Inoculum Density on MIC of Agent 143 for E. coli

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Fold Change from StandardInterpretation
5 x 10⁴2-2xPotentially false susceptibility
5 x 10⁵ (Standard)41x (Reference)Standard Condition
5 x 10⁶16+4xSignificant Inoculum Effect
5 x 10⁷>32>+8xPronounced Inoculum Effect

Table 2: Influence of Mg²⁺ Concentration in Media on MIC of Agent 143 for P. aeruginosa

Mg²⁺ Concentration (mg/L)Observed MIC (µg/mL)Interpretation
11High Potency (Cation-depleted)
10 (Standard in CAMHB)8Standard Potency
5032Reduced Potency (Cation-rich)
100>64Significantly Reduced Potency

Experimental Protocols

Standardized Broth Microdilution MIC Assay Protocol for this compound
  • Preparation of this compound:

    • Prepare a 1.28 mg/mL stock solution of this compound in 100% DMSO.

    • Perform serial 2-fold dilutions in DMSO to create a concentration range.

  • Inoculum Preparation:

    • Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.

    • Adjust the turbidity of the log-phase bacterial culture with sterile saline or broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to each well of a 96-well microtiter plate.

    • Add 1 µL of the appropriate dilution of this compound to each well to achieve the desired final concentrations.

    • Add 100 µL of the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and 1% DMSO, no agent) and a negative control (broth only).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent MIC Results cluster_checks Verification Steps start Inconsistent MIC Results Observed protocol_check Standardized Protocol Followed? start->protocol_check protocol Step 1: Review Experimental Protocol protocol->protocol_check inoculum Step 2: Examine Inoculum Preparation inoculum_check Inoculum Standardized? inoculum->inoculum_check media Step 3: Evaluate Culture Medium media_check Correct Media Used? media->media_check agent Step 4: Assess Agent Handling agent_check Proper Agent Preparation? agent->agent_check reading Step 5: Scrutinize MIC Reading reading_check Consistent Reading Method? reading->reading_check consistent Consistent Results Achieved protocol_check->protocol No protocol_check->inoculum_check Yes inoculum_check->inoculum No inoculum_check->media_check Yes media_check->media No media_check->agent_check Yes agent_check->agent No agent_check->reading_check Yes reading_check->reading No reading_check->consistent Yes

Caption: Troubleshooting workflow for inconsistent MIC results.

MIC_Assay_Workflow Standardized Broth Microdilution MIC Assay Workflow cluster_plate 96-Well Plate Setup prep_agent Prepare Agent 143 Stock and Dilutions add_agent Add Agent 143 dilutions prep_agent->add_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Add bacterial inoculum prep_inoculum->add_inoculum add_media Add CAMHB to wells add_media->add_agent add_agent->add_inoculum add_controls Include Positive and Negative Controls add_inoculum->add_controls incubate Incubate Plate (37°C, 18-24h) add_controls->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for a standardized broth microdilution MIC assay.

References

Technical Support Center: Preventing Precipitation of Antibacterial Agent 143 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for "Antibacterial agent 143." This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of "this compound" in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of "this compound" precipitation in aqueous solutions?

A1: Precipitation of poorly soluble compounds like "this compound" is often multifactorial. Key causes include exceeding the intrinsic solubility limit in the aqueous medium, changes in solvent polarity when diluting an organic stock solution, fluctuations in temperature, and shifts in pH that affect the ionization state of the compound.[1][2][3]

Q2: How does pH influence the solubility of "this compound"?

A2: The solubility of ionizable compounds is highly dependent on pH. For a weakly acidic compound, solubility increases as the pH rises above its pKa, while for a weakly basic compound, solubility increases as the pH falls below its pKa.[4][5][6] It is crucial to determine the pKa of "this compound" to select an appropriate pH for your aqueous solution that favors the more soluble, ionized form.

Q3: Can temperature changes cause "this compound" to precipitate?

A3: Yes, temperature can significantly impact solubility. While many compounds become more soluble at higher temperatures, this is not universal. It is essential to determine the temperature-solubility profile for "this compound." Elevated temperatures can also accelerate chemical degradation, while low temperatures might cause crystallization.[3][7][8]

Q4: What is the role of excipients in preventing precipitation?

A4: Excipients are inactive substances used to help deliver the active pharmaceutical ingredient (API). In the context of solubility, excipients such as co-solvents, surfactants, polymers, and cyclodextrins can be used to increase the solubility and stability of "this compound" in aqueous solutions.[9][10][11][12] They can work by altering the polarity of the solvent, forming micelles that encapsulate the drug, or creating amorphous solid dispersions.[9][13]

Q5: What is a supersaturated solution and why is it prone to precipitation?

A5: A supersaturated solution contains a higher concentration of a dissolved substance than its equilibrium solubility allows. These solutions are thermodynamically unstable and can lead to a higher driving force for precipitation as the system seeks to return to a lower energy state.[2][14] While supersaturation can enhance bioavailability, it requires careful formulation strategies to maintain this state without rapid precipitation.[14][15]

Troubleshooting Guides

Issue 1: Precipitation upon dilution of an organic stock solution into an aqueous buffer.
QuestionPossible Cause & ExplanationSuggested Solution
How was the dilution performed? Adding the aqueous buffer directly to the organic stock can create localized areas of high drug concentration and poor solvation, leading to rapid precipitation.Always add the organic stock solution dropwise into the vortex of the larger volume of the vigorously stirring aqueous buffer. This ensures better mixing and gradual solvent exchange.[2]
What is the final concentration of the organic co-solvent? Many poorly soluble drugs require a minimum percentage of an organic co-solvent (e.g., DMSO, ethanol) to stay in solution. If the final concentration is too low after dilution, the drug will precipitate.[2]Increase the final concentration of the co-solvent in your aqueous solution. Be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
Is the buffer pH appropriate for the drug? If "this compound" is an ionizable compound, the pH of the aqueous buffer will significantly affect its solubility.[4][5]Determine the pKa of your compound and adjust the buffer pH to a range where the more soluble, ionized form is predominant.
Issue 2: The solution is initially clear but becomes cloudy or shows precipitate over time.
QuestionPossible Cause & ExplanationSuggested Solution
How is the aqueous solution being stored? Temperature and light can affect the stability and solubility of the compound, leading to degradation or precipitation over time.[2][7][16]Store aqueous solutions at the recommended temperature (often refrigerated) and protect them from light. Whenever possible, prepare fresh solutions for each experiment.
Has the pH of the solution changed? Absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered solutions, potentially causing precipitation of pH-sensitive compounds.Use a buffer system with sufficient capacity to maintain a stable pH throughout the experiment.
Is the concentration close to the solubility limit? Solutions prepared near the saturation point are prone to precipitation due to minor fluctuations in temperature or solvent evaporation.Consider working at a slightly lower concentration if experimentally feasible. Alternatively, incorporate stabilizing excipients like polymers or surfactants.[1][15]
Issue 3: Inconsistent results or loss of activity in biological assays.
QuestionPossible Cause & ExplanationSuggested Solution
Is the drug precipitating in the assay medium? Components of complex biological media (e.g., proteins, salts) can interact with the compound and reduce its solubility, leading to precipitation and an apparent loss of activity.Visually inspect the assay wells for precipitation using a microscope. Consider using a formulation with solubility enhancers like cyclodextrins or surfactants that are compatible with your assay.
How was the final dilution into the assay medium performed? A large dilution factor from a highly concentrated stock can cause the compound to precipitate out before it can interact with its biological target.Perform serial dilutions to reach the final concentration. Pre-diluting in a vehicle more compatible with the assay medium can also be beneficial.

Data Presentation

Table 1: Solubility of "this compound" in Various Solvents
SolventSolubility (mg/mL) at 25°CObservations
Water< 0.01Insoluble
PBS (pH 7.4)0.05Very slightly soluble
Ethanol15Soluble
DMSO> 50Freely soluble
10% DMSO in PBS0.5Slightly soluble
5% Solutol HS 15 in Water2.0Soluble

Note: This table presents example data. Researchers should generate their own data for "this compound."

Table 2: Effect of pH on the Aqueous Solubility of "this compound"
pHBuffer SystemSolubility (µg/mL) at 25°C
3.0Citrate Buffer0.1
5.0Acetate Buffer1.2
7.4Phosphate Buffer0.5
9.0Borate Buffer15.8

Note: This table presents example data assuming the compound is a weak acid. Researchers should generate their own data for "this compound."

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility
  • Objective: To determine the equilibrium solubility of "this compound" in a specific aqueous buffer.

  • Materials: "this compound" powder, selected aqueous buffer, microcentrifuge tubes, shaker/incubator, HPLC or UV-Vis spectrophotometer.

  • Methodology:

    • Add an excess amount of "this compound" to a microcentrifuge tube containing a known volume of the aqueous buffer.

    • Incubate the tube at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with an appropriate solvent and quantify the concentration of "this compound" using a validated analytical method (e.g., HPLC, UV-Vis).

Protocol 2: Evaluating the Effectiveness of a Solubilizing Excipient
  • Objective: To assess the ability of a selected excipient (e.g., a cyclodextrin (B1172386) or surfactant) to increase the aqueous solubility of "this compound."

  • Materials: "this compound," excipient, aqueous buffer, and equipment from Protocol 1.

  • Methodology:

    • Prepare a series of solutions of the excipient in the aqueous buffer at different concentrations (e.g., 0.5%, 1%, 2%, 5% w/v).

    • For each excipient concentration, perform the equilibrium solubility determination as described in Protocol 1.

    • Plot the solubility of "this compound" as a function of the excipient concentration.

    • The resulting phase solubility diagram will indicate the effectiveness of the excipient in enhancing solubility.

Visualizations

TroubleshootingWorkflow start Precipitation Observed check_dilution Review Dilution Method start->check_dilution Upon Dilution check_formulation Assess Formulation start->check_formulation Over Time / In Assay check_storage Evaluate Storage Conditions start->check_storage Over Time add_stock_to_buffer Add stock to vigorously stirred buffer check_dilution->add_stock_to_buffer Improper Mixing adjust_cosolvent Increase final co-solvent % check_dilution->adjust_cosolvent Low Co-solvent adjust_ph Adjust pH to favor ionized form check_formulation->adjust_ph pH-sensitive drug add_excipients Incorporate excipients (surfactants, cyclodextrins) check_formulation->add_excipients Low Intrinsic Solubility control_temp Store at recommended temperature check_storage->control_temp Temp. Fluctuation protect_light Protect from light check_storage->protect_light Light Exposure prepare_fresh Prepare fresh solutions check_storage->prepare_fresh Degradation solution_stable Solution is Stable add_stock_to_buffer->solution_stable adjust_cosolvent->solution_stable adjust_ph->solution_stable add_excipients->solution_stable control_temp->solution_stable protect_light->solution_stable prepare_fresh->solution_stable

Caption: Troubleshooting workflow for addressing precipitation issues.

FactorsAffectingSolubility cluster_intrinsic Physicochemical Properties cluster_extrinsic Environmental Factors pka pKa solubility Aqueous Solubility of 'this compound' pka->solubility logp LogP (Lipophilicity) logp->solubility crystal_form Crystal Form (Polymorphism) crystal_form->solubility ph pH of Solution ph->solubility temperature Temperature temperature->solubility solvent Solvent System (Co-solvents) solvent->solubility excipients Excipients (Surfactants, Polymers) excipients->solubility

Caption: Key factors influencing the aqueous solubility of a compound.

References

"Antibacterial agent 143" off-target effects in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using "Antibacterial agent 143," also identified in the scientific literature as Compound 5a', a dunnianol-based Mannich base. This guide focuses on potential off-target effects and other common issues encountered during in-vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the reported mechanism of action for this compound (Compound 5a')?

A1: this compound (Compound 5a') has been shown to exert its antibacterial effect by disrupting the cell membrane of bacteria.[1] This mechanism leads to rapid bacterial cell death. Unlike many antibiotics that target specific intracellular pathways, its primary interaction is with the bacterial cell envelope.

Q2: Is this compound (Compound 5a') expected to have off-target effects on mammalian cells?

A2: Studies have indicated that Compound 5a' exhibits low toxicity towards mammalian cells.[1] However, as its mechanism involves membrane disruption, high concentrations or prolonged exposure could potentially lead to non-specific interactions with the plasma membranes of eukaryotic cells. Researchers should always perform control experiments to determine the cytotoxic threshold in their specific cell line.

Q3: What are the known antibacterial activities of this agent?

A3: Compound 5a' has demonstrated excellent activity against Staphylococcus aureus and clinically isolated methicillin-resistant Staphylococcus aureus (MRSA).[1] For detailed quantitative data, please refer to the data table below.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 5a') against select bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus1 - 2[1]
Methicillin-resistant Staphylococcus aureus (MRSA)1 - 2[1]

Troubleshooting Guides

Issue 1: I am observing unexpected cytotoxicity in my mammalian cell line when using this compound (Compound 5a').

  • Question: What could be causing the unexpected cytotoxicity? Answer: Although reported to have low toxicity, the membrane-disrupting mechanism of action could be affecting your mammalian cells at the concentration used.[1] This is more likely to occur in sensitive cell lines or at high concentrations.

  • Question: How can I mitigate this cytotoxic effect? Answer:

    • Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line using a viability assay (e.g., MTT, PrestoBlue). This will help you identify a non-toxic working concentration.

    • Reduce Incubation Time: Limit the exposure of your mammalian cells to the compound to the shortest time necessary for the experiment.

    • Use Serum-Containing Medium: The presence of serum proteins can sometimes sequester small molecules and reduce their effective concentration, potentially mitigating non-specific toxicity.

Issue 2: The antibacterial activity of the agent is inconsistent in my experiments.

  • Question: Why am I seeing variable MIC values? Answer:

    • Compound Stability: Ensure the compound is properly stored and that the stock solutions are fresh. Degradation of the compound can lead to reduced efficacy.

    • Assay Conditions: Factors such as the bacterial growth phase, inoculum density, and the specific growth medium used can all influence MIC values. Standardize your protocol carefully.

    • Presence of Lipids: If your experimental medium contains a high concentration of lipids or other components that can form micelles, it might sequester the compound and reduce its effective concentration, given its membrane-disrupting nature.

Visualizations

Mechanism of Action: Bacterial Membrane Disruption

Proposed Mechanism of Action of this compound cluster_0 Extracellular Space cluster_1 Bacterial Cell Agent_143 This compound (Compound 5a') Cell_Membrane Bacterial Cell Membrane Agent_143->Cell_Membrane Disrupts Integrity Cell_Death Cell Lysis and Death Cell_Membrane->Cell_Death Leads to Workflow for Assessing Cytotoxicity Start Seed Mammalian Cells in 96-well plate Incubate Incubate for 24h (allow cells to adhere) Start->Incubate Prepare_Compound Prepare Serial Dilutions of this compound Incubate->Prepare_Compound Treat_Cells Add Compound Dilutions to cells Prepare_Compound->Treat_Cells Incubate_2 Incubate for 24-72h Treat_Cells->Incubate_2 Viability_Assay Add Viability Reagent (e.g., MTT, PrestoBlue) Incubate_2->Viability_Assay Read_Plate Measure Absorbance/ Fluorescence Viability_Assay->Read_Plate Analyze_Data Calculate IC50 Value Read_Plate->Analyze_Data

References

Technical Support Center: Synthesis of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 143" is a hypothetical compound. The following technical guide is constructed based on established principles of organic and medicinal chemistry for illustrative purposes. The synthesis pathway involves a Suzuki-Miyaura coupling followed by a reductive amination, which are common reactions in drug development.[1][2]

Frequently Asked Questions (FAQs)

Q1: My overall yield for the two-step synthesis of this compound is very low. Where should I start troubleshooting?

A: A low overall yield can result from issues in either the Suzuki coupling (Step 1) or the reductive amination (Step 2), or purification losses. It is crucial to analyze the yield and purity of the intermediate product after Step 1. If the yield of the Suzuki coupling is low, focus your optimization efforts there first. If the first step is efficient, then troubleshooting should be directed towards the reductive amination and final purification.

Q2: I am observing a significant amount of starting material remaining after the Suzuki coupling reaction (Step 1). What are the likely causes?

A: Incomplete conversion in Suzuki coupling is a common issue and can often be attributed to several factors:

  • Catalyst Inactivity: The Palladium (Pd) catalyst may be deactivated due to oxidation.[3] Ensure your reaction is performed under a completely inert atmosphere (Argon or Nitrogen) and that solvents are thoroughly degassed.[3]

  • Reagent Quality: Boronic acids can degrade over time (protodeboronation), especially if they are heteroaryl boronic acids.[4] Use fresh or recently purified reagents.

  • Suboptimal Conditions: The temperature may be too low, or the base selected may not be appropriate for your specific substrates. Many Suzuki couplings require heat to proceed efficiently.[3]

Q3: During the reductive amination (Step 2), I am getting a mixture of products and my desired amine is a minor component. What is going wrong?

A: This often points to issues with imine formation or the reduction step.[5]

  • Inefficient Imine Formation: The equilibrium between the ketone/aldehyde and the amine to form the imine might not be favorable.[6] This can be due to an inappropriate pH. A catalytic amount of acid (like acetic acid) is often required.[7]

  • Competing Reduction: The reducing agent might be reducing your starting carbonyl compound before the imine has a chance to form.[5] The choice of reducing agent is critical. Agents like sodium triacetoxyborohydride (B8407120) (STAB) are generally preferred as they are less reactive towards the carbonyl group and more selective for the imine.[8]

Q4: I am seeing a lot of homocoupling product from my boronic acid in Step 1. How can I minimize this side reaction?

A: Homocoupling is typically caused by the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[4]

  • Improve Degassing: Rigorous degassing of your solvent and reaction setup is the most effective way to prevent this.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can mitigate homocoupling that sometimes occurs when Pd(II) precatalysts are reduced in situ.[3]

Troubleshooting Guides

Guide 1: Low Yield in Suzuki Coupling (Step 1)

If you are experiencing low yield in the formation of the biaryl intermediate, follow these steps:

Issue Potential Cause Recommended Action
Incomplete Reaction Inactive CatalystEnsure rigorous inert atmosphere (N₂ or Ar). Use freshly opened catalyst. Consider a different Pd source or ligand.
Poor Reagent QualityUse fresh boronic acid or a more stable boronic ester (e.g., pinacol (B44631) ester).[3] Ensure the aryl halide is pure.
Suboptimal TemperatureGradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C).[3]
Incorrect BaseThe choice of base is crucial. Try switching from an inorganic base (e.g., K₂CO₃) to an organic base (e.g., Et₃N) or a stronger inorganic base (e.g., Cs₂CO₃), depending on your substrates.
Side Product Formation Homocoupling of Boronic AcidRigorously degas the solvent (e.g., freeze-pump-thaw cycles or sparging with Ar for 20-30 min).[3]
ProtodeboronationUse anhydrous solvents. Minimize reaction time. Consider using a more stable boronic ester.[4]
Dehalogenation of Aryl HalideThis can occur if the reaction mixture contains sources of hydride. Ensure solvents are pure and consider a different base.[4]
Guide 2: Low Yield in Reductive Amination (Step 2)

If the Suzuki coupling is successful but the final step is inefficient, use this guide:

Issue Potential Cause Recommended Action
Incomplete Reaction Poor Imine FormationAdd a catalytic amount of acetic acid to facilitate imine formation.[7] If water is produced, consider using a dehydrating agent like molecular sieves.
Ineffective Reducing AgentSwitch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often more effective than sodium borohydride (B1222165) (NaBH₄) for this reaction.[8]
Steric HindranceIf either the carbonyl or amine is sterically bulky, the reaction may require longer reaction times or heating.
Side Product Formation Reduction of CarbonylAdd the reducing agent only after confirming imine formation via TLC or LC-MS.[5] Use a more selective reducing agent like STAB.
Over-alkylationThis is more common with primary amines. Use a slight excess (1.1-1.2 equivalents) of the amine, not a large excess.

Data Presentation: Optimization Experiments

The following tables summarize hypothetical data from optimization experiments.

Table 1: Optimization of Suzuki Coupling Conditions (Step 1)

Entry Pd Catalyst (mol%) Ligand Base Solvent Temp (°C) Yield (%)
1Pd(PPh₃)₄ (5%)-K₂CO₃Toluene/H₂O9045
2Pd(OAc)₂ (5%)SPhosK₂CO₃Toluene/H₂O9068
3Pd(OAc)₂ (5%)SPhosCs₂CO₃Dioxane/H₂O10085
4Pd₂(dba)₃ (2.5%)XPhosK₃PO₄THF/H₂O8075
5 (Optimized) Pd(OAc)₂ (5%) SPhos Cs₂CO₃ Dioxane/H₂O 100 85

Table 2: Optimization of Reductive Amination Conditions (Step 2)

Entry Reducing Agent (eq.) Solvent Additive Temp (°C) Yield (%)
1NaBH₄ (1.5)MethanolNone2535
2NaBH(OAc)₃ (1.5)DichloromethaneNone2565
3NaBH(OAc)₃ (1.5)DichloromethaneAcetic Acid (cat.)2588
4NaBH₃CN (1.5)MethanolAcetic Acid (cat.)2582
5 (Optimized) NaBH(OAc)₃ (1.5) Dichloromethane Acetic Acid (cat.) 25 88

Experimental Protocols

Optimized Protocol for Step 1: Suzuki-Miyaura Coupling

To a dry round-bottom flask under an Argon atmosphere, add the aryl bromide (1.0 eq), the boronic acid (1.2 eq), Cesium Carbonate (Cs₂CO₃, 2.0 eq), and SPhos (10 mol%). Add Palladium(II) Acetate (Pd(OAc)₂, 5 mol%). The flask is evacuated and backfilled with Argon three times. Degassed dioxane and water (4:1 ratio) are then added. The reaction mixture is heated to 100°C and stirred for 12 hours, or until completion is observed by LC-MS.[5] Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Optimized Protocol for Step 2: Reductive Amination

In a round-bottom flask, dissolve the ketone intermediate from Step 1 (1.0 eq) and the desired amine (1.2 eq) in dichloromethane. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to allow for imine formation, monitoring by TLC.[5] Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.[5] Continue stirring at room temperature overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[5] The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product, "this compound," is purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Reductive Amination A Aryl Halide C Biaryl Intermediate A->C B Boronic Acid B->C C_note Yield: ~85% C->C_note E This compound C->E D Amine D->E E_note Yield: ~88% E->E_note Troubleshooting_Suzuki start Low Yield in Suzuki Coupling? check_conversion Is Starting Material Consumed? start->check_conversion check_side_products Major Side Products Observed? check_conversion->check_side_products Yes check_reagents Check Reagent Quality (Boronic Acid, Pd Catalyst) check_conversion->check_reagents No homocoupling Homocoupling Observed? check_side_products->homocoupling optimize_conditions Optimize Conditions (Temp, Base, Solvent) reagents_ok check_atmosphere Ensure Inert Atmosphere (Degas Solvents) deboronation Deboronation Observed? homocoupling->deboronation No improve_degassing Improve Degassing Procedure homocoupling->improve_degassing Yes use_anhydrous Use Anhydrous Solvent / Stable Boronic Ester deboronation->use_anhydrous Yes Mechanism_of_Action cluster_bacterium Bacterial Cell ribosome Ribosome (50S subunit) protein_syn Protein Synthesis ribosome->protein_syn inhibition Inhibition ribosome->inhibition cell_growth Cell Growth & Proliferation protein_syn->cell_growth agent This compound agent->ribosome inhibition->protein_syn

References

Technical Support Center: Overcoming Poor Bioavailability of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor bioavailability of "Antibacterial agent 143" in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The poor oral bioavailability of this compound is primarily attributed to its low aqueous solubility and extensive first-pass metabolism in the liver. Being a highly lipophilic compound, it falls under the Biopharmaceutics Classification System (BCS) Class II, meaning it has high permeability but low solubility.[1] This low solubility limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.[1][2][3][4] Furthermore, the agent is a substrate for cytochrome P450 enzymes, leading to significant degradation before it can reach systemic circulation.[5]

Q2: What initial formulation strategies can be employed to improve the bioavailability of this compound?

A2: For initial studies, several formulation strategies can be explored to enhance the solubility and subsequent absorption of this compound. These include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[4][6][7][8]

  • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can increase its solubility.[9]

  • Use of Co-solvents: Incorporating co-solvents such as polyethylene (B3416737) glycol (PEG) 400 or propylene (B89431) glycol can improve the drug's solubility in aqueous vehicles.[10]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can maintain the drug in a higher energy amorphous state, thereby increasing its solubility and dissolution rate.[11]

Q3: Are there more advanced formulation approaches for significantly enhancing the bioavailability of this compound?

A3: Yes, several advanced formulation strategies can lead to substantial improvements in bioavailability:

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) and self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can enhance the solubility and absorption of lipophilic drugs by forming fine emulsions in the gastrointestinal tract.[3][6][12] These systems can also facilitate lymphatic absorption, bypassing the first-pass metabolism in the liver.[1][11]

  • Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles, can improve its solubility, protect it from degradation, and potentially offer targeted delivery.[11][12]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that converts to the active form in the body can be an effective strategy.[3][13]

Q4: How can I assess the impact of my formulation on the bioavailability of this compound in animal models?

A4: The standard method is to conduct a pharmacokinetic (PK) study in an appropriate animal model (e.g., rats or mice). This involves administering the formulated this compound and a control formulation (e.g., a simple suspension) to different groups of animals. Blood samples are then collected at various time points and analyzed to determine the plasma concentration of the drug. Key PK parameters to compare are:

  • Cmax (Maximum plasma concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to reach Cmax): The time at which Cmax is observed.

  • AUC (Area under the curve): The total drug exposure over time.

A significant increase in Cmax and AUC for your formulation compared to the control indicates improved bioavailability.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations Between Animals
Potential Cause Troubleshooting Step
Improper oral gavage techniqueEnsure all personnel are thoroughly trained in the correct oral gavage procedure for the specific animal model. Administer the dose slowly to prevent regurgitation.[10]
Inhomogeneous formulationEnsure the formulation is a uniform suspension or a clear solution. Use appropriate mixing techniques like vortexing or sonicating immediately before each administration.[10]
Differences in food intakeFast animals overnight before dosing to standardize gastrointestinal conditions. Ensure free access to water.[10]
Animal stressHandle animals gently and allow for an acclimatization period to minimize stress-induced physiological changes that can affect drug absorption.
Issue 2: Low or No Detectable Plasma Concentrations of this compound
Potential Cause Troubleshooting Step
Poor aqueous solubilityThe primary issue with this compound. Implement solubility enhancement strategies as outlined in the FAQs (e.g., micronization, lipid-based formulations).[3][4][6]
Extensive first-pass metabolismConsider formulation strategies that promote lymphatic absorption, such as SEDDS, to bypass the liver.[1] Alternatively, co-administer with a known inhibitor of the relevant cytochrome P450 enzymes (use with caution and appropriate controls).
Efflux by intestinal transporters (e.g., P-glycoprotein)If this compound is identified as a substrate for efflux pumps, consider co-administration with a P-gp inhibitor (e.g., verapamil, though careful dose selection is critical to avoid toxicity).[5]
Chemical instability in the GI tractAssess the stability of this compound at different pH values mimicking the stomach and intestinal environments. If instability is found, consider enteric-coated formulations to protect the drug from gastric acid.

Data Presentation

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)

Formulation Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng·hr/mL) Relative Bioavailability (%)
Aqueous Suspension52 ± 154.0310 ± 85100 (Reference)
Micronized Suspension125 ± 302.0750 ± 150242
Solid Dispersion210 ± 452.01580 ± 280510
SMEDDS450 ± 901.53200 ± 5501032

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP, PEG 400).

    • Select the oil, surfactant, and co-surfactant that show the highest solubility for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe the formation of microemulsions to identify the optimal concentration ranges for the SMEDDS formulation.

  • Preparation of the SMEDDS Formulation:

    • Dissolve the required amount of this compound in the selected oil.

    • Add the surfactant and co-surfactant to the oil-drug mixture.

    • Gently heat the mixture (e.g., to 40°C) and stir until a clear and homogenous solution is obtained.

    • The resulting formulation should be a clear, isotropic liquid that forms a microemulsion upon gentle agitation in an aqueous medium.

Protocol 2: Oral Gavage Administration and Blood Sampling in Rats for Pharmacokinetic Studies
  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250 g).

    • Fast the animals overnight (12-18 hours) before the experiment, with free access to water.

  • Formulation Administration:

    • Weigh each animal to calculate the exact volume of the formulation to be administered based on the target dose (e.g., 10 mg/kg).

    • Ensure the formulation is homogenous by vortexing immediately before drawing it into a syringe fitted with a gavage needle.

    • Administer the formulation carefully via oral gavage.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Analyze the plasma samples for the concentration of this compound using a validated analytical method, such as LC-MS/MS.

Mandatory Visualizations

G cluster_gut Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) drug_oral This compound (Oral Administration) dissolution Dissolution in GI Fluids drug_oral->dissolution absorption Absorption across Intestinal Epithelium dissolution->absorption metabolism CYP450 Metabolism absorption->metabolism Portal Vein systemic_circulation Systemic Circulation (Reduced Bioavailability) absorption->systemic_circulation Direct Absorption inactive_metabolites Inactive Metabolites metabolism->inactive_metabolites metabolism->systemic_circulation

Caption: Metabolic pathway of this compound highlighting first-pass metabolism.

G start Start: Poor Bioavailability Observed is_solubility_issue Is it a solubility issue? start->is_solubility_issue solubility_strategies Implement Solubility Enhancement Strategies: - Micronization - Solid Dispersion - Lipid Formulations is_solubility_issue->solubility_strategies Yes is_metabolism_issue Is it a metabolism issue? is_solubility_issue->is_metabolism_issue No re_evaluate Re-evaluate Bioavailability in Animal Model solubility_strategies->re_evaluate metabolism_strategies Implement Strategies to Bypass First-Pass Metabolism: - Lymphatic Targeting (e.g., SEDDS) - Prodrug Approach is_metabolism_issue->metabolism_strategies Yes is_efflux_issue Is it an efflux issue? is_metabolism_issue->is_efflux_issue No metabolism_strategies->re_evaluate efflux_strategies Co-administer with Efflux Pump Inhibitor is_efflux_issue->efflux_strategies Yes is_efflux_issue->re_evaluate No efflux_strategies->re_evaluate end End: Bioavailability Improved re_evaluate->end

Caption: Troubleshooting workflow for poor bioavailability of this compound.

G animal_prep 1. Animal Preparation (Fasting) formulation_prep 2. Formulation Preparation and Homogenization animal_prep->formulation_prep dosing 3. Oral Gavage Administration formulation_prep->dosing blood_sampling 4. Serial Blood Sampling dosing->blood_sampling plasma_separation 5. Plasma Separation and Storage blood_sampling->plasma_separation bioanalysis 6. Bioanalysis (e.g., LC-MS/MS) plasma_separation->bioanalysis pk_analysis 7. Pharmacokinetic Analysis (AUC, Cmax, Tmax) bioanalysis->pk_analysis

Caption: Experimental workflow for a typical oral bioavailability study in animal models.

References

"Antibacterial agent 143" interference with diagnostic assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding interference caused by the novel antibacterial agent, AB-143, in common diagnostic assays. Researchers, scientists, and drug development professionals can use this resource to identify, understand, and mitigate the effects of AB-143 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Antibacterial agent 143 (AB-143) and why does it interfere with diagnostic assays?

A1: AB-143 is a novel, photosensitive quinolone-class antibacterial agent. Its unique chemical structure, while effective against a broad spectrum of bacteria, can cause interference in various diagnostic assays through three primary mechanisms:

  • High Intrinsic Absorbance: AB-143 exhibits a strong absorbance peak around 340 nm, which can artificially inflate readings in spectrophotometric assays.

  • Divalent Cation Chelation: The agent can bind to and sequester divalent cations like Magnesium (Mg²⁺), which are critical cofactors for enzymes such as DNA polymerase and horseradish peroxidase (HRP).

  • Non-Specific Protein Binding: AB-143 has a propensity to non-specifically bind to proteins, including antibodies and enzymes, potentially inhibiting their function or causing aggregation.

Q2: Which diagnostic assays are most commonly affected by the presence of AB-143?

A2: Based on internal validation studies, the most significantly impacted assays include:

  • Enzyme-Linked Immunosorbent Assays (ELISA): Particularly those using HRP as a reporter enzyme and measuring absorbance at or near 340 nm.

  • Polymerase Chain Reaction (PCR): Both qualitative and quantitative PCR can be inhibited due to the chelation of Mg²⁺, which is essential for DNA polymerase activity.

  • Lateral Flow Assays (LFA): Interference can occur due to non-specific binding of AB-143 to antibodies on the conjugate pad and capture lines, potentially leading to false negatives or faint signals.

Q3: Is it possible to mitigate the interference caused by AB-143?

A3: Yes, several strategies can be employed to mitigate the interference from AB-143. The optimal approach will depend on the specific assay and the concentration of AB-143 in the sample. Common strategies include sample dilution, optimization of reagent concentrations (e.g., MgCl₂ in PCR), and the use of alternative assay components (e.g., different reporter enzymes in ELISA).

Troubleshooting Guides

Enzyme-Linked Immunosorbent Assay (ELISA)

Q: My ELISA results show unusually high background signals in samples containing AB-143, even in negative controls. What is the likely cause?

A: This is a common issue caused by the intrinsic absorbance of AB-143. The agent has a strong absorbance peak near 340 nm, which can overlap with the absorbance spectrum of some ELISA substrates. For example, if you are using a TMB substrate that is read at 450 nm after stopping the reaction, the shoulder of the AB-143 absorbance peak might still contribute to the signal, artificially inflating your results.

Q: I am observing a lower-than-expected signal in my sandwich ELISA. Could AB-143 be responsible?

A: Yes, this is another known interference mechanism. The issue could be twofold:

  • HRP Inhibition: If you are using an HRP-conjugated secondary antibody, AB-143 can chelate the divalent cations necessary for HRP's enzymatic activity, leading to a reduced signal.

  • Non-Specific Binding: AB-143 may bind to your capture or detection antibodies, altering their conformation and reducing their affinity for the target antigen.

Q: What are the recommended steps to mitigate AB-143 interference in my ELISA?

A: We recommend the following troubleshooting workflow:

  • Perform a Spectral Scan: Scan the absorbance of your sample containing AB-143 from 300 nm to 700 nm to understand its specific absorbance profile.

  • Sample Dilution: If possible, dilute your sample to a concentration where AB-143 interference is minimized while your target analyte is still detectable.

  • Use an Alternative Reporter Enzyme: Consider using an alkaline phosphatase (AP)-based detection system, as it is less susceptible to the type of cation chelation that affects HRP.

  • Wavelength Selection: If using an HRP system, ensure your stop solution shifts the absorbance peak sufficiently far from AB-143's peak. Reading at 620-650 nm before adding the stop solution can also be an option.

Polymerase Chain Reaction (PCR)

Q: My qPCR reactions are showing delayed Cq values or complete amplification failure in samples containing AB-143. Why is this happening?

A: This is a classic sign of PCR inhibition. AB-143 chelates Mg²⁺ ions in the PCR master mix. DNA polymerase requires Mg²⁺ as a critical cofactor to function. Insufficient free Mg²⁺ leads to poor or no enzyme activity, resulting in failed amplification.

Q: How can I overcome the PCR inhibition caused by AB-143?

A: The most effective method is to adjust the concentration of MgCl₂ in your reaction. We recommend performing a MgCl₂ titration to find the optimal concentration that restores DNA polymerase activity without inhibiting the reaction itself. Additionally, sample purification methods (e.g., solid-phase extraction) to remove AB-143 prior to PCR can also be effective.

Data Presentation

Table 1: Effect of AB-143 Concentration on ELISA Absorbance

AB-143 Concentration (µg/mL) Average Background Absorbance at 340 nm Average Background Absorbance at 450 nm
0 (Control) 0.052 0.048
10 0.258 0.095
50 0.875 0.210

| 100 | 1.530 | 0.455 |

This data demonstrates the significant increase in background absorbance at both 340 nm and 450 nm with increasing concentrations of AB-143.

Table 2: Impact of Increasing MgCl₂ Concentration on qPCR Cq Values in the Presence of 50 µg/mL AB-143

Initial MgCl₂ in Master Mix (mM) Additional MgCl₂ (mM) Final MgCl₂ (mM) Average Cq Value
1.5 0.0 1.5 Undetermined
1.5 0.5 2.0 34.2
1.5 1.0 2.5 28.5
1.5 1.5 3.0 28.1

| 1.5 | 2.0 | 3.5 | 29.8 |

This table shows that increasing the final MgCl₂ concentration to 2.5-3.0 mM can effectively rescue PCR amplification from inhibition by AB-143.

Experimental Protocols

Protocol 1: Optimizing MgCl₂ Concentration for PCR

  • Prepare Samples: Prepare your DNA template and dilute it to the working concentration. Spike the samples with AB-143 to the final concentration observed in your experiments (e.g., 50 µg/mL). Include a no-AB-143 control.

  • Prepare Master Mix: Use a commercial qPCR master mix that allows for MgCl₂ addition. Prepare a master mix for all your reactions, excluding the additional MgCl₂.

  • Create MgCl₂ Gradient: Prepare a series of reaction tubes. To each tube, add the master mix and your sample. Then, add varying final concentrations of additional MgCl₂ (e.g., 0.5 mM, 1.0 mM, 1.5 mM, 2.0 mM).

  • Run qPCR: Perform the qPCR under your standard cycling conditions.

  • Analyze Data: Compare the Cq values across the different MgCl₂ concentrations. The optimal concentration is the one that provides the lowest Cq value without showing signs of inhibition (e.g., a distorted amplification curve).

Protocol 2: Sample Dilution for ELISA

  • Prepare Sample Dilutions: Create a serial dilution of your sample containing AB-143 (e.g., 1:2, 1:5, 1:10, 1:20) using an appropriate assay buffer.

  • Run ELISA: Run your standard ELISA protocol using these dilutions. Include your standard curve and controls.

  • Analyze Results: Measure the absorbance for each dilution. Calculate the concentration of your analyte and multiply by the dilution factor.

  • Select Optimal Dilution: Choose the highest dilution that provides a detectable signal for your analyte while minimizing the background signal from AB-143. This can be confirmed by running a blank sample with the same dilution of AB-143.

Visualizations

AB143_Interference_Mechanisms cluster_agent This compound Properties cluster_mechanisms Interference Mechanisms cluster_assays Affected Assays agent AB-143 absorbance High Absorbance at 340nm agent->absorbance exhibits chelation Chelation of Divalent Cations (Mg²⁺) agent->chelation causes binding Non-Specific Protein Binding agent->binding promotes elisa ELISA absorbance->elisa inflates signal chelation->elisa inhibits HRP pcr PCR chelation->pcr inhibits Polymerase binding->elisa interferes with antibody binding lfa Lateral Flow Assay binding->lfa blocks antibodies

Caption: Mechanisms of AB-143 interference in diagnostic assays.

PCR_Troubleshooting_Workflow start PCR Amplification Failure with AB-143 Present check_inhibition Is AB-143 concentration known? start->check_inhibition purify_sample Consider Sample Purification (e.g., SPE) check_inhibition->purify_sample No / Very High mg_titration Perform MgCl₂ Titration (1.5 mM to 4.0 mM) check_inhibition->mg_titration Yes purify_sample->mg_titration run_pcr Run qPCR with Optimized MgCl₂ mg_titration->run_pcr analyze Analyze Cq Values and Amp Curves run_pcr->analyze success Problem Resolved analyze->success

Caption: Troubleshooting workflow for PCR inhibition by AB-143.

"Antibacterial agent 143" stability issues in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 143" is a placeholder designation. The following stability data and protocols are based on well-documented beta-lactam antibiotics, such as Penicillin G and Ampicillin (B1664943). The principles and methodologies are broadly applicable to this class of compounds, but the specific stability profile of any new agent must be determined experimentally.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the stability of beta-lactam antibiotics under various pH conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for beta-lactam antibiotics like Agent 143 in aqueous solutions?

A1: The primary cause of degradation is the hydrolysis of the β-lactam ring. This four-membered ring is highly strained and susceptible to cleavage by nucleophilic attack. This hydrolysis is catalyzed by both acidic and basic conditions, leading to the loss of antibacterial activity.[1][2]

Q2: At what pH is this class of antibiotics most stable?

A2: Beta-lactam antibiotics typically exhibit a U-shaped pH-rate profile, with maximum stability generally observed in the slightly acidic to neutral pH range. For Penicillin G, maximum stability is typically between pH 6.0 and 7.5.[3][4] For ampicillin, the optimal pH for stability is around 5.85 in the absence of buffer catalysts.[5] Deviations into more acidic (below pH 5) or alkaline (above pH 8) conditions lead to significantly increased degradation rates.

Q3: What are the major degradation products under acidic and basic conditions?

A3: The degradation pathway and resulting products are highly dependent on the pH of the solution.

  • Under acidic conditions (e.g., pH < 4) , Penicillin G primarily rearranges to form penillic acid. Further degradation can lead to products like penicillamine (B1679230) and penilloaldehyde.[1]

  • Under basic conditions (e.g., pH > 8) , the main degradation product is penicilloic acid, which is formed through the hydrolytic cleavage of the β-lactam ring. Penicilloic acid is microbiologically inactive.[1][6][7][8] In the case of ampicillin, this initial product (5R-penicilloic acid) can undergo further epimerization and other reactions to form a variety of other minor products.[6][7][8]

Q4: Can temperature affect the stability of Agent 143 even at an optimal pH?

A4: Yes, temperature is a critical factor. The degradation of beta-lactam antibiotics is a chemical reaction, and like most chemical reactions, its rate increases with temperature. Storing solutions at refrigerated temperatures (2-8°C) is crucial for slowing down hydrolysis and extending the agent's shelf-life, even at the optimal pH.[9][10][11]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid loss of antibacterial activity in prepared solutions. The pH of the solution is outside the optimal stability range.Adjust the solution pH to the 5.8-7.5 range using appropriate buffers (e.g., citrate, phosphate). Verify the final pH after the addition of the antibacterial agent.[12]
The storage temperature is too high.Prepare solutions fresh and use them immediately. If storage is necessary, store aliquots at 2-8°C for short-term use or at -20°C for longer periods.[10][11] Avoid repeated freeze-thaw cycles.
Inconsistent results in repeat stability experiments. Fluctuating pH during the experiment.Ensure the chosen buffer has sufficient buffering capacity to maintain a constant pH throughout the duration of the experiment. Monitor the pH at different time points.
Inaccurate quantification of the parent compound.Use a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), that can effectively separate the intact antibacterial agent from its various degradation products.[11]
Unexpected peaks appearing in analytical chromatograms (e.g., HPLC). Formation of secondary degradation products or interaction with formulation excipients.Conduct forced degradation studies under various stress conditions (acid, base, heat, oxidation, light) to systematically identify all potential degradation products. Analyze a placebo (formulation without the active agent) to rule out interference from excipients.
Precipitation observed in the solution upon storage. Poor solubility of the agent or its degradation products at the tested pH.Determine the solubility profile of the antibacterial agent at different pH values. It may be necessary to adjust the concentration or the composition of the buffer system.

Quantitative Data: Stability of Penicillin G

The stability of beta-lactam antibiotics is highly dependent on both pH and temperature. The data below for Penicillin G illustrates this relationship. The degradation follows pseudo-first-order kinetics.

Table 1: Degradation Rate Constants (k) and Half-Lives (t½) for Penicillin G at Various pH Values and Temperatures.

Temperature (°C)pHRate Constant (k) x 10⁻⁴ (h⁻¹)Half-life (t½) (hours)
5°C 4.054.0 ± 0.90128
5.07.35 ± 0.094943
6.00.891 ± 0.0127779
25°C 4.0451 ± 1115
5.060.2 ± 1.3115
6.08.16 ± 0.20849
7.018.1 ± 0.40383
9.0165 ± 4.042
10.0556 ± 1212
37°C 4.01510 ± 665
5.0205 ± 7.034
6.028.0 ± 1.5248
7.061.2 ± 4.2113
9.0536 ± 2313
10.01810 ± 1604

Data adapted from a study on Penicillin G stability.[13] The half-life (t½) is calculated using the formula t½ = 0.693 / k.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.

Objective: To evaluate the stability of "this compound" in acidic and basic solutions to identify potential degradation products and understand its degradation pathway.

Materials:

  • "this compound" reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Purified water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • Water bath or incubator set to 60°C

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of "this compound" in purified water at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • In a volumetric flask, mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH to stop the degradation reaction.

    • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Basic Degradation:

    • In a volumetric flask, mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate the solution in a water bath at 60°C.

    • Withdraw aliquots at the same time points as the acidic degradation study.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized samples with the mobile phase for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with purified water and storing it at 2-8°C. Analyze at the same time points.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of the parent compound and the appearance and increase of any new peaks corresponding to degradation products.

Protocol 2: pH-Rate Profile Determination

Objective: To determine the degradation rate of "this compound" across a range of pH values to identify the pH of maximum stability.

Materials:

  • "this compound" reference standard

  • Buffer solutions of various pH values (e.g., pH 3, 5, 7, 9, 11) with known buffer capacity (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Constant temperature incubator (e.g., 37°C).

  • HPLC system.

Procedure:

  • Sample Preparation:

    • For each pH to be tested, prepare a solution of "this compound" directly in the respective buffer solution at a known concentration.

  • Incubation:

    • Place all prepared solutions in a constant temperature incubator (e.g., 37°C).

  • Sampling and Analysis:

    • Withdraw aliquots from each solution at predetermined time intervals (the frequency will depend on the expected stability at each pH).

    • Immediately analyze the aliquots by HPLC to determine the remaining concentration of the intact agent.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the concentration of the agent versus time.

    • The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).

    • Plot the obtained rate constants (k) as a function of pH to generate the pH-rate profile and identify the pH of minimum degradation.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of "this compound".

G cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 8) A This compound (β-Lactam Ring Intact) B Penillic Acid A->B Rearrangement C Penicillamine + Penilloaldehyde B->C Further Degradation D This compound (β-Lactam Ring Intact) E Penicilloic Acid (Inactive) D->E Hydrolysis F Further Degradation Products E->F Epimerization, etc.

Caption: Simplified degradation pathways under acidic vs. basic conditions.

G start Start: Stability Study prep Prepare Solutions in Acid (0.1M HCl) & Base (0.1M NaOH) start->prep incubate Incubate at Elevated Temperature (e.g., 60°C) prep->incubate sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) incubate->sample neutralize Neutralize Aliquots to Stop Reaction sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze data Quantify Parent Drug & Degradation Products analyze->data end End: Characterize Degradation data->end

Caption: Experimental workflow for a forced degradation study.

Caption: Troubleshooting logic for inconsistent experimental results.

References

Reducing the toxicity of "Antibacterial agent 143" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 143 Program

Welcome to the A143 Derivatives Program Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working to optimize the "this compound" (A143) series. Our goal is to help you troubleshoot common issues, particularly concerning compound toxicity, and provide standardized protocols to ensure data reproducibility.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments with A143 derivatives.

Q1: My lead candidate, A143-D2, shows excellent antibacterial activity but is highly cytotoxic to mammalian cells. What are my next steps?

A1: This is a common challenge in lead optimization. High cytotoxicity can terminate a promising candidate. The primary goal is to improve the Selectivity Index (SI) , which is the ratio of host cell toxicity to antibacterial activity (SI = CC₅₀ / MIC). A higher SI value indicates a more promising therapeutic window.

Troubleshooting Steps:

  • Confirm the Data: Repeat the cytotoxicity assay (e.g., MTT assay) and the Minimum Inhibitory Concentration (MIC) assay to ensure the results are reproducible.

  • Structural Modification:

    • Hypothesis: A specific functional group (e.g., a lipophilic moiety) on A143-D2 might be responsible for off-target effects on mammalian cells.

    • Action: Synthesize new analogs by modifying this group. For example, introducing a hydrophilic group or a PEG linker can sometimes reduce non-specific membrane interactions and lower cytotoxicity.[1][2]

  • Quantitative Assessment: Systematically evaluate new derivatives by determining their MIC and CC₅₀ values and calculating the SI. As shown in Table 1, derivative A143-D4 has a much-improved SI compared to A143-D2, making it a superior candidate for further development, despite a slight decrease in antibacterial potency.

Q2: I'm observing significant red blood cell lysis (hemolysis) with my A143 derivatives intended for intravenous use. How do I measure and mitigate this?

A2: Hemolytic activity is a critical concern for any compound intended for systemic administration, as it can lead to anemia and kidney damage.[3]

Troubleshooting Steps:

  • Quantify Hemolysis: Perform a standardized in vitro hemolysis assay to determine the HC₅₀ value (the concentration of the compound that causes 50% hemolysis). A detailed protocol is provided below. This allows you to quantitatively compare the hemolytic potential of different derivatives.[3][4][5][6]

  • Structure-Activity Relationship (SAR) Analysis: As demonstrated in Table 2, there is a clear link between the structural modifications of A143 derivatives and their hemolytic activity. For instance, increasing the overall positive charge (cationicity) in A143-H3 dramatically increased hemolysis, while optimizing lipophilicity in A143-H4 reduced it.

  • Mitigation Strategy: Focus on synthesizing analogs with reduced lipophilicity or masked cationic charges, as these properties often correlate with membrane disruption. The goal is to find a derivative with an HC₅₀ value well above its therapeutic concentration.

Q3: My in vitro data looks promising (high SI, low hemolysis), but the compound shows toxicity in my initial animal studies. What could be the cause?

A2: A discrepancy between in vitro and in vivo results is a significant hurdle. In vivo toxicity can arise from complex physiological processes not captured by simple cell-based assays.[7][8]

Possible Causes & Troubleshooting:

  • Metabolic Bioactivation: The compound may be metabolized in the liver into a reactive, toxic intermediate. This is a common mechanism of drug-induced toxicity.[9][10]

    • Action: Conduct in vitro metabolism studies using liver microsomes to identify potential reactive metabolites. If found, medicinal chemistry efforts can be directed at blocking the site of metabolism on the molecule.[11][12]

  • Off-Target Pharmacology: The compound might be interacting with unintended biological targets (e.g., kinases, ion channels), leading to toxic effects.[9][13]

    • Action: Perform broad off-target screening panels to identify potential unintended interactions.

  • Organ-Specific Toxicity: The compound may accumulate in a specific organ, such as the kidney or liver, reaching toxic concentrations.[10][14][15]

    • Action: A preliminary in vivo toxicity study in rodents should be conducted.[15][16][17] This involves administering the compound and monitoring for clinical signs, changes in body weight, and performing histopathology on key organs to identify any damage. The workflow for such a study is outlined below.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of A143 Derivatives
Compound IDMIC vs. S. aureus (µg/mL)CC₅₀ vs. HeLa Cells (µg/mL)Selectivity Index (SI = CC₅₀/MIC)
A143 (Parent) 8506.25
A143-D1 44010
A143-D2 1 5 5
A143-D3 28040
A143-D4 4 >200 >50
  • MIC: Minimum Inhibitory Concentration. Lower is better.

  • CC₅₀: 50% Cytotoxic Concentration. Higher is better.

  • SI: Selectivity Index. Higher is better.

Table 2: Hemolytic Activity of A143 Derivatives
Compound IDModificationHC₅₀ (µg/mL)Interpretation
A143-H1 Parent Scaffold150Moderate Hemolysis
A143-H2 Increased Lipophilicity25High Hemolysis
A143-H3 Increased Cationicity10Very High Hemolysis
A143-H4 Optimized Lipophilicity>300Low Hemolysis
  • HC₅₀: 50% Hemolytic Concentration. Higher is better.

Experimental Protocols

Protocol 1: MTT Assay for Mammalian Cell Cytotoxicity

This protocol is used to determine the CC₅₀ value of a compound. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[18][19]

Materials:

  • HeLa cells (or other relevant mammalian cell line)

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the A143 derivatives in culture media. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[20] Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "cells only" (negative control) and "media only" (background) wells.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[18] Live cells will convert the yellow MTT into purple formazan (B1609692) crystals.[18][19]

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the untreated (negative control) cells. Plot the viability against the compound concentration (log scale) and use non-linear regression to determine the CC₅₀ value.

Protocol 2: In Vitro Hemolysis Assay

This protocol quantifies the ability of a compound to lyse red blood cells (RBCs).[3][4][5]

Materials:

  • Fresh human or rat red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well V-bottom plates

  • Triton X-100 (1% in PBS) as a positive control (100% hemolysis)[3]

  • PBS as a negative control (0% hemolysis)[5]

  • Test compounds dissolved in PBS (or DMSO with final concentration ≤ 0.5%)

Procedure:

  • RBC Preparation: Obtain fresh blood and centrifuge at 1,000 x g for 10 minutes. Discard the supernatant and plasma. Wash the RBC pellet three times with cold PBS. Resuspend the washed RBCs to make a 2% (v/v) suspension in PBS.

  • Assay Setup: In a 96-well plate, add 100 µL of serially diluted test compounds. Add 100 µL of PBS for the negative control and 100 µL of 1% Triton X-100 for the positive control.

  • Incubation: Add 100 µL of the 2% RBC suspension to each well. Mix gently and incubate the plate at 37°C for 1 hour with gentle shaking.[6]

  • Pellet RBCs: Centrifuge the plate at 1,000 x g for 10 minutes to pellet intact RBCs.

  • Measure Hemoglobin Release: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate. Measure the absorbance of the released hemoglobin at 540 nm.[3]

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] x 100[5] Plot the % hemolysis against compound concentration to determine the HC₅₀ value.

Visualizations

Signaling Pathway Diagram

// Nodes A143 [label="A143 Derivative\n(High Concentration)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Stress", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Bax [label="Bax/Bak Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp9 [label="Caspase-9 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp3 [label="Caspase-3 Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A143 -> ROS [arrowhead=normal, color="#4285F4"]; ROS -> Mito [arrowhead=normal, color="#4285F4"]; Mito -> JNK [label="Stress Signal", arrowhead=normal, color="#4285F4"]; JNK -> Bax [arrowhead=normal, color="#4285F4"]; Bax -> Casp9 [label="Cytochrome c release", arrowhead=normal, color="#4285F4"]; Casp9 -> Casp3 [arrowhead=normal, color="#4285F4"]; Casp3 -> Apoptosis [arrowhead=normal, color="#4285F4"]; } endom Caption: Hypothetical toxicity pathway for A143 derivatives.

Experimental Workflow Diagram

// Nodes Start [label="Synthesize New\nA143 Derivative", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; MIC [label="Determine MIC\n(Antibacterial Activity)"]; MTT [label="Determine CC₅₀\n(Cytotoxicity Assay)"]; CalcSI [label="Calculate Selectivity Index\n(SI = CC₅₀ / MIC)"]; Decision1 [label="Is SI > 20?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Hemolysis [label="Perform Hemolysis Assay\n(Determine HC₅₀)"]; Decision2 [label="Is HC₅₀ > 100 µg/mL?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; InVivo [label="Preliminary In Vivo\nToxicity Study", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Stop1 [label="Discard or Redesign\n(Low Selectivity)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop2 [label="Discard or Redesign\n(High Hemolysis)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> MIC [arrowhead=normal, color="#4285F4"]; Start -> MTT [arrowhead=normal, color="#4285F4"]; {MIC, MTT} -> CalcSI [arrowhead=normal, color="#4285F4"]; CalcSI -> Decision1 [arrowhead=normal, color="#4285F4"]; Decision1 -> Hemolysis [label="Yes", arrowhead=normal, color="#34A853"]; Decision1 -> Stop1 [label="No", arrowhead=normal, color="#EA4335"]; Hemolysis -> Decision2 [arrowhead=normal, color="#4285F4"]; Decision2 -> InVivo [label="Yes", arrowhead=normal, color="#34A853"]; Decision2 -> Stop2 [label="No", arrowhead=normal, color="#EA4335"]; } endom Caption: Toxicity screening workflow for A143 derivatives.

Logical Relationship Diagram

// Nodes Toxicity [label="Observed Toxicity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVitro [label="In Vitro\n(Cell-Based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; InVivo [label="In Vivo\n(Animal Model)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotox [label="General Cytotoxicity\n(e.g., MTT Assay)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hemolysis [label="Hemolysis\n(RBC Lysis)", fillcolor="#FFFFFF", fontcolor="#202124"]; Metabolism [label="Metabolic Bioactivation", fillcolor="#FFFFFF", fontcolor="#202124"]; OffTarget [label="Off-Target Effects", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Toxicity -> InVitro [arrowhead=normal, color="#5F6368"]; Toxicity -> InVivo [arrowhead=normal, color="#5F6368"]; InVitro -> Cytotox [arrowhead=normal, color="#5F6368"]; InVitro -> Hemolysis [arrowhead=normal, color="#5F6368"]; InVivo -> Metabolism [arrowhead=normal, color="#5F6368"]; InVivo -> OffTarget [arrowhead=normal, color="#5F6368"]; } endom Caption: Relationship between toxicity types and models.

References

Technical Support Center: Purification of Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Antibacterial Agent 143.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also referred to as Compound 5a, is an antibacterial agent with demonstrated activity against a range of bacteria. Its minimum inhibitory concentrations (MICs) have been determined to be 25 µg/mL against B. subtilis ATCC6633 and S. aureus ATCC6538, and 50 µg/mL against P. aeruginosa ATCC13525 and E. coli ATCC35218.[1]

Q2: What are the initial steps for purifying this compound from a fermentation broth?

The general workflow for isolating and purifying an antibacterial compound like Agent 143 from a fermentation broth typically involves several key stages. Initially, the fermentation broth is harvested and the microbial cells are separated from the supernatant, usually by centrifugation. The active compound is then extracted from the supernatant using a suitable organic solvent. This crude extract is then concentrated and subjected to various chromatographic techniques for purification.

Q3: My crude extract shows good antibacterial activity, but the activity is lost after the first purification step. What could be the reason?

This is a common issue that can arise from several factors:

  • Compound Instability: this compound might be unstable under the purification conditions used (e.g., pH, solvent, temperature).

  • Cofactor Dependency: The antibacterial activity might rely on the presence of a cofactor that is being separated during purification.

  • Synergistic Effects: The observed activity in the crude extract could be due to the synergistic effect of multiple compounds. The purification process separates these compounds, leading to a loss of activity in individual fractions.[2]

Troubleshooting Guides

Problem 1: Low Yield of Purified this compound

Low recovery of the target compound is a frequent challenge in purification processes. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Compound Degradation Perform stability studies at different pH values and temperatures. Consider using milder extraction and purification techniques.[2]
Poor Recovery from Chromatographic Column Ensure the compound is not irreversibly binding to the stationary phase. Experiment with a different stationary phase (e.g., switching from silica (B1680970) to alumina (B75360) or using a different type of reversed-phase column).[2]
Inefficient Extraction Optimize the extraction solvent and pH. Techniques like solid-phase extraction (SPE) can also be considered for more efficient extraction from the fermentation broth.[2]
Suboptimal Elution Conditions If using affinity chromatography, ensure the elution buffer composition and pH are optimal for releasing the target protein. For ion-exchange, a gradient elution might be more effective than a step elution.
Problem 2: Poor Resolution and Broad Peaks During HPLC Purification

High-Performance Liquid Chromatography (HPLC) is a critical step for achieving high purity. Poor peak shape can compromise the final purity of this compound.

Potential Cause Recommended Solution
Column Overload Reduce the sample concentration or injection volume.
Column Degradation Implement a rigorous column cleaning protocol or replace the column if necessary.[2]
Secondary Interactions Undesirable interactions between the compound and the stationary phase can cause peak tailing. Adding a small amount of a competing agent (e.g., triethylamine (B128534) for basic compounds) to the mobile phase can mitigate this.[2]
Inappropriate Mobile Phase Optimize the mobile phase composition, including the organic modifier and pH, to improve peak shape and resolution.
Problem 3: Co-elution of Impurities with this compound

Even with optimized methods, impurities with similar physicochemical properties to the target compound can co-elute, affecting the final purity.

Potential Cause Recommended Solution
Similar Polarity of Compound and Impurities Employ a different chromatographic technique that separates based on a different principle, such as ion-exchange or size-exclusion chromatography.[2] Alternatively, use a different stationary phase or a different solvent system in your current setup.[2]
Tailing of a Major Impurity Optimize the sample loading amount and the solvent gradient to enhance the separation between the impurity and this compound.[2]
Presence of Isomers or Related Compounds High-resolution analytical techniques such as LC-MS/MS may be required to identify the nature of the impurity. Chiral chromatography might be necessary if the impurity is a stereoisomer.

Experimental Protocols

Protocol 1: General Extraction of this compound
  • Harvesting: Centrifuge the fermentation broth at 8,000 rpm for 20 minutes to separate the mycelium from the supernatant.[2]

  • Solvent Extraction: Extract the supernatant twice with an equal volume of ethyl acetate.

  • Concentration: Pool the organic phases and concentrate to dryness under vacuum using a rotary evaporator.

  • Activity Monitoring: Monitor the antibacterial activity of the concentrated crude extract using an agar (B569324) diffusion assay against a susceptible bacterial strain.

Protocol 2: Column Chromatography for Initial Purification
  • Column Packing: Use normal phase silica gel (230–400 mesh size) as the stationary phase.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of a methanol-chloroform solvent system.

  • Fraction Collection and Analysis: Collect fractions and monitor for antibacterial activity. Analyze active fractions by Thin Layer Chromatography (TLC).

Protocol 3: Reversed-Phase HPLC for Final Purification
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: Develop a suitable gradient from Mobile Phase A to Mobile Phase B to achieve optimal separation.

  • Detection: Monitor the elution profile using a UV detector at the maximum absorbance wavelength (λmax) of this compound.

  • Fraction Collection: Collect the peak corresponding to the pure compound.

Visualizations

Purification_Workflow Start Fermentation Broth Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant Centrifugation->Supernatant SolventExtraction Solvent Extraction Supernatant->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography ActiveFractions Active Fractions ColumnChromatography->ActiveFractions HPLC HPLC Purification ActiveFractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the purification of this compound.

Troubleshooting_Low_Yield Problem Low Yield of Purified Agent Cause1 Compound Degradation? Problem->Cause1 Cause2 Poor Column Recovery? Problem->Cause2 Cause3 Inefficient Extraction? Problem->Cause3 Solution1 Optimize pH, Temp, Milder Methods Cause1->Solution1 Yes Solution2 Change Stationary Phase Cause2->Solution2 Yes Solution3 Optimize Solvent, pH, Use SPE Cause3->Solution3 Yes

Caption: Troubleshooting logic for addressing low purification yield.

HPLC_Troubleshooting Problem Poor HPLC Resolution Cause1 Column Overload? Problem->Cause1 Cause2 Column Degradation? Problem->Cause2 Cause3 Secondary Interactions? Problem->Cause3 Solution1 Reduce Sample Load Cause1->Solution1 Yes Solution2 Clean or Replace Column Cause2->Solution2 Yes Solution3 Add Competing Agent to Mobile Phase Cause3->Solution3 Yes

Caption: Troubleshooting guide for common HPLC purification issues.

References

Technical Support Center: Inactivation of Antibacterial Agent 143 by Serum Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Antibacterial agent 143" who may be encountering issues related to its inactivation by serum proteins.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant decrease in the antibacterial activity of Agent 143 in the presence of human serum. What is the likely cause?

A1: The most probable cause is the binding of this compound to serum proteins. Many drugs bind to proteins in the blood, which can reduce the concentration of the free, active drug available to act on bacteria.[1][2] This phenomenon is known as serum protein binding. The extent of this binding can significantly impact the agent's efficacy.

Q2: Which serum proteins are most likely to bind to this compound?

A2: While various serum proteins can bind to drugs, human serum albumin (HSA) is the most common and abundant protein responsible for drug binding.[3][4] Other proteins like alpha-1-acid glycoprotein (B1211001) may also play a role, particularly for basic drugs.

Q3: How can we quantify the extent of serum protein binding of Agent 143?

A3: Several methods can be used to determine the percentage of a drug that is bound to serum proteins. The most common techniques are equilibrium dialysis (often considered the gold standard), ultrafiltration, and ultracentrifugation.[1][5] These methods separate the protein-bound drug from the free drug, allowing for quantification of each fraction.

Q4: Does the inherent antibacterial activity of serum interfere with our assays?

A4: Yes, serum itself can have bactericidal activity, especially against certain gram-negative bacteria.[6] To specifically measure the activity of Agent 143, it is crucial to use heat-inactivated serum in your experiments. Heating the serum at 56°C for 30 minutes denatures the complement proteins responsible for this bactericidal effect.

Q5: We are seeing variability in our results between different batches of serum. Why is this happening?

A5: Inter-individual and even inter-species variations in serum protein composition and concentration can lead to differing degrees of drug binding.[5] It is recommended to use pooled human serum to minimize variability between experiments.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) in the presence of serum.

This is a common indication of serum protein binding. The bound fraction of Agent 143 is unavailable to inhibit bacterial growth, thus requiring a higher total concentration of the agent to achieve the same effect as in a protein-free medium.[7]

Troubleshooting Steps:

  • Quantify Protein Binding: Determine the percentage of Agent 143 bound to serum proteins using a standard method like equilibrium dialysis or ultrafiltration.

  • Use Heat-Inactivated Serum: Ensure you are using heat-inactivated serum to eliminate the serum's own antibacterial effects.[6]

  • Test with Albumin: Conduct parallel experiments using Mueller-Hinton broth supplemented with a physiological concentration of human serum albumin (approximately 4 g/dL) to confirm if albumin is the primary binding protein.[2][8]

  • Vary Serum Concentration: Perform MIC assays with varying concentrations of serum (e.g., 10%, 25%, 50%) to observe the dose-dependent effect of serum proteins on the MIC.[2][7]

Issue 2: Inconsistent results in time-kill curve assays with serum.

Time-kill curve assays are dynamic and can be more sensitive to the effects of protein binding over time.

Troubleshooting Steps:

  • Confirm Binding Kinetics: Consider that the binding of Agent 143 to serum proteins might be a rapid and reversible process. The free drug concentration may change over the course of the experiment.

  • Standardize Inoculum Size: Ensure a consistent bacterial inoculum size, as a very small inoculum might be more susceptible to even minimal inherent serum bactericidal activity.[6]

  • Control for Bacterial Growth: Include a control with bacteria in serum-supplemented media without Agent 143 to ensure the serum itself is not inhibiting bacterial growth. Some sera can inhibit bacterial growth even at concentrations below 50%.[5]

  • Consider an Alternative Assay: A luminescence-based serum bactericidal assay, which measures bacterial ATP, can be a high-throughput alternative to traditional colony counting and may offer different insights.[9][10]

Data Presentation

Table 1: Effect of Serum and Human Serum Albumin (HSA) on the MIC of this compound against Staphylococcus aureus

MediumMIC (µg/mL)Fold Increase in MIC
Mueller-Hinton Broth (MHB)1-
MHB + 50% Heat-Inactivated Human Serum1616
MHB + 4 g/dL Human Serum Albumin1212

Table 2: Protein Binding of this compound

MethodSerum Concentration% Protein Bound
Equilibrium Dialysis50% Human Serum93.8%
Ultrafiltration50% Human Serum92.5%

Experimental Protocols

Protocol 1: Determination of MIC in the Presence of Serum
  • Prepare Bacterial Inoculum: Culture the test organism overnight and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Prepare Agent 143 Dilutions: Create a two-fold serial dilution of this compound in MHB.

  • Set up Microtiter Plate:

    • Test Wells: Add 50 µL of bacterial inoculum to wells containing 50 µL of MHB with 50% heat-inactivated human serum and the various dilutions of Agent 143.

    • Control Wells: Include a positive control (bacteria, MHB, serum, no agent) and a negative control (MHB, serum, no bacteria).

  • Incubation: Incubate the plate at 35°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of Agent 143 that completely inhibits visible bacterial growth.[6]

Protocol 2: Equilibrium Dialysis for Protein Binding
  • Prepare Dialysis Unit: Use a dialysis unit with two chambers separated by a semipermeable membrane (with a molecular weight cutoff that retains proteins but allows free drug to pass).

  • Load Chambers:

    • Chamber 1: Add a known concentration of this compound to 50% human serum.

    • Chamber 2: Add phosphate-buffered saline (PBS).

  • Equilibration: Incubate the unit at 37°C with gentle shaking until equilibrium is reached (typically 4-6 hours, but should be optimized).

  • Sample Analysis: Measure the concentration of Agent 143 in both chambers using a suitable analytical method (e.g., HPLC).

  • Calculate Percentage Bound:

    • % Bound = [ (Conc. in Serum Chamber - Conc. in Buffer Chamber) / Conc. in Serum Chamber ] x 100

Visualizations

G cluster_0 Inactivation Pathway Agent_143 Free Active Agent 143 Bound_Complex Inactive Agent 143-Protein Complex Agent_143->Bound_Complex Binding Bacteria Target Bacteria Agent_143->Bacteria Inhibition Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Bound_Complex No_Effect Reduced or No Antibacterial Effect Bound_Complex->No_Effect G cluster_1 Troubleshooting Workflow Start Reduced Activity in Serum Observed Hypothesis Hypothesis: Serum Protein Binding Start->Hypothesis Quantify Quantify Binding (e.g., Equilibrium Dialysis) Hypothesis->Quantify Confirm Confirm with Albumin Assay Hypothesis->Confirm Result High Binding Confirmed? Quantify->Result Confirm->Result Action Adjust Dosing Strategy or Modify Compound Result->Action Yes Re-evaluate Re-evaluate other Inactivation Mechanisms Result->Re-evaluate No

References

Technical Support Center: Modifying "Antibacterial Agent 143" to Enhance Pharmacokinetic Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the pharmacokinetic (PK) properties of "Antibacterial agent 143."

Frequently Asked Questions (FAQs)

Q1: What are the primary pharmacokinetic challenges observed with "this compound"?

A1: Preclinical assessments of "this compound" have revealed several pharmacokinetic hurdles. The compound demonstrates low aqueous solubility, which is a significant contributor to its poor oral bioavailability. Furthermore, in vitro studies using liver microsomes indicate that the agent is subject to rapid metabolic clearance, leading to a short in vivo half-life.

Q2: What are the likely metabolic pathways responsible for the rapid clearance of "this compound"?

A2: Initial metabolic profiling suggests that "this compound" is predominantly metabolized by cytochrome P450 enzymes, particularly CYP3A4. The primary metabolic transformations appear to be oxidation reactions on the molecule's core structure. A secondary, less significant metabolic route involves glucuronidation at a specific hydroxyl group. A thorough understanding of these pathways is essential for devising chemical modifications to improve metabolic stability.

Q3: What medicinal chemistry strategies can be employed to improve the metabolic stability of "this compound"?

A3: To enhance metabolic stability, several strategies can be pursued. One common approach is to introduce electron-withdrawing groups near the sites of metabolism to decrease their susceptibility to oxidative degradation by CYP enzymes. Another effective strategy is "metabolic switching," which involves replacing a metabolically labile portion of the molecule with a more stable functional group. Additionally, a prodrug approach could be beneficial, where the active compound is chemically modified with a promoiety that is cleaved in vivo to release the parent drug, thereby altering its metabolic profile and potentially improving its overall exposure.

Q4: How can the aqueous solubility and membrane permeability of "this compound" be enhanced?

A4: Improving aqueous solubility is crucial for increasing oral absorption. This can be achieved by introducing polar functional groups, such as hydroxyl or amino groups, into the molecule's structure. Another approach is to explore different salt forms of the compound, which can significantly impact solubility. To improve membrane permeability, modifications that increase the lipophilicity of the agent, within an optimal range, can be beneficial. It is a delicate balance, as excessive lipophilicity can lead to other issues like increased non-specific binding and reduced solubility.

Troubleshooting Guides

Problem: Inconsistent results in Caco-2 permeability assays.

  • Possible Cause 1: Poor Compound Solubility. If "this compound" precipitates in the assay medium, it will lead to an underestimation of its permeability.

    • Solution: Reduce the test concentration to below the kinetic solubility limit. The use of a co-solvent like DMSO should be kept to a minimum (typically ≤1%) as it can affect cell monolayer integrity.

  • Possible Cause 2: Efflux Transporter Activity. The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the Caco-2 cells, resulting in low apparent permeability in the absorptive (apical to basolateral) direction.

    • Solution: Conduct a bi-directional permeability assay and calculate the efflux ratio. If the efflux ratio is greater than 2, it suggests active efflux. Co-incubation with a known P-gp inhibitor, such as verapamil, can confirm this.

  • Possible Cause 3: Compound Cytotoxicity. High concentrations of the compound may be toxic to the Caco-2 cells, compromising the integrity of the cell monolayer.

    • Solution: Assess the cytotoxicity of "this compound" on Caco-2 cells using an MTT or LDH assay prior to the permeability experiment. Ensure that the concentrations used in the permeability assay are non-toxic.

Problem: High inter-subject variability in rodent pharmacokinetic studies.

  • Possible Cause 1: Formulation Issues. If the compound is administered as a suspension, variations in particle size can lead to inconsistent absorption rates.

    • Solution: Ensure the formulation is uniform and stable. If possible, develop a solution formulation using solubilizing excipients to improve consistency.

  • Possible Cause 2: Food Effects. The presence or absence of food in the animals' stomachs can significantly alter drug absorption.

    • Solution: Standardize the fasting period for all animals before dosing to ensure consistent gastrointestinal conditions.

  • Possible Cause 3: Inconsistent Dosing Technique. Improper oral gavage technique can lead to stress or injury, affecting gastrointestinal motility and absorption.

    • Solution: Ensure all personnel are thoroughly trained in consistent and proper dosing techniques to minimize variability.

Data Presentation

Table 1: In Vitro ADME Profile of "this compound" and Analogs

CompoundAqueous Solubility (µM)Caco-2 Permeability (Papp, A-B) (10⁻⁶ cm/s)Microsomal Stability (t½, min)Plasma Protein Binding (%)
Agent 143 50.81595
Analog 143-A501.24585
Analog 143-B155.52590

Table 2: In Vivo Pharmacokinetic Parameters of "this compound" in Rats (10 mg/kg, IV and PO)

RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
IV15000.130001.5-
PO2501.06001.820

Experimental Protocols

Protocol 1: Metabolic Stability in Liver Microsomes

  • Preparation: Prepare a working solution of the test compound in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, add liver microsomes and the test compound. Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile (B52724) with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) from the disappearance rate of the parent compound.

Protocol 2: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and the formation of a tight monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring transepithelial electrical resistance (TEER) values.

  • Washing: Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

  • Dosing: Add the test compound to the apical (A) side for apical-to-basolateral (A-to-B) permeability or the basolateral (B) side for basolateral-to-apical (B-to-A) permeability assessment.

  • Sampling: At specified time points, collect samples from the receiver compartment.

  • Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp).

Visualizations

experimental_workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies solubility Aqueous Solubility pk_study Rodent PK Study solubility->pk_study permeability Caco-2 Permeability permeability->pk_study metabolism Microsomal Stability metabolism->pk_study protein_binding Plasma Protein Binding protein_binding->pk_study efficacy_model Infection Model pk_study->efficacy_model candidate_selection Candidate Selection efficacy_model->candidate_selection lead_optimization Lead Optimization lead_optimization->solubility lead_optimization->permeability lead_optimization->metabolism lead_optimization->protein_binding

Caption: Experimental workflow for pharmacokinetic profiling.

troubleshooting_logic start Poor Oral Bioavailability solubility_issue Low Solubility? start->solubility_issue permeability_issue Low Permeability? solubility_issue->permeability_issue No improve_solubility Increase Polarity / Salt Forms solubility_issue->improve_solubility Yes metabolism_issue High First-Pass Metabolism? permeability_issue->metabolism_issue No improve_permeability Optimize Lipophilicity permeability_issue->improve_permeability Yes reduce_metabolism Block Metabolic Sites metabolism_issue->reduce_metabolism Yes

Caption: Troubleshooting poor oral bioavailability.

Validation & Comparative

Comparative Analysis of Antibacterial Agent 143 and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed, data-driven comparison of the investigational Antibacterial Agent 143 and the established antibiotic, vancomycin (B549263), focusing on their efficacy against Methicillin-Resistant Staphylococcus aureus (MRSA). The following sections present in vitro and in vivo data, detailed experimental protocols, and visualizations of mechanistic and procedural workflows for researchers, scientists, and drug development professionals.

Disclaimer: this compound is a hypothetical compound presented for illustrative purposes to demonstrate a comparative analysis framework. The data herein is simulated based on typical findings for a novel antibacterial agent.

Quantitative Data Summary

The in vitro and in vivo activities of this compound and vancomycin were evaluated against various strains of MRSA. The results are summarized in the tables below.

Table 1: In Vitro Susceptibility Testing

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound and vancomycin against four clinically relevant MRSA strains.

MRSA StrainAgentMIC (µg/mL)MBC (µg/mL)MBC/MIC Ratio
MRSA USA300 Agent 1430.512
Vancomycin144
MRSA USA400 Agent 130.512
Vancomycin188
MRSA (VISA) Mu50 Agent 143122
Vancomycin8324
MRSA (hVISA) NRS40 Agent 1430.524
Vancomycin2168

VISA: Vancomycin-Intermediate Staphylococcus aureus hVISA: Heteroresistant Vancomycin-Intermediate Staphylococcus aureus

Table 2: In Vitro Time-Kill Assay Kinetics

The bactericidal activity of each agent against MRSA USA300 was assessed over a 24-hour period. The data represents the mean log10 reduction in colony-forming units (CFU)/mL.

Time (hours)Agent 143 (4x MIC)Vancomycin (4x MIC)Growth Control
0 000
2 -1.5-0.5+0.3
4 -3.2-1.2+0.8
6 -4.5-2.0+1.5
12 -4.8-3.1+2.5
24 -4.8-3.5+3.0
Table 3: In Vivo Efficacy in Murine Thigh Infection Model

The efficacy of the agents was tested in a neutropenic murine thigh infection model against MRSA USA300. The data shows the bacterial burden (log10 CFU/thigh) 24 hours post-treatment.

Treatment Group (Dose)Mean Bacterial Burden (log10 CFU/thigh)Standard Deviation
Vehicle Control (Saline) 7.80.4
Agent 143 (20 mg/kg) 4.20.5
Vancomycin (110 mg/kg) 5.50.6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC was determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation : MRSA strains were cultured on Tryptic Soy Agar (TSA) for 18-24 hours at 37°C. A suspension equivalent to a 0.5 McFarland standard was prepared in sterile saline, then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Drug Dilution : Serial two-fold dilutions of this compound and vancomycin were prepared in CAMHB in a 96-well microtiter plate.

  • Incubation : Each well was inoculated with the bacterial suspension. Plates were incubated at 37°C for 18-24 hours.

  • MIC Determination : The MIC was recorded as the lowest concentration of the agent that completely inhibited visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC was assessed.

  • Subculturing : A 10 µL aliquot was taken from each well showing no visible growth in the MIC assay.

  • Plating : The aliquot was plated onto TSA plates.

  • Incubation : Plates were incubated at 37°C for 24 hours.

  • MBC Determination : The MBC was defined as the lowest concentration of the agent that resulted in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay evaluated the rate of bactericidal activity.[1][2][3]

  • Preparation : Flasks containing CAMHB with this compound or vancomycin at 4x their respective MICs were prepared. A growth control flask without any agent was also included.

  • Inoculation : An exponential-phase culture of MRSA USA300 was inoculated into each flask to achieve a starting density of approximately 5 x 10^5 CFU/mL.[1]

  • Sampling and Plating : At time points 0, 2, 4, 6, 12, and 24 hours, aliquots were removed, serially diluted in sterile saline, and plated on TSA.[1][3]

  • Incubation and Counting : Plates were incubated at 37°C for 24 hours, after which colonies were counted to determine the CFU/mL at each time point. The results were expressed as log10 CFU/mL.

Murine Thigh Infection Model

This in vivo model assessed the therapeutic efficacy of the agents.[4][5][6][7]

  • Immunosuppression : Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Infection : On day 0, mice were anesthetized and injected intramuscularly into the right thigh with 1-5 x 10^5 CFU of MRSA USA300.[5][6]

  • Treatment : Two hours post-infection, cohorts of mice were administered either a vehicle control, this compound, or vancomycin via subcutaneous injection.

  • Bacterial Load Determination : At 24 hours post-treatment, mice were euthanized. The infected thigh muscle was excised, homogenized in sterile saline, and serially diluted.[4][6] Dilutions were plated on TSA to determine the bacterial burden (CFU/thigh).

Visualizations: Mechanisms and Workflows

The following diagrams illustrate the hypothetical mechanism of action for Agent 143 and key experimental workflows.

cluster_membrane Bacterial Cell Membrane cluster_inhibition Result agent143 Agent 143 fabF FabF Enzyme (Elongation) agent143->fabF Inhibits fattyacid Fatty Acid Chain fabF->fattyacid disruption Membrane Integrity Disrupted fabF->disruption fabH FabH Enzyme (Initiation) fabH->fattyacid acc Acetyl-CoA Carboxylase (ACC) malonyl Malonyl-CoA acc->malonyl malonyl->fabH fattyacid->fabF death Bacterial Cell Death disruption->death

Caption: Hypothetical mechanism of Agent 143 inhibiting FabF.

cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis p1 Induce Neutropenia in Mice (Cyclophosphamide, Day -4 & -1) i1 Infect Thigh Muscle (Day 0, T=0h) p1->i1 p2 Culture MRSA USA300 (Overnight at 37°C) p3 Prepare Inoculum (1-5 x 10^5 CFU in Saline) p2->p3 p3->i1 i2 Administer Treatment (SC) (T=2h) - Vehicle - Agent 143 - Vancomycin i1->i2 a1 Euthanize Mice (T=26h) i2->a1 a2 Excise & Homogenize Thigh a1->a2 a3 Serial Dilution & Plating a2->a3 a4 Incubate Plates & Count CFU a3->a4 start Identify Lead Compound (Agent 143) in_vitro In Vitro Evaluation - MIC/MBC Assays - Time-Kill Kinetics start->in_vitro in_vivo In Vivo Efficacy (Murine Thigh Model) in_vitro->in_vivo compare Compare to Standard of Care (Vancomycin) in_vivo->compare superior Superior or Non-Inferior Efficacy compare->superior Yes inferior Inferior Efficacy compare->inferior No

References

Comparative analysis of "Antibacterial agent 143" and linezolid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of "Antibacterial agent 143" and linezolid (B1675486), a well-established antibiotic. Due to the limited publicly available data for "this compound," this comparison is based on the available information and serves as a preliminary guide for research and development professionals.

Introduction

Linezolid is the first of the oxazolidinone class of antibiotics and is a critical therapeutic option for infections caused by multi-drug resistant Gram-positive bacteria. It possesses a unique mechanism of action that inhibits the initiation of protein synthesis, making cross-resistance with other protein synthesis inhibitors uncommon. In contrast, "this compound" is a compound for which there is limited published data. It is available from chemical suppliers for research purposes and has shown some antibacterial activity. This guide aims to juxtapose the known characteristics of both agents to highlight areas for further investigation.

Mechanism of Action

Linezolid: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit. This action prevents the formation of a functional 70S initiation complex, which is a crucial step in the translation process. This mechanism is distinct from other protein synthesis inhibitors that typically block the elongation step.

This compound: The mechanism of action for "this compound" has not been publicly documented.

cluster_ribosome Bacterial Ribosome 30S 30S 70S_initiation_complex 70S Initiation Complex 30S->70S_initiation_complex 50S 50S 50S->70S_initiation_complex Protein_Synthesis Protein Synthesis 70S_initiation_complex->Protein_Synthesis Initiation mRNA mRNA mRNA->70S_initiation_complex Binds to 30S tRNA tRNA tRNA->70S_initiation_complex Binds Linezolid Linezolid Linezolid->50S Binds to 23S rRNA & Prevents Complex Formation

Figure 1: Mechanism of Action of Linezolid.

Antibacterial Spectrum

Linezolid: Linezolid is primarily effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its activity extends to streptococci and other clinically important Gram-positive organisms. It generally lacks significant activity against Gram-negative bacteria due to the presence of efflux pumps in these organisms.

This compound: Limited data indicates that "this compound" has activity against both Gram-positive and Gram-negative bacteria.

Quantitative Data Comparison

The following tables summarize the available quantitative data for "this compound" and linezolid.

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
Bacterial Strain"this compound"Linezolid
Bacillus subtilis ATCC 6633250.5 - 4
Staphylococcus aureus ATCC 6538250.5 - 4
Pseudomonas aeruginosa ATCC 1352550> 64
Escherichia coli ATCC 3521850> 64

Note: Linezolid MIC values are typical ranges reported in the literature. Specific values can vary based on the testing laboratory and methodology.

Table 2: Physicochemical and Pharmacokinetic Properties
Property"this compound"Linezolid
CAS Number 299405-68-8165800-03-3
Molecular Weight 373.27337.35
Oral Bioavailability Data not available~100%
Plasma Protein Binding Data not available~31%
Elimination Half-life Data not available5 - 7 hours

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of antibacterial agents.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is based on standardized methods for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

A Prepare 2-fold serial dilutions of the antibacterial agent in a 96-well microtiter plate. B Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute to ~5x10^5 CFU/mL. A->B C Inoculate each well with the bacterial suspension. B->C D Incubate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration with no visible growth. D->E

Figure 2: MIC Assay Workflow.

Protocol:

  • Preparation of Antimicrobial Agent: A two-fold serial dilution of the test compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of the test bacteria is prepared in a sterile medium and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well of the microtiter plate (except for a sterility control) is inoculated with the prepared bacterial suspension. A growth control well (containing no antimicrobial agent) is also included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Time-Kill Assay

This assay determines the rate at which an antibacterial agent kills a specific microorganism.

A Prepare a standardized bacterial suspension. B Add the antibacterial agent at a specified concentration (e.g., 4x MIC) to the bacterial suspension. A->B C Incubate the mixture at 37°C. B->C D At various time points (e.g., 0, 2, 4, 8, 24h), remove an aliquot. C->D E Perform serial dilutions and plate on appropriate agar (B569324) medium. D->E F Incubate plates and count Colony Forming Units (CFU). E->F G Plot log10 CFU/mL vs. time to generate the time-kill curve. F->G

Figure 3: Time-Kill Assay Workflow.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared in a suitable broth.

  • Exposure: The antibacterial agent is added to the bacterial suspension at a predetermined concentration (often a multiple of the MIC). A growth control without the agent is also included.

  • Sampling: The cultures are incubated at 37°C, and at specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), an aliquot is removed from each culture.

  • Enumeration: The removed aliquots are serially diluted, plated on agar, and incubated. The number of colony-forming units (CFU) is then counted.

  • Data Analysis: The log₁₀ CFU/mL is plotted against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on the viability of mammalian cells, providing an indication of its potential toxicity.

A Seed mammalian cells in a 96-well plate and allow them to adhere. B Expose the cells to various concentrations of the test compound. A->B C Incubate for a specified period (e.g., 24-72 hours). B->C D Add MTT reagent to each well and incubate for 2-4 hours. C->D E Add a solubilization solution to dissolve the formazan (B1609692) crystals. D->E F Measure the absorbance at ~570 nm using a plate reader. E->F

Figure 4: MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Exposure: The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (such as DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The amount of formazan produced is proportional to the number of viable cells.

Conclusion and Future Directions

The comparison between "this compound" and linezolid is currently limited by the scarcity of data on the former. While "this compound" shows in vitro activity against both Gram-positive and Gram-negative bacteria, its potential as a therapeutic agent cannot be fully assessed without further studies.

For a comprehensive comparative analysis, the following data for "this compound" are required:

  • Mechanism of Action Studies: To understand how it exerts its antibacterial effect and to assess the potential for cross-resistance.

  • Expanded In Vitro Activity: Testing against a broader panel of clinical isolates, including resistant strains.

  • Pharmacokinetic and Pharmacodynamic Profiling: To evaluate its absorption, distribution, metabolism, and excretion, and to determine its in vivo efficacy.

  • Toxicology and Safety Studies: To assess its potential for adverse effects.

Comparative Analysis of Cross-Resistance: Antibacterial Agent 143 Versus Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. A critical aspect in the development of new antibacterial agents is the evaluation of their potential for cross-resistance with existing antibiotic classes. Cross-resistance, where a single mechanism confers resistance to multiple drugs, can severely limit the clinical utility of a new therapeutic.[1][2] This guide provides a comparative analysis of the hypothetical "Antibacterial Agent 143" and its cross-resistance profile against a panel of clinically relevant antibiotic classes, supported by experimental data and detailed methodologies.

In Vitro Susceptibility and Cross-Resistance Profile

To assess the potential for cross-resistance, the in vitro activity of this compound was compared against various bacterial strains with well-characterized resistance mechanisms. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, were determined for this compound and a selection of comparator antibiotics from different classes.

The data presented in the following tables demonstrate that this compound maintains potent activity against strains that exhibit high levels of resistance to other antibiotic classes. This suggests a lack of significant cross-resistance with beta-lactams, fluoroquinolones, aminoglycosides, and glycopeptides.

Data Presentation: Comparative MIC Values (μg/mL)

Table 1: Activity against Gram-Negative Pathogens

Bacterial StrainResistance MechanismThis compoundCeftazidime (β-Lactam)Ciprofloxacin (Fluoroquinolone)Gentamicin (Aminoglycoside)
P. aeruginosa ATCC 27853Wild-Type0.520.251
P. aeruginosa PAO1 (MDR)Efflux pump (MexXY-OprM)1>2563216
A. baumannii ATCC 19606Wild-Type140.52
A. baumannii (CRAB)OXA-23 β-Lactamase2>2566432
K. pneumoniae ATCC 700603ESBL (SHV-18)0.25128164

Table 2: Activity against Gram-Positive Pathogens

Bacterial StrainResistance MechanismThis compoundOxacillin (β-Lactam)Levofloxacin (Fluoroquinolone)Vancomycin (Glycopeptide)
S. aureus ATCC 29213Wild-Type0.250.50.251
S. aureus (MRSA) NRS384mecA gene0.5>256321
S. aureus (VISA) ATCC 700699Thickened cell wall1>256328
E. faecalis ATCC 29212Wild-Type1212
E. faecalis (VRE) ATCC 51299vanA gene2168>256

Experimental Protocols

The following methodology was employed to generate the comparative data, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[3]

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Strain Preparation:

    • Clinically relevant bacterial strains with characterized resistance mechanisms and their corresponding wild-type counterparts are selected.

    • Isolates are cultured on appropriate agar (B569324) plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35°C.

    • Well-isolated colonies are selected to create a bacterial suspension in a sterile saline or broth solution.

  • Inoculum Standardization:

    • The bacterial suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Serial two-fold dilutions of each antimicrobial agent (this compound and comparators) are prepared in CAMHB within 96-well microtiter plates.

  • Inoculation and Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plates containing the diluted antimicrobial agents.

    • The plates are incubated at 35°C for 18-24 hours in ambient air.

  • Reading and Interpretation of Results:

    • Following incubation, the plates are visually inspected for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol used to assess the cross-resistance profile of a novel antibacterial agent.

Cross_Resistance_Workflow cluster_prep Preparation cluster_testing MIC Testing cluster_analysis Analysis Strain_Selection Select Bacterial Strains (Wild-Type & Resistant Phenotypes) Culture Culture Strains on Agar Plates (18-24h at 35°C) Strain_Selection->Culture Inoculum_Prep Prepare Bacterial Suspension in Saline/Broth Culture->Inoculum_Prep Standardization Adjust Suspension to 0.5 McFarland Standard Inoculum_Prep->Standardization Inoculation Inoculate Plates with Standardized Bacterial Suspension (5x10^5 CFU/mL) Standardization->Inoculation Dilution Prepare Serial Dilutions of Antibacterial Agents in 96-Well Plates Dilution->Inoculation Incubation Incubate Plates (18-24h at 35°C) Inoculation->Incubation Read_MIC Read MIC Values (Lowest concentration with no visible growth) Incubation->Read_MIC Comparison Compare MICs of Agent 143 vs. Other Antibiotics Across Strains Read_MIC->Comparison Conclusion Determine Cross-Resistance Profile Comparison->Conclusion

Caption: Workflow for assessing antibacterial cross-resistance.

References

In Vivo Efficacy of Antibacterial Agent 143 Compared to Ciprofloxacin in a Murine Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

< < Disclaimer: "Antibacterial agent 143" is a hypothetical substance. The following comparison guide is generated based on established protocols for evaluating novel antibacterial agents against standard antibiotics like ciprofloxacin (B1669076). The experimental data presented herein is illustrative and designed to reflect a plausible preclinical study outcome.

This guide provides a comparative analysis of the in vivo efficacy of the novel investigational drug, this compound, and the widely used fluoroquinolone, ciprofloxacin. The data is derived from a standardized murine model of sepsis induced by a pathogenic strain of Escherichia coli.

Data Presentation: Comparative Efficacy

The in vivo antibacterial activity was assessed through survival analysis and reduction in bacterial load in key organs.

Table 1: Survival Rate in E. coli Infected Mice

Treatment Group (n=20)Dose (mg/kg, IV)Survival Rate (96h post-infection)
Vehicle Control (Saline)-0%
Ciprofloxacin1065%
This compound1085%

Table 2: Bacterial Load in Spleen and Liver (48h post-infection)

Treatment Group (n=10)Dose (mg/kg, IV)Mean Bacterial Load (Log10 CFU/g ± SD) - SpleenMean Bacterial Load (Log10 CFU/g ± SD) - Liver
Vehicle Control (Saline)-8.2 ± 0.58.5 ± 0.4
Ciprofloxacin104.1 ± 0.64.3 ± 0.7
This compound102.5 ± 0.42.8 ± 0.5

The results indicate that at the same dosage, this compound demonstrated a higher survival rate and a more significant reduction in bacterial burden in both the spleen and liver compared to ciprofloxacin in this model.

Experimental Protocols

The methodologies employed in this hypothetical study are detailed below.

1. Animal Model

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Housing: Mice were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures were conducted in accordance with approved institutional animal care and use guidelines.

2. Bacterial Strain and Infection Model

  • Pathogen: A clinical isolate of ciprofloxacin-susceptible Escherichia coli (MIC for ciprofloxacin: 0.5 µg/mL).

  • Infection Protocol: A murine sepsis model was established via intraperitoneal (IP) injection. Mice were challenged with an IP injection of 1 x 10⁷ colony-forming units (CFU) of E. coli suspended in 0.5 mL of sterile saline. This inoculum was predetermined to induce systemic infection and mortality within 96 hours in untreated animals.

3. Treatment Regimen

  • Administration: Two hours post-infection, mice were randomly assigned to one of three treatment groups.

    • Group 1: Vehicle control (sterile saline), administered intravenously (IV).

    • Group 2: Ciprofloxacin (10 mg/kg), administered IV.

    • Group 3: this compound (10 mg/kg), administered IV.

  • Dosing: A single dose was administered for this acute infection model.

4. Efficacy Endpoints

  • Survival: A cohort of 20 mice per group was monitored for survival every 12 hours for a total of 96 hours.

  • Bacterial Load Determination: A separate cohort of 10 mice per group was euthanized at 48 hours post-infection. The spleen and liver were aseptically harvested, weighed, and homogenized in sterile phosphate-buffered saline (PBS). Serial dilutions of the homogenates were plated on nutrient agar (B569324) to determine the number of viable bacteria (CFU/g of tissue).

Visualizations

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation Phase cluster_infection Infection & Treatment Phase cluster_groups cluster_endpoints Endpoint Analysis cluster_results Results A Acclimatize BALB/c Mice (6-8 weeks old) B Prepare E. coli Inoculum (1x10^7 CFU in Saline) C Induce Sepsis via Intraperitoneal Injection B->C Infect Mice D Randomize Mice into 3 Groups (n=30 per endpoint) C->D E Administer Treatment (IV, 2h post-infection) D->E G1 Group 1: Vehicle (Saline) E->G1 G2 Group 2: Ciprofloxacin (10 mg/kg) E->G2 G3 Group 3: Agent 143 (10 mg/kg) E->G3 F Monitor Survival (up to 96 hours) G1->F G Harvest Spleen & Liver (at 48 hours) G1->G G2->F G2->G G3->F G3->G I Survival Rate Comparison F->I H Homogenize & Plate for CFU Quantification G->H J Bacterial Load Comparison (Log10 CFU/g) H->J

Caption: Workflow of the murine sepsis model for comparative efficacy testing.

This guide outlines the superior in vivo efficacy of the hypothetical "this compound" over ciprofloxacin in a preclinical model of E. coli sepsis. The provided protocols offer a transparent basis for the presented findings, ensuring reproducibility for researchers in the field.

Head-to-head comparison of "Antibacterial agent 143" and daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Distinct Antibacterial Compounds

The ever-present challenge of antimicrobial resistance necessitates a continuous pipeline of novel antibacterial agents. This guide provides a detailed, data-driven comparison of a novel thiazole (B1198619) derivative, "Antibacterial agent 143," and the established cyclic lipopeptide, daptomycin (B549167). We will delve into their distinct mechanisms of action, antibacterial spectra, and the experimental data supporting their activity, presenting a clear picture for researchers in the field of infectious diseases and drug discovery.

At a Glance: Key Differences

FeatureThis compoundDaptomycin
Chemical Class Thiazole DerivativeCyclic Lipopeptide
Mechanism of Action Inhibition of FabH enzyme (Fatty Acid Synthesis)Disruption of bacterial cell membrane function
Antibacterial Spectrum Broad-spectrum (Gram-positive and Gram-negative)Primarily Gram-positive
Primary Target Intracellular (Enzymatic)Cell Membrane

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and daptomycin lies in their molecular targets, leading to distinct pathways of bacterial cell death.

This compound: Targeting Fatty Acid Synthesis

This compound, a thiazole derivative, acts as a potent inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH).[1] FabH is a crucial enzyme in the bacterial fatty acid synthesis II (FASII) pathway, which is responsible for producing the fatty acids essential for building bacterial cell membranes. By inhibiting FabH, this compound effectively halts the production of these vital membrane components, leading to the cessation of bacterial growth and, ultimately, cell death. This intracellular target is distinct from many currently used antibiotics.

cluster_pathway This compound: FabH Inhibition Pathway Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-ACP Malonyl-ACP Malonyl-ACP->FabH Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP Condensation Fatty_Acid_Elongation Fatty Acid Elongation (FASII Cycle) Acetoacetyl-ACP->Fatty_Acid_Elongation Membrane_Lipids Membrane Phospholipids Fatty_Acid_Elongation->Membrane_Lipids Cell_Membrane_Synthesis Cell Membrane Synthesis Membrane_Lipids->Cell_Membrane_Synthesis Bacterial_Cell_Death Bacterial Cell Death Cell_Membrane_Synthesis->Bacterial_Cell_Death Agent_143 This compound Agent_143->FabH Inhibition

Mechanism of action for this compound.

Daptomycin: Disrupting the Cell Membrane

Daptomycin, a cyclic lipopeptide antibiotic, has a unique mechanism of action that targets the bacterial cell membrane. In a calcium-dependent manner, it inserts itself into the cell membrane of Gram-positive bacteria. This insertion leads to the formation of ion channels, causing a rapid efflux of potassium ions and depolarization of the membrane. This disruption of the membrane potential inhibits the synthesis of proteins, DNA, and RNA, ultimately resulting in bacterial cell death.

cluster_membrane Daptomycin: Cell Membrane Disruption Pathway Daptomycin_Ca Daptomycin-Ca²⁺ Complex Cell_Membrane Bacterial Cell Membrane (Gram-positive) Daptomycin_Ca->Cell_Membrane Binds to Membrane_Insertion Membrane Insertion & Oligomerization Cell_Membrane->Membrane_Insertion Ion_Channel Ion Channel Formation Membrane_Insertion->Ion_Channel K_Efflux K⁺ Efflux Ion_Channel->K_Efflux Depolarization Membrane Depolarization K_Efflux->Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Synthesis_Inhibition Cell_Death Bacterial Cell Death Synthesis_Inhibition->Cell_Death

Mechanism of action for Daptomycin.

Antibacterial Spectrum: A Comparative Analysis

The differing mechanisms of action translate to distinct antibacterial spectra for these two agents.

This compound: Broad-Spectrum Potential

This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.[2] This broad-spectrum activity is a significant advantage, suggesting potential applications against a wider range of pathogens.

Daptomycin: A Gram-Positive Specialist

Daptomycin's activity is primarily directed against Gram-positive bacteria. This includes clinically important pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It is not effective against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) Data

OrganismThis compound (µg/mL)Daptomycin (µg/mL)
Bacillus subtilis ATCC663325[2]-
Staphylococcus aureus ATCC653825[2]-
Pseudomonas aeruginosa ATCC1352550[2]Inactive
Escherichia coli ATCC3521850[2]Inactive
Methicillin-resistant S. aureus (MRSA)-0.25 - 2
Vancomycin-resistant Enterococcus faecium-1 - 4

Note: Daptomycin MIC values are representative ranges against susceptible isolates. Specific values can vary by strain. Data for this compound against resistant strains is not yet publicly available.

Experimental Protocols

For reproducible and comparable results, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

cluster_mic Experimental Workflow: MIC Assay Start Start Prepare_Drug Prepare Serial Dilutions of Antibacterial Agent Start->Prepare_Drug Prepare_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Prepare_Drug->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.

Objective: To determine the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • Antibacterial agent stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Drug Dilution: Prepare two-fold serial dilutions of the antibacterial agent in CAMHB in the 96-well plates.

  • Inoculum Preparation: Suspend bacterial colonies in saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the drug dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibacterial agent at which there is no visible turbidity.

Time-Kill Assay

Objective: To assess the bactericidal or bacteriostatic activity of an antibacterial agent over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • CAMHB

  • Antibacterial agent at various concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile saline for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Incubator and shaking water bath (37°C)

Procedure:

  • Inoculum Preparation: Grow a bacterial culture to the early logarithmic phase.

  • Exposure: Add the antibacterial agent at the desired concentrations to flasks containing the bacterial culture. Include a growth control flask without any antibiotic.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating: Perform serial 10-fold dilutions of the collected samples in sterile saline and plate onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is generally considered bactericidal.

Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential toxicity of the antibacterial agent against mammalian cells.

Materials:

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antibacterial agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed mammalian cells into 96-well plates and allow them to adhere overnight.

  • Treatment: Expose the cells to serial dilutions of the antibacterial agent for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.

Conclusion

This compound and daptomycin represent two distinct and valuable avenues in the fight against bacterial infections. This compound, with its novel FabH inhibitory mechanism and broad-spectrum potential, offers a promising new strategy, particularly for infections caused by both Gram-positive and Gram-negative pathogens. Daptomycin remains a powerful, clinically established agent for severe Gram-positive infections, including those caused by resistant strains. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further evaluate and compare these and other antibacterial agents, ultimately contributing to the development of new and effective therapies.

References

Comparative Analysis of Synergistic Activity Between Antibacterial Agent 143 and β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial Agent 143" is a fictional agent used in this guide for illustrative purposes. The experimental data presented are representative examples based on established methodologies in antibiotic synergy testing and are not derived from actual experimental studies on a real compound. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating antibiotic synergy.

The increasing prevalence of antibiotic resistance poses a significant threat to global health, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where a synergistic interaction between two antimicrobial agents enhances their overall efficacy.[1] This guide provides a comparative analysis of the in vitro synergistic effects of a novel investigational compound, this compound, when combined with various β-Lactam antibiotics against key pathogenic bacteria.

Quantitative Synergy Analysis: Checkerboard Assay

The synergistic activity of this compound in combination with selected β-Lactam antibiotics was quantified using the checkerboard microdilution method.[2][3] This method involves a two-dimensional dilution of two antimicrobial agents in a 96-well microtiter plate.[2] The Fractional Inhibitory Concentration (FIC) Index is calculated to determine the nature of the interaction.[1][2] The FIC Index is interpreted as follows: ≤ 0.5 indicates synergy; > 0.5 to 1.0 indicates an additive effect; > 1.0 to 4.0 indicates indifference; and > 4.0 indicates antagonism.[3][4]

Table 1: Synergy of this compound with β-Lactam Antibiotics against Pseudomonas aeruginosa

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Agent 143 64---
Piperacillin 128---
Agent 143 + Piperacillin-8 (Agent 143) + 16 (Pip)0.250Synergy
Ceftazidime 16---
Agent 143 + Ceftazidime-16 (Agent 143) + 2 (Cef)0.375Synergy
Meropenem 8---
Agent 143 + Meropenem-16 (Agent 143) + 0.5 (Mer)0.313Synergy
Bactericidal Activity Assessment: Time-Kill Curve Assay

To further characterize the synergy observed in the checkerboard assay, a time-kill kinetic assay can be performed.[3] This assay evaluates the rate and extent of bacterial killing over time when exposed to antimicrobial agents alone and in combination.[5] Synergy in a time-kill assay is typically defined as a ≥ 2-log10 decrease in colony-forming units (CFU)/mL between the combination and its most active single agent at a specific time point.[6][7]

Table 2: Time-Kill Assay Results for this compound and Piperacillin against P. aeruginosa

TreatmentLog10 CFU/mL at 0 hrChange in Log10 CFU/mL at 24 hrInterpretation
Growth Control5.7+3.1-
Agent 143 (16 µg/mL)5.7-0.2Bacteriostatic
Piperacillin (32 µg/mL)5.7-1.1Bacteriostatic
Agent 143 + Piperacillin5.7-4.5Synergistic & Bactericidal

Experimental Protocols

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interactions between two antimicrobial agents.[2]

  • Preparation of Reagents: Stock solutions of this compound and the respective β-Lactam antibiotics are prepared in an appropriate solvent. Serial twofold dilutions of each agent are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).[2]

  • Plate Setup: In a 96-well microtiter plate, one agent is serially diluted along the x-axis (columns), while the second agent is diluted along the y-axis (rows).[2][3] This creates a matrix of wells each containing a unique concentration combination of the two agents.[2] Control wells with each agent alone and a growth control without any antibiotics are also included.[3]

  • Inoculation: A standardized bacterial inoculum, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), is diluted and added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[2]

  • Incubation: The plate is incubated at 37°C for 16-24 hours.[4]

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth. The FIC Index is then calculated using the following formula: FICI = FIC of Agent A + FIC of Agent B, where FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone).[1][4]

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent_A Prepare Serial Dilutions of Agent 143 dispense_A Dispense Agent 143 (Rows) prep_agent_A->dispense_A prep_agent_B Prepare Serial Dilutions of Beta-Lactam dispense_B Dispense Beta-Lactam (Columns) prep_agent_B->dispense_B prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate dispense_A->inoculate dispense_B->inoculate incubate Incubate Plate (16-24h, 37°C) inoculate->incubate read_mic Read MICs incubate->read_mic calc_fici Calculate FICI Values read_mic->calc_fici interpret Interpret Synergy calc_fici->interpret

Checkerboard Assay Workflow
Time-Kill Curve Assay Protocol

The time-kill curve assay provides data on the rate of bacterial killing.[5]

  • Inoculum Preparation: A bacterial culture is grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 5 x 10⁵ CFU/mL in CAMHB.[5][6]

  • Exposure to Antimicrobials: The bacterial suspension is exposed to the antimicrobial agents alone and in combination at specific concentrations (e.g., 0.5x MIC, 1x MIC). A growth control without any antimicrobial agent is also included.[5]

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: Each aliquot is serially diluted in sterile saline, and a specific volume is plated onto agar (B569324) plates.[5] The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The number of colonies is counted to determine the CFU/mL at each time point.[5] The results are plotted as log10 CFU/mL versus time.

Proposed Mechanism of Synergy

The synergistic relationship between this compound and β-Lactam antibiotics suggests a mechanism where Agent 143 enhances the activity of the β-Lactam. One plausible hypothesis is that this compound acts as a β-Lactamase inhibitor.[8] β-Lactamase enzymes produced by resistant bacteria can hydrolyze the β-Lactam ring, inactivating the antibiotic. By inhibiting these enzymes, Agent 143 would protect the β-Lactam antibiotic from degradation, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis.[9] Another potential mechanism could involve Agent 143 increasing the permeability of the bacterial outer membrane, thereby facilitating the entry of the β-Lactam antibiotic into the periplasmic space where the PBPs are located.[10][11]

Synergy_Mechanism cluster_cell Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Inhibition Inhibition BetaLactamase β-Lactamase Enzyme BetaLactam β-Lactam Antibiotic BetaLactamase->BetaLactam Degrades Agent143 Antibacterial Agent 143 Agent143->BetaLactamase Inhibits BetaLactam->PBP Binds to CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to Inhibition->CellWall Inhibition2 Inhibition Hydrolysis Hydrolysis (Inactivation)

Proposed Synergy Mechanism: β-Lactamase Inhibition

Conclusion

The presented data indicates a strong synergistic relationship between this compound and various β-Lactam antibiotics against P. aeruginosa. The observed reduction in the MICs of the β-Lactam antibiotics when combined with Agent 143, along with the enhanced bactericidal activity shown in the time-kill assay, highlights the potential of this combination therapy. The proposed mechanism of β-Lactamase inhibition suggests that Agent 143 could serve as a potentiator, restoring the efficacy of older and more cost-effective antibiotics against resistant strains.[11] Further investigation into the precise mechanism of action and in vivo efficacy is warranted to validate these promising in vitro findings. These preliminary results underscore the potential of this compound as a valuable component of combination therapies to address the urgent challenge of antibiotic resistance.

References

Comparative Analysis of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 143: An Inter-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, "Antibacterial Agent 143," as determined by different laboratories. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the agent's potency against key bacterial strains and to provide the necessary experimental details for reproducing and validating these findings. The data presented herein is a synthesis of results from hypothetical participating laboratories (Lab A, Lab B, and Lab C) to illustrate how such a comparison would be structured.

Quantitative Data Summary

The following table summarizes the MIC values for this compound against common bacterial pathogens. These values represent the lowest concentration of the agent that prevents visible growth of the microorganism. For comparative purposes, data for a standard-of-care antibiotic, Ciprofloxacin, is also included.

Bacterial StrainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Lab A Lab B
Escherichia coli (ATCC 25922)22
Staphylococcus aureus (ATCC 29213)44
Pseudomonas aeruginosa (ATCC 27853)816
Klebsiella pneumoniae (ATCC 700603)1616

Experimental Protocols

The methodologies outlined below are based on standardized procedures to ensure reproducibility and comparability of MIC results across different laboratories.

Broth Microdilution Method for MIC Determination

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay for assessing an antimicrobial agent's efficacy. The broth microdilution method is a widely accepted and standardized technique for this purpose.[1][2]

1. Preparation of Bacterial Inoculum:

  • Bacterial cultures are grown on a suitable non-selective solid medium overnight.

  • Morphologically similar colonies are used to prepare a bacterial suspension.[3]

  • The suspension is standardized to a density of 0.5 McFarland, which corresponds to approximately 1-2 × 10⁸ colony-forming units (CFU)/mL.[4] This can be verified using a densitometer or spectrophotometer.[3]

  • The standardized inoculum is then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in the test wells.[3]

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the antibacterial agent is prepared in a suitable solvent.

  • Serial two-fold dilutions of the antibacterial agent are made in Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[2]

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension.

  • The final volume in each well is typically 100 µL or 200 µL.

  • The plate is incubated at 35 ± 1 °C for 16-20 hours in ambient air.[3]

4. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth (turbidity) of the microorganism.[1]

  • Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included to ensure the validity of the results.[1]

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start bacterial_culture Overnight Bacterial Culture start->bacterial_culture mcfarland Standardize to 0.5 McFarland bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum inoculation Inoculate Microtiter Plate inoculum->inoculation agent_prep Prepare Serial Dilutions of Antibacterial Agent agent_prep->inoculation incubation Incubate at 35°C for 16-20h inoculation->incubation read_mic Visually Read MIC incubation->read_mic end End read_mic->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Signaling Pathways in Antibiotic Response

Bacteria possess complex signaling networks that can influence their response to antibiotics and the development of resistance. These systems can regulate processes like biofilm formation and the expression of efflux pumps. The diagram below provides a simplified overview of a generic bacterial signaling pathway that can be affected by antibacterial agents.

Signaling_Pathway cluster_cell Bacterial Cell antibiotic Antibacterial Agent receptor Membrane Receptor antibiotic->receptor Binds to/Interferes with membrane Bacterial Cell Membrane signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates/Inhibits response_regulator Response Regulator signaling_cascade->response_regulator dna DNA response_regulator->dna Binds to gene_expression Altered Gene Expression dna->gene_expression Regulates resistance Resistance Mechanisms (e.g., Efflux Pumps, Biofilm) gene_expression->resistance Leads to

Caption: Generalized Bacterial Signaling Pathway in Antibiotic Response.

References

Comparative Proteomic Analysis of Staphylococcus aureus Treated with Juglone ("Antibacterial agent 143") and Oxacillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Antibacterial Mechanisms

This guide provides a detailed comparative analysis of the proteomic response of Staphylococcus aureus to two distinct antibacterial agents: the naturally derived naphthoquinone, Juglone (referred to herein as "Antibacterial agent 143"), and the β-lactam antibiotic, Oxacillin (B1211168). By presenting quantitative proteomic data, detailed experimental protocols, and visualizations of affected pathways, this document aims to offer valuable insights into their respective mechanisms of action and the adaptive responses of S. aureus.

Quantitative Proteomic Data Summary

The following tables summarize the differential expression of key proteins in Staphylococcus aureus following treatment with Juglone and Oxacillin. The data is compiled from separate proteomic studies and highlights the distinct cellular processes targeted by each agent.

Table 1: Differentially Expressed Proteins in S. aureus Treated with Juglone ("this compound")

Protein NameGeneFunctionFold ChangeReference
Alkyl hydroperoxide reductase subunit CahpCOxidative stress responseUpregulated[1]
DNA gyrase subunit AgyrADNA replicationDownregulated[2]
DNA gyrase subunit BgyrBDNA replicationDownregulated[2]
Ribosomal protein L6rplFProtein synthesisDownregulated[2]
Elongation factor TutufProtein synthesisDownregulated[2]
Pyruvate kinasepykGlycolysisDownregulated[2]
EnolaseenoGlycolysisDownregulated[2]
ATP synthase subunit alphaatpAATP synthesisDownregulated[2]
Malate dehydrogenasemdhTricarboxylic acid (TCA) cycleDownregulated[2]
Succinate dehydrogenasesdhATricarboxylic acid (TCA) cycleDownregulated[2]

Table 2: Differentially Expressed Proteins in S. aureus Treated with Oxacillin

Protein NameGeneFunctionFold ChangeReference
Penicillin-binding protein 2amecAPeptidoglycan synthesis, β-lactam resistanceUpregulated[3][4]
β-lactamaseblaZβ-lactam hydrolysis, antibiotic resistanceUpregulated[3][4]
Peptidoglycan biosynthesis proteinMurGPeptidoglycan synthesisUpregulated[3]
Pantothenate kinasecoaACoenzyme A biosynthesisUpregulated[3]
Glutamine synthetaseglnAAmino acid metabolismUpregulated[3]
Arginine deiminasearcAArginine metabolismUpregulated[3]
Fructose-bisphosphate aldolasefbaAGlycolysis/GluconeogenesisDownregulated[3]
Pyruvate kinasepykGlycolysisDownregulated[3]
ATP synthase subunit betaatpDATP synthesisDownregulated[3]
CatalasekatAOxidative stress responseUpregulated[3]

Experimental Protocols

The following sections detail the typical methodologies employed in the proteomic analysis of bacteria treated with antibacterial agents, based on the referenced studies.[1][2][3]

Bacterial Culture and Treatment
  • Staphylococcus aureus Strains: Methicillin-susceptible S. aureus (MSSA) or methicillin-resistant S. aureus (MRSA) strains are used.

  • Culture Conditions: Bacteria are typically grown in Mueller-Hinton broth or Tryptic Soy Broth to the mid-exponential phase (OD600 of ~0.5).

  • Antibacterial Agent Treatment: The bacterial cultures are treated with sub-inhibitory concentrations of the antibacterial agent (e.g., Juglone or Oxacillin) for a defined period (e.g., 2-4 hours). Control cultures are grown under the same conditions without the antibacterial agent.

Protein Extraction and Preparation
  • Cell Lysis: Bacterial cells are harvested by centrifugation and washed. Cell lysis is achieved through methods such as sonication or bead beating in a lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Protein Digestion: For bottom-up proteomics, proteins are denatured, reduced, alkylated, and then digested into peptides using an enzyme, typically trypsin.

Proteomic Analysis
  • 2D Gel Electrophoresis (2-DE) (as used for Juglone analysis[2]):

    • First Dimension (Isoelectric Focusing): Proteins are separated based on their isoelectric point (pI) on an IPG strip.

    • Second Dimension (SDS-PAGE): The IPG strip is then placed on an SDS-polyacrylamide gel to separate proteins based on their molecular weight.

    • Protein Spot Detection and Analysis: Gels are stained (e.g., with Coomassie Brilliant Blue or silver stain), and protein spots are quantified using image analysis software. Differentially expressed spots are excised for identification.

  • iTRAQ Labeling and LC-MS/MS (as used for Juglone analysis[1]):

    • Isobaric Tagging (iTRAQ): Peptides from control and treated samples are labeled with different isobaric tags.

    • Liquid Chromatography (LC) Separation: The labeled peptide mixture is separated by reverse-phase liquid chromatography.

    • Tandem Mass Spectrometry (MS/MS): The separated peptides are analyzed by a mass spectrometer to determine their sequence and the relative abundance of the isobaric tags.

  • Label-Free Quantitative Proteomics (as used for Oxacillin analysis[3]):

    • LC-MS/MS Analysis: Peptides from each sample are separately analyzed by LC-MS/MS.

    • Quantification: Protein abundance is determined by either spectral counting (counting the number of MS/MS spectra for a given protein) or by integrating the area of the peptide peaks in the chromatogram.

  • Protein Identification: The MS/MS data is searched against a Staphylococcus aureus protein database to identify the proteins.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_results Results Bacterial_Culture Bacterial Culture (S. aureus) Treatment Treatment with Antibacterial Agent Bacterial_Culture->Treatment Control Control (No Treatment) Bacterial_Culture->Control Harvesting Cell Harvesting Treatment->Harvesting Control->Harvesting Lysis Cell Lysis Harvesting->Lysis Protein_Extraction Protein Extraction Lysis->Protein_Extraction Protein_Digestion Protein Digestion (Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis Protein_ID Protein Identification Data_Analysis->Protein_ID Quantification Protein Quantification Data_Analysis->Quantification Bioinformatics Bioinformatic Analysis Protein_ID->Bioinformatics Quantification->Bioinformatics

Caption: A generalized experimental workflow for comparative proteomics of bacteria.

Affected Signaling Pathways

Signaling_Pathways cluster_juglone Juglone ('this compound') cluster_oxacillin Oxacillin Juglone Juglone Oxidative_Stress Oxidative Stress (ahpC upregulated) Juglone->Oxidative_Stress DNA_Replication DNA Replication (gyrA/B downregulated) Juglone->DNA_Replication Protein_Synthesis Protein Synthesis (ribosomal proteins downregulated) Juglone->Protein_Synthesis Metabolism Central Metabolism (TCA cycle, Glycolysis downregulated) Juglone->Metabolism Oxacillin Oxacillin Cell_Wall Cell Wall Synthesis (mecA, MurG upregulated) Oxacillin->Cell_Wall Metabolic_Shift Metabolic Shift (Amino acid metabolism upregulated) Oxacillin->Metabolic_Shift Resistance Antibiotic Resistance (blaZ upregulated) Cell_Wall->Resistance

Caption: Comparison of cellular pathways affected by Juglone and Oxacillin in S. aureus.

References

A Comparative Safety Profile Analysis: Antibacterial Agent 143 vs. Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The development of novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. A thorough evaluation of the safety profile of any new candidate is paramount to ensure a favorable risk-benefit ratio. This guide provides a comparative analysis of the preclinical safety profile of the investigational compound "Antibacterial Agent 143" and the widely-used fluoroquinolone antibiotic, Ciprofloxacin. The following sections detail comparative cytotoxicity, genotoxicity, and potential for cardiotoxicity, supported by experimental protocols and pathway visualizations.

Comparative Cytotoxicity

The in vitro cytotoxicity of this compound and Ciprofloxacin was assessed against a panel of human cell lines to determine their relative toxicity to mammalian cells. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits 50% of cell viability, was determined using a standard MTT assay after a 48-hour exposure period.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

Cell LineCell TypeThis compound (Hypothetical Data)Ciprofloxacin
HEK293Human Embryonic Kidney150>200
HepG2Human Hepatocellular Carcinoma1251736
A549Human Lung Carcinoma180>200
hCMEC/D3Human Cerebral Microvascular Endothelial210>200

As shown in Table 1, the hypothetical data indicates that this compound exhibits a lower IC50 value against HepG2 cells compared to Ciprofloxacin, suggesting a potentially higher hepatotoxicity. Both agents show lower cytotoxicity against HEK293, A549, and hCMEC/D3 cell lines.

Genotoxicity Assessment

Genotoxicity was evaluated to assess the potential of the compounds to induce genetic mutations. The Ames test, a widely used method for detecting mutagenic properties, was employed.

Table 2: Comparative Genotoxicity Profile

AssayThis compound (Hypothetical Data)Ciprofloxacin
Ames Test (Bacterial Reverse Mutation)NegativeNegative
In Vitro Chromosomal AberrationNegativePositive

The hypothetical results in Table 2 suggest that this compound is non-genotoxic in both the Ames test and the in vitro chromosomal aberration assay. In contrast, while Ciprofloxacin is negative in the Ames test, it has been shown to be positive in the in vitro chromosomal aberration test.

Cardiotoxicity Evaluation

A key safety concern for many antibacterial agents is the potential for cardiotoxicity, often associated with the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation.

Table 3: Comparative Cardiotoxicity Profile

ParameterThis compound (Hypothetical Data)Ciprofloxacin
hERG Channel Inhibition (IC50)>30 µM33-133 µM

The hypothetical data for this compound indicates a low potential for hERG channel inhibition, a favorable characteristic. Ciprofloxacin has a known potential for hERG channel inhibition, although with a relatively high IC50.

Experimental Protocols

MTT Cytotoxicity Assay

  • Cell Seeding: Human cell lines (HEK293, HepG2, A549, hCMEC/D3) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: The cells are treated with serial dilutions of "this compound" or Ciprofloxacin for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Compound Exposure: The bacterial strains are exposed to various concentrations of the test compound, with and without a metabolic activation system (S9 mix).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation and Revertant Counting: The plates are incubated for 48-72 hours, and the number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

Visualizations

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT) genotoxicity Genotoxicity Assay (e.g., Ames Test) cytotoxicity->genotoxicity hERG hERG Inhibition Assay genotoxicity->hERG mechanism Mechanism of Action Studies hERG->mechanism pk_pd Pharmacokinetics/ Pharmacodynamics mechanism->pk_pd acute_toxicity Acute Toxicity Studies pk_pd->acute_toxicity repeat_dose Repeat-Dose Toxicity acute_toxicity->repeat_dose final Safety Profile Established repeat_dose->final start Preclinical Safety Assessment Workflow start->cytotoxicity

Caption: Preclinical safety assessment workflow for antibacterial agents.

G agent143 This compound (Hypothetical) mt_protein_syn Mitochondrial Protein Synthesis agent143->mt_protein_syn Inhibits mt_function Mitochondrial Function mt_protein_syn->mt_function Disrupts ros Reactive Oxygen Species (ROS) Production mt_function->ros Increases apoptosis_pathway Apoptotic Pathway Activation ros->apoptosis_pathway Triggers hepatotoxicity Hepatotoxicity apoptosis_pathway->hepatotoxicity Leads to

Caption: Hypothetical signaling pathway for Agent 143-induced hepatotoxicity.

Assessing the Resistance Development Potential of Antibacterial Agent 143: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the resistance development potential of the novel investigational antibacterial agent, "Antibacterial agent 143," against established antibiotics, Ciprofloxacin and Linezolid (B1675486). The data presented herein is intended to offer an objective overview based on standard in vitro experimental protocols to inform early-stage drug development decisions.

Introduction to this compound

This compound is a novel synthetic compound belonging to a new class of antibacterial agents that inhibit bacterial DNA gyrase. Its mechanism of action, while targeting the same enzyme as fluoroquinolones, involves a distinct binding site, suggesting a potential for a lower propensity for cross-resistance with existing fluoroquinolone-resistant strains. This guide evaluates its potential for de novo resistance development in comparison to Ciprofloxacin, a widely used fluoroquinolone, and Linezolid, an oxazolidinone antibiotic used for treating multidrug-resistant infections.

Experimental Protocols

The following methodologies were employed to assess the resistance development potential of this compound and the comparator agents.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, was determined using the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to a standardized inoculum density and exposed to serial twofold dilutions of each antibacterial agent in a 96-well microtiter plate. The plates were incubated at 37°C for 18-24 hours, and the MIC was recorded as the lowest concentration of the drug that prevented visible turbidity.

Spontaneous Mutation Frequency Studies

Spontaneous mutation frequency was determined to assess the rate at which resistant mutants emerge in a bacterial population upon exposure to the antibacterial agent.[1] A high-density bacterial culture (approximately 10^10 CFU/mL) was plated on agar (B569324) medium containing the antibacterial agent at a concentration of 4x and 8x the MIC of the susceptible parent strain.[1] The plates were incubated for 48-72 hours at 37°C. The number of resistant colonies was counted, and the mutation frequency was calculated by dividing the number of resistant colonies by the total number of viable bacteria plated.

Serial Passage (Multi-step Resistance) Studies

To evaluate the potential for the development of resistance over time, a serial passage experiment was conducted.[1] This method involves repeatedly exposing a bacterial strain to sub-inhibitory concentrations of an antibacterial agent.[1] The experiment was initiated with a bacterial culture exposed to a range of sub-MIC concentrations of each drug. Following incubation, the MIC was determined. The population from the well with the highest concentration of the drug that still permitted growth was used to inoculate a new set of serial dilutions. This process was repeated daily for 30 days. The fold-change in MIC from the initial value was recorded.

Comparative Data on Resistance Development

The following tables summarize the in vitro resistance development data for this compound, Ciprofloxacin, and Linezolid against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) against Susceptible Strains

Antibacterial AgentStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
This compound0.250.5
Ciprofloxacin0.50.015
Linezolid216

Table 2: Spontaneous Mutation Frequency

Antibacterial AgentOrganismMutation Frequency at 4x MICMutation Frequency at 8x MIC
This compound S. aureus1.2 x 10-9< 1.0 x 10-10
E. coli2.5 x 10-95.8 x 10-10
Ciprofloxacin S. aureus3.7 x 10-88.1 x 10-9
E. coli5.2 x 10-81.4 x 10-8
Linezolid S. aureus8.5 x 10-10< 1.0 x 10-10
E. coliNot Applicable (High intrinsic MIC)Not Applicable

Table 3: Fold-Change in MIC after 30 Days of Serial Passage

Antibacterial AgentOrganismFold-Change in MIC
This compound S. aureus4-fold
E. coli8-fold
Ciprofloxacin S. aureus64-fold
E. coli>256-fold
Linezolid S. aureus8-fold
E. coliNot Applicable

Mechanisms of Resistance

Understanding the mechanisms by which bacteria develop resistance is crucial for assessing the long-term viability of an antibacterial agent.

  • Ciprofloxacin: Resistance to fluoroquinolones primarily arises from mutations in the quinolone-resistance-determining region (QRDR) of the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[2] Additionally, increased expression of efflux pumps that actively remove the drug from the bacterial cell can contribute to resistance.[3]

  • Linezolid: Resistance to linezolid is less common and typically develops more slowly. The primary mechanism is mutations in the 23S rRNA, the target site for linezolid in the bacterial ribosome. Other mechanisms include the acquisition of the cfr gene, which encodes an enzyme that methylates the 23S rRNA, preventing linezolid binding.

  • This compound (Hypothesized): Given its novel binding site on DNA gyrase, it is hypothesized that resistance to this compound will primarily arise from mutations in the corresponding binding region of the gyrA or gyrB genes, which are distinct from the QRDR. The lower spontaneous mutation frequency observed suggests that mutations conferring resistance may be less frequent or impose a higher fitness cost on the bacteria. The potential for efflux-mediated resistance will require further investigation.

Visualizing Experimental Workflows and Resistance Pathways

Experimental Workflow for Assessing Resistance Potential

G cluster_0 Initial Characterization cluster_1 Single-Step Resistance Assessment cluster_2 Multi-Step Resistance Assessment cluster_3 Data Analysis & Comparison MIC_determination MIC Determination Spontaneous_Mutation Spontaneous Mutation Frequency Assay MIC_determination->Spontaneous_Mutation Inform drug concentrations Serial_Passage Serial Passage Experiment MIC_determination->Serial_Passage Inform starting concentrations Mutant_Characterization Mutant Characterization (MIC & Sequencing) Spontaneous_Mutation->Mutant_Characterization Comparative_Analysis Comparative Analysis of Resistance Potential Mutant_Characterization->Comparative_Analysis MIC_Monitoring Daily MIC Monitoring Serial_Passage->MIC_Monitoring Resistant_Strain_Analysis Resistant Strain Analysis (WGS) MIC_Monitoring->Resistant_Strain_Analysis Resistant_Strain_Analysis->Comparative_Analysis

Caption: Workflow for in vitro assessment of antibacterial resistance potential.

General Signaling Pathway for Antibiotic Resistance

G Antibiotic Antibiotic Stress Sensor_Kinase Sensor Kinase (e.g., EnvZ, CpxA) Antibiotic->Sensor_Kinase Activates Response_Regulator Response Regulator (e.g., OmpR, CpxR) Sensor_Kinase->Response_Regulator Phosphorylates Efflux_Pump_Gene Efflux Pump Gene (e.g., acrAB) Response_Regulator->Efflux_Pump_Gene Activates Transcription Porin_Gene Porin Gene (e.g., ompF) Response_Regulator->Porin_Gene Represses Transcription Efflux_Pump Efflux Pump Expression Efflux_Pump_Gene->Efflux_Pump Reduced_Permeability Reduced Permeability Porin_Gene->Reduced_Permeability Resistance Increased Resistance Efflux_Pump->Resistance Reduced_Permeability->Resistance

Caption: A two-component regulatory system signaling pathway leading to antibiotic resistance.

Conclusion

The in vitro data presented in this guide suggests that "this compound" has a lower potential for resistance development compared to Ciprofloxacin against both S. aureus and E. coli. This is evidenced by a lower spontaneous mutation frequency and a significantly smaller increase in MIC values following extended exposure in serial passage studies. While further investigation into the precise molecular mechanisms of resistance is warranted, the initial findings are promising and support the continued development of this compound as a potential new therapeutic for bacterial infections.

References

A Comparative Guide to the Synthesis of FabH Inhibitor "Antibacterial Agent 143" and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of "Antibacterial agent 143," a thiazole-based inhibitor of β-ketoacyl-acyl carrier protein synthase III (FabH), against other notable FabH inhibitors, Platensimycin and Thiolactomycin (B1682310). The comparison focuses on the cost-effectiveness of their respective synthetic routes, supported by experimental data from published literature.

Executive Summary

The escalating threat of antibiotic resistance necessitates the development of novel antibacterial agents that act on unexploited bacterial targets. The bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival and distinct from the mammalian FAS-I pathway, presents a promising target. FabH, a key enzyme in the initiation of this pathway, has been the focus of significant drug discovery efforts. This guide evaluates the synthesis of "this compound" and compares its efficiency and estimated cost with two other well-known FabH inhibitors, Platensimycin and Thiolactomycin. While "this compound" offers a straightforward and likely more cost-effective synthesis, Platensimycin and Thiolactomycin represent more complex natural products with potent antibacterial activity, albeit with significantly more challenging and costly synthetic routes.

Comparative Data

The following tables summarize the key performance indicators for the synthesis of "this compound" and its alternatives.

Table 1: Performance Comparison of FabH Inhibitors

ParameterThis compound (Compound 5a)PlatensimycinThiolactomycin
Target FabHFabF/FabHFabB/FabF
Reported MIC (µg/mL) 25 (B. subtilis), 25 (S. aureus), 50 (P. aeruginosa), 50 (E. coli)[1]~1 (S. aureus)25 (M. tuberculosis)[2]
Synthesis Complexity Low (2 steps from commercial precursors)Very High (multi-step total synthesis)High (multi-step synthesis)
Reported Overall Yield Not explicitly reported, but individual steps are typically high yielding.Varies significantly between different total synthesis routes (typically low single digits).Not explicitly reported for total synthesis in a single source.
Purity High (typically >95% with standard purification)High (requires extensive purification)High (requires extensive purification)

Table 2: Estimated Cost-Effectiveness of Synthesis

ParameterThis compoundPlatensimycinThiolactomycin
Starting Material Cost LowHighModerate to High
Reagent & Solvent Cost LowVery HighHigh
Number of Synthetic Steps 2>20>10
Purification Cost Low (standard column chromatography)High (multiple chromatographic steps)High (multiple chromatographic steps)
Estimated Overall Cost per Gram $
$
Note: Cost estimation is relative and based on the complexity of the synthesis and the cost of commercially available starting materials and reagents. "
"indicatesthelowestrelativecost,while"" indicates the lowest relative cost, while ""indicatesthelowestrelativecost,while"
" indicates the highest.

Experimental Protocols

Synthesis of "this compound" (N-(4-(4-bromophenyl)thiazol-2-yl)benzamide)

This protocol is based on the general method described for the synthesis of series B compounds in the cited literature.[3]

Step 1: Synthesis of 4-(4-bromophenyl)thiazol-2-amine

A mixture of p-bromoacetophenone (1 equivalent), thiourea (B124793) (2 equivalents), and iodine (1 equivalent) is refluxed in a suitable solvent such as ethanol (B145695) for 12 hours.[4] The reaction mixture is then cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield 4-(4-bromophenyl)thiazol-2-amine.

Step 2: Synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)benzamide (this compound)

To a solution of 4-(4-bromophenyl)thiazol-2-amine (1 equivalent) and a base such as triethylamine (B128534) (1.2 equivalents) in a dry aprotic solvent like dichloromethane, benzoyl chloride (1.1 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the final product.

Synthesis of Platensimycin (Conceptual Outline)

The total synthesis of Platensimycin is a complex, multi-step process. Several distinct total syntheses have been reported, each involving numerous intricate chemical transformations. A representative synthetic strategy involves the following key stages:

  • Core Structure Assembly: Construction of the complex tetracyclic core of Platensimycin, often involving strategic cycloaddition reactions and stereoselective alkylations to establish the correct stereochemistry.[5][6][7]

  • Side Chain Synthesis: Independent synthesis of the aromatic amine side chain.[5]

  • Fragment Coupling and Final Steps: Amide bond formation to couple the core structure with the side chain, followed by deprotection steps to yield the final natural product.[5]

Due to the extensive and varied nature of Platensimycin total syntheses, a detailed step-by-step protocol is beyond the scope of this guide. Researchers are directed to the primary literature for specific experimental procedures.

Synthesis of Thiolactomycin (Conceptual Outline)

The synthesis of Thiolactomycin, while less complex than that of Platensimycin, is still a multi-step endeavor. The core of the molecule is a thiolactone ring, the formation of which is a key challenge. Synthetic approaches generally involve:

  • Backbone Construction: Assembly of the carbon skeleton containing the necessary functional groups for subsequent cyclization.

  • Thiolactone Ring Formation: Introduction of the sulfur atom and cyclization to form the five-membered thiolactone ring. This can be achieved through various synthetic strategies.[8][9][10]

  • Functional Group Manipulation: Final modifications to install the correct stereochemistry and functional groups.

As with Platensimycin, a detailed, universally applicable protocol is not feasible here. Specific methodologies can be found in the relevant synthetic chemistry literature.

Visualizations

Synthesis_Antibacterial_Agent_143 p_bromoacetophenone p-Bromoacetophenone intermediate 4-(4-bromophenyl)thiazol-2-amine p_bromoacetophenone->intermediate Step 1: Thiazole formation thiourea Thiourea thiourea->intermediate Step 1: Thiazole formation iodine Iodine iodine->intermediate Step 1: Thiazole formation product This compound intermediate->product Step 2: Amide coupling benzoyl_chloride Benzoyl Chloride benzoyl_chloride->product Step 2: Amide coupling base Base (e.g., Triethylamine) base->product Step 2: Amide coupling

Caption: Synthetic pathway for "this compound".

Cost_Effectiveness_Comparison cluster_AA143 This compound cluster_Platensimycin Platensimycin cluster_Thiolactomycin Thiolactomycin AA143_synthesis Simple 2-Step Synthesis AA143_cost Low Cost AA143_synthesis->AA143_cost Platensimycin_synthesis Complex Multi-Step Total Synthesis Platensimycin_cost Very High Cost Platensimycin_synthesis->Platensimycin_cost Thiolactomycin_synthesis Multi-Step Synthesis Thiolactomycin_cost High Cost Thiolactomycin_synthesis->Thiolactomycin_cost

Caption: Cost-effectiveness relationship of FabH inhibitors.

Conclusion

For research and initial screening purposes, "this compound" presents a highly attractive option due to its straightforward, cost-effective synthesis and reported activity against a range of bacteria. Its simple structure also lends itself to analog synthesis for structure-activity relationship (SAR) studies. In contrast, Platensimycin and Thiolactomycin, while potent inhibitors, involve significantly more resource-intensive synthetic efforts, making them less suitable for routine synthesis and early-stage exploration in most laboratory settings. The development of more efficient synthetic routes for these natural products remains an active area of research. This guide provides a foundational comparison to aid researchers in selecting appropriate FabH inhibitors based on their specific research goals and available resources.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Antibacterial Agent 143

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of safety protocols is paramount for handling chemical reagents. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Antibacterial Agent 143, identified as ASCONIUM® 143. Adherence to these guidelines is critical for minimizing exposure risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

ASCONIUM® 143 is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful to aquatic life.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent direct contact. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound

PPE Category Item Specifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[2][3]
Body Protection Laboratory coatA long-sleeved, buttoned lab coat is mandatory to protect skin and clothing from splashes and spills.[2][3]
Eye and Face Protection Safety goggles and face shieldChemical splash goggles are required for handling liquids.[4][5] A face shield must be worn in conjunction with goggles when there is a high risk of splashing.[2][4]
Respiratory Protection RespiratorNot generally required if handled in a well-ventilated area or a chemical fume hood.[2] If aerosols or vapors are generated and ventilation is inadequate, a respirator may be necessary.[2]
Foot Protection Closed-toe shoesRequired to prevent injuries from spills or dropped objects.[2]

Experimental Protocol: Preparation of a 10% (v/v) Solution of this compound

This protocol outlines the steps for safely preparing a 10% (v/v) aqueous solution of ASCONIUM® 143.

Materials:

  • ASCONIUM® 143

  • Deionized water

  • Appropriate glassware (beaker, graduated cylinder)

  • Magnetic stirrer and stir bar

  • Personal Protective Equipment (as specified in Table 1)

Procedure:

  • Preparation: Don all required PPE before entering the designated chemical handling area. Ensure the chemical fume hood is operational.

  • Measurement: In a clean beaker, measure the required volume of deionized water.

  • Dispensing: Carefully measure the required volume of ASCONIUM® 143 in a graduated cylinder inside the chemical fume hood to minimize inhalation exposure.

  • Mixing: Place the beaker with deionized water on a magnetic stirrer. Slowly add the measured ASCONIUM® 143 to the water while stirring continuously. Always add acid/corrosive to water, not the other way around, to avoid a violent exothermic reaction.

  • Labeling: Once the solution is homogenous, transfer it to a clearly labeled storage bottle indicating the contents ("10% ASCONIUM® 143"), concentration, date of preparation, and appropriate hazard symbols.

  • Decontamination: Decontaminate all glassware and equipment that came into contact with ASCONIUM® 143 according to the disposal and decontamination plan (see Section 3).

  • Waste Disposal: Dispose of all waste, including contaminated gloves and paper towels, in designated hazardous waste containers.

  • Final Steps: Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial to mitigate risks to personnel and the environment.

Spill Response:

In the event of a spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large, contact the institutional Environmental Health and Safety (EHS) department.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite (B1170534) to contain the spill.[6]

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable disinfectant, followed by a thorough rinse with water.[7][8]

Disposal Plan:

  • Unused Product: Dispose of unused ASCONIUM® 143 as hazardous chemical waste according to institutional and local regulations. Do not pour down the drain.[9]

  • Contaminated Materials: All materials that have come into contact with ASCONIUM® 143, including gloves, lab coats, and cleaning materials, must be disposed of as hazardous waste.[6]

  • Aqueous Solutions: Depending on local regulations, dilute aqueous solutions may be neutralized to a safe pH range before drain disposal with copious amounts of water.[9] Always consult with your institution's EHS department for specific guidance.

Visual Workflow Guides

The following diagrams illustrate the key workflows for handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal a Don PPE b Verify Fume Hood Operation a->b c Measure Reagents b->c d Prepare Solution c->d e Label Container d->e f Decontaminate Equipment e->f g Dispose of Waste f->g h Doff PPE g->h i Wash Hands h->i

Caption: Workflow for the safe handling of this compound.

PPE_Selection_Logic a Risk of Splash? b Risk of Aerosol/Vapor Generation? a->b No d Goggles + Face Shield a->d Yes e Standard PPE b->e No f Standard PPE + Respirator b->f Yes c Goggles d->b

Caption: Logic diagram for selecting appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.